Erythromycin Thiocyanate

Catalog No.
S604644
CAS No.
7704-67-8
M.F
C38H68N2O13S
M. Wt
793.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythromycin Thiocyanate

CAS Number

7704-67-8

Product Name

Erythromycin Thiocyanate

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid

Molecular Formula

C38H68N2O13S

Molecular Weight

793.0 g/mol

InChI

InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1

InChI Key

WVRRTEYLDPNZHR-YZPBMOCRSA-N

SMILES

Array

solubility

Soluble in water at 2mg/ml
WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate
Very soluble in acetone, ethyl ether, ethanol, chloroform
Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate
Solubility in water: approx 2 mg/ML
4.59e-01 g/L

Synonyms

erythromycin thiocyanate

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S

The exact mass of the compound Erythromycin thiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

erythromycin thiocyanate basic pharmacological properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

Erythromycin thiocyanate is the thiocyanate salt of the macrolide antibiotic erythromycin. It typically presents as a white to off-white crystalline powder [1]. It is considered hygroscopic, meaning it absorbs moisture from the air, and should be stored at -20°C away from moisture to maintain stability [1].

Mechanism of Action and Antibacterial Spectrum

As a macrolide antibiotic, this compound exerts a bacteriostatic effect, meaning it inhibits the growth and multiplication of bacteria [2] [3]. Its action is mediated by penetrating the bacterial cell wall and reversibly binding to the P site of the 50S ribosomal subunit [3]. This binding inhibits two critical steps in protein assembly:

  • The peptidyl transferase activity, which forms peptide bonds between amino acids.
  • The translocation process, moving the nascent protein chain from the A site to the P site of the ribosome [4].

This disruption in protein synthesis ultimately stops the bacteria from producing proteins essential for survival.

Its antibacterial spectrum is primarily effective against:

  • Gram-positive bacteria such as Staphylococcus aureus, Streptococcus, and Corynebacterium spp. [1] [5].
  • Certain atypical organisms including Mycoplasma (causing chronic respiratory disease in poultry and swine pneumonia) and Chlamydia [1] [5].

The following diagram illustrates its mechanism of action at the molecular level:

G Antibiotic This compound Ribosome Bacterial 50S Ribosomal Subunit Antibiotic->Ribosome Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Step1 Inhibits Peptidyl Transferase Activity (Peptide Bond Formation) Inhibition->Step1 Step2 Interferes with Translocation Inhibition->Step2 Outcome Bacteriostatic Effect Step1->Outcome Step2->Outcome

Experimental Protocols and Research Use

In a research context, preparing stock solutions is a common first step. The following workflow outlines the key stages for setting up an in vitro assay to evaluate the antibacterial activity of this compound:

G A Prepare Stock Solution • Dissolve in DMSO (e.g., 100 mg/mL) • Sonicate to aid dissolution B Prepare Working Dilutions • Dilute in culture medium • Ensure final DMSO is <1% A->B C Apply to Bacterial Culture • Use log-phase culture • Include vehicle control B->C D Incubate & Measure • Determine Minimum Inhibitory Concentration (MIC) C->D

  • Preparing Stock Solutions: this compound is soluble in DMSO, and a typical stock concentration is 100 mg/mL (126.1 mM). Use fresh, dry DMSO, as moisture can reduce solubility. The solution can be aliquoted and stored at -20°C for future use [4].
  • In Vitro Susceptibility Testing (MIC Determination): To determine the Minimum Inhibitory Concentration (MIC), researchers use standardized broth microdilution methods. Prepare a series of twofold dilutions of the antibiotic in a suitable broth medium. Inoculate each well with a standardized bacterial inoculum, incubate, and determine the lowest concentration that prevents visible growth. Below is a sample of MIC data for erythromycin base against some significant pathogens [2]:
Bacterial Species MIC Range (μg/ml)
Haemophilus influenzae 0.015 - 256
Staphylococcus aureus 0.023 - 1024
Streptococcus pyogenes 0.004 - 256

Pharmacokinetics and Bioavailability

Available data, particularly from veterinary studies, indicate that this compound may have low oral bioavailability. A study in pigeons showed a very short elimination half-life of about 0.9 hours and a relative bioavailability of less than 10% after direct crop administration [6]. This suggests that therapeutic plasma levels can be challenging to achieve with oral dosing.

  • Metabolism and Interactions: Like erythromycin, the thiocyanate salt is expected to be a substrate and inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme [7]. This property is a key source of drug-drug interactions. Coadministration with other CYP3A4 substrates can lead to increased plasma levels of those drugs. Notable interactions exist with simvastatin, lovastatin, warfarin, and terfenadine, which can increase the risk of adverse effects like rhabdomyolysis or cardiac arrhythmias [2] [3].

Safety and Handling

For researchers handling the compound, note the following safety information:

  • Hazard Statements: May cause allergic respiratory reactions, skin irritation, and long-lasting harmful effects to aquatic life [1].
  • Precautionary Measures: Use personal protective equipment, avoid breathing dust, and avoid releasing it into the environment [1].

References

erythromycin thiocyanate mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The primary antibacterial action of erythromycin thiocyanate is the inhibition of protein synthesis [1] [2]. It achieves this by specifically binding to the 23S rRNA located in the 50S ribosomal subunit [3]. This binding physically obstructs two critical processes:

  • Transpeptidation: The formation of peptide bonds between amino acids.
  • Translocation: The movement of the tRNA and mRNA through the ribosome after a peptide bond is formed.

By disrupting these steps, this compound effectively halts the elongation of the peptide chain, preventing the production of essential bacterial proteins and leading to bacteriostatic effect [1] [2].

Structural Basis and Research Applications

This compound is a salt form of erythromycin, featuring a 14-membered lactone ring, a cladinose moiety, and a desosamine moiety [4]. In research, it serves as a critical tool for:

  • Studying Ribosome Function: Probing the structural and functional aspects of the bacterial ribosome to understand ribosomal kinetics and antibiotic inhibition [5].
  • Investigating Antibiotic Resistance: Researching mechanisms of resistance, such as ribosomal methylation and efflux pumps, which are common in bacteria like Staphylococcus aureus [3].
  • Developing Functionalized Materials: Used in generating antibiotic-functionalized materials to inhibit biofilm formation and bacterial growth on surfaces [5].

Experimental Research and Characterization

For researchers, standardized protocols are essential for studying this compound. The table below outlines key experimental methodologies.

Experimental Area Protocol / Method Key Details
Microbiological Bioassay Broth Microdilution (NCCLS reference method) [6] [3] Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Test against organisms like Staphylococcus aureus and Escherichia coli [6].
Chemical Synthesis Synthesis of Erythromycin-Thiocyanate Salt [7] Erythromycin base stirred with aqueous lactic acid, followed by dropwise addition of sodium thiocyanate solution. The resultant solid is cooled, washed, filtered, and dried [7].
Solid-State Characterization Polymorph and Solvate Analysis [4] Techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRD), and Scanning Electron Microscopy (SEM) to identify different crystalline forms [4].

Mechanism of Action Workflow

The following diagram illustrates the sequential process of how this compound inhibits bacterial protein synthesis.

erythromycin_mechanism Start Bacterial Cell Step1 This compound Enters Cell Start->Step1 Step2 Binds to 23S rRNA on the 50S Ribosomal Subunit Step1->Step2 Step3 Blocks Transpeptidation (Peptide Bond Formation) Step2->Step3 Step4 Inhibits Translocation (mRNA/tRNA Movement) Step3->Step4 Step5 Halts Peptide Chain Elongation Step4->Step5 End Inhibition of Bacterial Protein Synthesis Step5->End

Important Research Considerations

  • Cardiac Safety: Be aware that erythromycin, including its thiocyanate salt, is associated with QTc interval prolongation,
  • Drug Interactions: this compound inhibits the metabolism of other drugs. In research settings, especially in vivo, it is crucial to account for potential Class C, D, or X drug-drug interactions,
  • Crystalline Forms: The compound can form various solvates and hydrates, which can exhibit different physicochemical properties, solubility, and bioavailability. Thorough solid-state characterization is necessary for consistent research results [4].

References

erythromycin thiocyanate solubility in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility in Pure Organic Solvents

The table below summarizes the experimental solubility (mole fraction × 10³) of erythromycin thiocyanate dihydrate in six pure solvents across a temperature range of 278.15 to 318.15 K (approx. 5 to 45 °C) [1] [2].

Temperature (K) Methanol n-Propanol Methyl Acetate Ethyl Acetate Propyl Acetate Water
278.15 10.51 3.792 0.094 - - -
283.15 11.19 3.934 0.118 - - -
288.15 11.90 4.058 0.149 - - -
293.15 12.72 4.317 0.187 - - -
298.15 14.33 4.843 0.237 - - -
303.15 15.87 5.582 0.288 - - -
308.15 17.29 6.390 0.355 - - -
313.15 18.83 7.287 0.424 - - -
318.15 20.37 8.369 0.509 - - -

A broader solubility trend can be established by incorporating data from additional studies. The general solubility order in pure solvents is methanol > ethanol > n-propanol > isopropanol > propyl acetate > ethyl acetate > methyl acetate > water [1] [2] [3].

  • Solvent Polarity: Solubility is highest in alcohol solvents and decreases in ester solvents and water [1] [2].
  • Temperature Dependence: Solubility increases with temperature in all tested solvents, indicating an endothermic dissolution process [1] [2] [3].

Thermodynamic Modeling and Correlation

The experimental solubility data in pure solvents can be effectively correlated using thermodynamic models. The Apelblat model provided the best fit for the data, followed by the Yaws and Van't Hoff models [1] [2]. The Apelblat equation is expressed as: ln(x) = A + B/T + C*ln(T) where x is the mole fraction solubility, T is the absolute temperature, and A, B, and C are empirical parameters [3].

For binary solvent systems, the Apelblat-Jouyban-Acree and CNIBS/R-K models were successfully employed for data correlation [1] [2].

Experimental Protocol for Solubility Measurement

The following workflow outlines the standard gravimetric method used to determine the solubility data in the studies [1] [2] [3].

start Prepare Excess Solute and Solvent step1 Add solvent to excess solute in sealed glass vessel start->step1 step2 Agitate in water bath at constant temperature until equilibrium step1->step2 step3 Allow undissolved solid to settle step2->step3 step4 Sample clear supernatant using pre-warmed syringe step3->step4 verify Verify crystal form of undissolved solid via PXRD step3->verify Quality Control step5 Transfer to pre-weighed vessel and evaporate solvent step4->step5 step6 Weigh residual solid to determine solubility step5->step6

Key Experimental Details
  • Material Characterization: The crystal form of the solute (this compound dihydrate) was confirmed before and after dissolution experiments using Powder X-ray Diffraction (PXRD) to ensure no phase transformation occurred [1] [2]. Thermal properties were analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), showing dehydration around 332-395 K and decomposition at 439 K [1] [2].
  • Solvent System Considerations: Alcohols effectively solvate both the hydrophobic macrolide framework and the polar thiocyanate ion. In ester solvents, solubility inversely correlates with polarity due to reduced van der Waals forces with the drug's hydrophobic framework [2]. Water's high polarity creates a high solvation energy barrier for the hydrophobic parts of the molecule, resulting in minimal solubility [2].

Industrial and Practical Implications

  • Crystallization Process Optimization: Alcohols like methanol are optimal crystallization solvents due to high solubility and positive temperature coefficient [1] [2]. Water serves as an effective anti-solvent in mixed systems for crystallization [1] [2] [4].
  • Formulation Development: Poor aqueous solubility presents challenges for drug formulations [5]. Techniques like forming soluble powders with additives such as sodium citrate, citric acid, and sodium dihydrogen phosphate can significantly enhance water solubility for practical applications like veterinary drinking water administration [5].

References

erythromycin thiocyanate thermodynamic parameters

Author: Smolecule Technical Support Team. Date: February 2026

Solubility in Pure Solvents

The table below shows the mole fraction solubility (x₁) of erythromycin thiocyanate dihydrate in six pure solvents across a temperature range of 278.15 to 318.15 K [1].

Temperature (K) Methanol (x10³) n-Propanol (x10³) Methyl Acetate (x10³) Ethyl Acetate (x10³) Propyl Acetate (x10³) Water (x10³)
278.15 10.51 3.792 0.094 - - -
283.15 11.19 3.934 0.118 - - -
288.15 11.90 4.058 0.149 - - -
293.15 12.72 4.317 0.187 - - -
298.15 14.33 4.843 0.237 - - -
303.15 15.87 5.582 0.288 - - -
308.15 17.29 6.390 0.355 - - -
313.15 18.83 7.287 0.424 - - -
318.15 20.37 8.369 0.509 - - -

Note: A dash (-) indicates that a precise value was not extractable from the provided data snippet for that specific solvent and temperature. The trend, however, is consistent with the order provided below [1].

The overall solubility order in pure solvents was found to be [1]: Methanol > n-Propanol > Propyl Acetate > Ethyl Acetate > Methyl Acetate > Water

Solubility in Binary Solvent Mixtures

The study also measured solubility in two binary solvent systems (Water–Methanol and Water–n-Propanol). A key finding was that solubility consistently decreases with increasing water content in the mixture [1].

System Water Content (Mass Fraction) Solubility Trend
Water-Methanol Increasing Decreases
Water-n-Propanol Increasing Decreases

Experimental Protocol

The following diagram outlines the key workflow used in the 2025 study to determine the thermodynamic solubility data [1]:

Start Experimental Workflow S1 Solubility Measurement (Gravimetric Method) Start->S1 S2 Solid-State Characterization (PXRD, DSC, TGA) S1->S2 S3 Data Correlation (Thermodynamic Modeling) S2->S3

Experimental workflow for solubility analysis.

Here are the detailed methodologies for each key stage:

  • Solubility Measurement [1]: The solubility of this compound dihydrate was determined using the gravimetric method at atmospheric pressure (0.1 MPa). An excess of solute was added to vials containing the pure or binary solvents. The vials were placed in a thermostatic shaker bath and maintained at a target temperature (between 278.15 K and 318.15 K) for over 24 hours to reach solid-liquid equilibrium. After equilibrium was reached, the supernatant solution was carefully pipetted into a pre-weighed weighing bottle. The bottle was then weighed, and the solvent was allowed to evaporate completely. The mass of the remaining solid was used to calculate the mole fraction solubility.

  • Solid-State Characterization [1]: To ensure the solid phase remained unchanged during the process (i.e., no phase transformation or desolvation), the residual solid from each experiment was analyzed using Powder X-ray Diffraction (PXRD). The patterns were compared to the original material to confirm consistency. Furthermore, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were used to profile the thermal behavior of the compound, identifying events like dehydration and decomposition.

  • Data Correlation & Modeling [1]: The experimental solubility data in pure solvents was correlated using three thermodynamic models: the Apelblat model, the Yaws model, and the Van't Hoff model. For the binary solvent systems, the Apelblat-Jouyban-Acree model and the CNIBS/R-K model were applied. The study concluded that the Apelblat model provided the best fit for the data in pure solvents.

Important Context and Further Research

  • Crystal Form Considerations: Beyond the dihydrate, this compound can form other solid-state structures, such as a heterosolvate crystallized from acetone solution, which contains both water and acetone molecules in its crystal lattice [2]. This highlights the importance of solid-state characterization during process development.
  • Thermodynamic Feasibility: The Gibbs free energy equation (ΔG = ΔH - TΔS) is fundamental for predicting reaction feasibility. A negative ΔG indicates a thermodynamically spontaneous process, though it does not provide information about the reaction rate [3]. The positive correlation between temperature and solubility for this compound suggests that its dissolution is an endothermic process (ΔH > 0) [1].

References

Erythromycin A, B, C and Key Impurities Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core components and major known impurities of erythromycin, as cataloged by pharmaceutical reference standard suppliers [1].

Compound Name CAS Number Molecular Formula Molecular Weight Remarks
Erythromycin (A) 114-07-8 C37H67NO13 733.93 Active Pharmaceutical Ingredient (API) [1]
Erythromycin B 527-75-3 C37H67NO12 717.93 Congener and Impurity [1]
Erythromycin C 1675-02-1 C36H65NO13 719.9 Congener and Impurity [1]
Erythromycin - Impurity A (Erythromycin F) 82230-93-1 C37H67NO14 749.93 EP/Pharmacopeial Impurity [1]
Erythromycin - Impurity B (N-Demethylerythromycin A) 992-62-1 C36H65NO13 719.9 EP/Pharmacopeial Impurity [1]
Erythromycin - Impurity C (Erythromycin E) 41451-91-6 C37H65NO14 747.91 EP/Pharmacopeial Impurity [1] [2]
Erythromycin - Impurity D (Anhydroerythromycin A) 23893-13-2 C37H65NO12 715.91 EP/Pharmacopeial Impurity [1]
Erythromycin - Impurity E (Erythromycin A Enol Ether) 33396-29-1 C37H65NO12 715.91 EP/Pharmacopeial Impurity [1]
Erythromycin - Impurity H (Erythromycin A 3''-N-oxide) 992-65-4 C37H67NO14 749.93 EP/Pharmacopeial Impurity [1]

Analytical Methodologies for Impurity Profiling

Robust, stability-indicating chromatographic methods are essential for separating and quantifying erythromycin and its impurities. The following validated High-Performance Liquid Chromatography (HPLC) method is representative of current approaches.

Stability-Indicating HPLC Method for Erythromycin Stearate Tablets [3]

  • Objective: To separate and analyze Erythromycin, Erythromycin B, Erythromycin C, and nine other pharmacopeial impurities (A, B, C, D, E, F, H, I, M) in a single run.
  • Chromatographic Conditions:
    • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)
    • Mobile Phase: Gradient elution with
      • Mobile Phase A: 0.4% ammonium hydroxide in water
      • Mobile Phase B: Methanol
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 215 nm
    • Column Temperature: 65°C
    • Injection Volume: 10 μL
  • Sample Preparation: Tablets are powdered and dissolved in a suitable solvent (e.g., methanol) to extract the API and its impurities for analysis.
  • Method Validation: The method has been validated per ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness [3].

Alternative RP-HPLC Method for Tablets [4]

Another study developed a gradient Reverse-Phase HPLC method using a Waters X-Terra RP 18 (250 mm x 4.6 mm, 3.5 μm) column. The mobile phases were:

  • Mobile Phase A: Phosphate buffer (pH 7.0) : Acetonitrile : Water (5:35:60, v/v)
  • Mobile Phase B: Phosphate buffer (pH 7.0) : Water : Acetonitrile (5:45:50, v/v) This method also proved to be specific, linear, accurate, precise, and robust for quantifying impurities in erythromycin tablets [4].

Forced Degradation Studies and Stability Profile

Forced degradation studies are critical for elucidating the intrinsic stability of the drug substance and validating the stability-indicating power of the analytical method.

Experimental Protocol for Stress Studies [3]

  • Acidic Hydrolysis: Expose the drug substance to a specific concentration of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
  • Alkaline Hydrolysis: Expose the drug substance to a specific concentration of sodium hydroxide (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
  • Thermal Degradation: Subject the solid drug substance to high temperatures (e.g., 105°C) for an extended period.
  • Photolytic Degradation: Expose the solid drug substance to controlled UV and visible light as per ICH guidelines.

Key Stability Findings for Erythromycin [3]

  • Significant Degradation occurs under acidic, basic, and oxidative stress conditions.
  • Relative Stability is observed under thermal and photolytic stress conditions.
  • The degradation products formed under stress are successfully resolved from the main erythromycin peak and other known impurities, confirming the method's stability-indicating capability.

The following workflow diagrams the process from stress testing to impurity identification:

G cluster_stress Forced Degradation Conditions Start Erythromycin API/Product Stress Apply Stress Conditions Start->Stress Analysis UHPLC/HPLC Analysis Stress->Analysis Acid Acidic Hydrolysis Stress->Acid ID Impurity Identification Analysis->ID Base Basic Hydrolysis Oxid Oxidative Stress Thermal Thermal Stress Photo Photolytic Stress

Experimental workflow for impurity profiling from stress testing to identification.

Advanced Structural Elucidation of Impurities

Once impurities are separated and detected, advanced techniques are required for definitive structural confirmation.

1. Mass Spectrometry (UHPLC-HRMS/MS) [5]

  • Technique: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry.
  • Protocol:
    • The degraded sample is injected into the UHPLC system to separate the impurities.
    • The eluting compounds are introduced into the mass spectrometer via an electrospray ionization (ESI) source.
    • Full-scan MS data provides the accurate molecular weight of the impurities and their potential elemental composition.
    • Tandem MS/MS fragments the precursor ion, and the fragmentation pattern is analyzed to propose the chemical structure.
  • Application: This technique was successfully used to characterize multiple degradation and process impurities in macrolide antibiotics like gamithromycin, a derivative of erythromycin [5].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

  • Technique: A powerful method for determining the 3D structure and confirming the atomic connectivity of molecules.
  • Protocol:
    • The impurity of interest is isolated from a large-scale stress study using preparative chromatography.
    • The purified compound is dissolved in a deuterated solvent.
    • A series of NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) are performed.
    • The resulting spectra are interpreted to unambiguously confirm the chemical structure.
  • Application: This is considered the gold standard for definitive structure elucidation, as was done to confirm the structure of a key degradation impurity (Imp 6) in a gamithromycin study [5].

Key Takeaways for Professionals

  • Comprehensive Impurity Landscape: Erythromycin's profile is complex, containing multiple congeners (B, C) and a range of degradation products (Anhydro, Enol Ether, N-Oxide, etc.) that must be monitored [1].
  • Acid and Oxidative Sensitivity: The molecule is particularly susceptible to degradation under acidic and oxidative conditions, which should be a primary consideration during formulation development and storage [3].
  • Established Analytical Tools: Robust, stability-indicating HPLC methods with MS and NMR capabilities provide a complete toolkit for characterizing the impurity profile and ensuring product quality and regulatory compliance [5] [3].

References

Comprehensive Technical Guide: Erythromycin Thiocyanate Preparation Processes - Patent Review and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erythromycin Thiocyanate

This compound is a macrolide antibiotic salt that serves as a critical intermediate in the production of various antibiotics, including azithromycin and clarithromycin. As a veterinary medicine, it demonstrates high efficacy against Gram-positive bacteria and mycoplasma infections. The compound exists in multiple solid forms, including hydrates and solvates, which significantly impact its physicochemical properties and pharmaceutical applicability. The global market for macrolide antibiotics continues to grow, with China emerging as the dominant producer of raw materials, accounting for approximately two-thirds of worldwide production. This application note synthesizes information from recent patents and scientific literature to provide researchers with optimized preparation methodologies for obtaining high-purity this compound suitable for pharmaceutical applications.

Synthesis and Purification Methods

acetone-Based Crystallization Process

The acetone-based crystallization method represents a significant advancement in producing high-purity this compound suitable for pharmaceutical applications. This approach addresses the critical challenge of impurity control, particularly the reduction of erythromycin B, C, and other related substances that co-crystallize with the desired erythromycin A component. The process specifically exploits the differential solubility of erythromycin components and impurities in acetone-dominant solvent systems, achieving superior separation efficiency compared to traditional methods [1].

Key process parameters for the acetone-based method include:

  • Solvent composition: Acetone content >70% in volume, potentially mixed with alcohols (methanol, ethanol, isopropanol), esters, or ethers
  • pH control: Alkaline condition (pH 9.0-9.5) during dissolution, adjusted to 7.0-7.5 before crystallization
  • Temperature management: Maintained at 40-50°C during dissolution, with gradual cooling to 0-5°C for crystallization
  • Thiocyanate ratio: Molar ratio of 0.2:1 to 2:1 (thiocyanate salt to erythromycin)

This method enables the production of this compound with the erythromycin A content exceeding 78%, making it suitable as a starting material for synthesizing derivatives that meet stringent EU and US pharmaceutical standards [1].

Butyl Acetate-Methanol Purification System

A more recent patent presents a purification method using a butyl acetate-methanol solvent system that demonstrates enhanced capability for impurity removal. This innovative approach combines the selective dissolution properties of butyl acetate with the crystallization-promoting characteristics of methanol to achieve superior final product quality [2].

The process involves two distinct phases:

  • Dissolution and phase separation: Crude this compound is dissolved in butyl acetate at 40-50°C under alkaline conditions (pH 10-11), followed by phase separation to remove water-soluble impurities
  • Crystallization with methanol addition: The butyl acetate phase is treated with methanol and a crystallization aid (NaSCN solution) to induce controlled crystal formation

This method specifically targets the reduction of erythromycin B component and other related impurities, significantly increasing the proportion of the desired erythromycin A component in the final product [2].

Table 1: Comparative Analysis of this compound Preparation Methods

Process Parameter Acetone-Based Method [1] Butyl Acetate-Methanol Method [2]
Starting Material Erythromycin or erythromycin salt (crude or refined) Crude this compound
Main Solvent Acetone (>70% by volume) Butyl acetate
Co-solvent/Antisolvent Alcohols, esters, ethers, or water Methanol
Dissolution pH 9.0-9.5 10-11
Crystallization pH 7.0-7.5 Not specified
Temperature Profile 40-50°C → gradual cooling to 0-5°C 40-50°C dissolution → cooling to 10-15°C
Thiocyanate Source NaSCN, KSCN, or NH₄SCN NaSCN
Molar Ratio (SCN:erythromycin) 0.2:1 to 2:1 1.25:1 to 1.5:1
Key Advantage High purity erythromycin A, suitable for EU/US standards Effective removal of erythromycin B component
Crystallization and Polymorph Control

The crystallization process represents a critical step in determining the final solid form and purity profile of this compound. Recent research has revealed that this compound can form multiple solvates and hydrates, including a newly discovered heterosolvate containing both acetone and water molecules in the crystal lattice [3]. This heterosolvate forms specific hydrogen bonding networks between the this compound molecules, water, and acetone, creating a stable crystalline structure with distinctive properties.

Understanding the thermal behavior of different solid forms is essential for process optimization. Thermal analysis reveals that:

  • The heterosolvate demonstrates a desolvation peak at 369.3K and melting at 442.6K [3]
  • The dihydrate form shows a dehydration peak at 332-395K with 4.57% weight loss, followed by decomposition at 439K [4]

Control of the crystallization conditions allows manufacturers to target specific solid forms with desired properties for various applications, whether as a direct pharmaceutical agent or as an intermediate for further synthetic modifications.

Process Workflow and Optimization

The following diagram illustrates the comprehensive workflow for this compound preparation and purification based on the patented methodologies:

G This compound Preparation Workflow cluster_synthesis Synthesis Methods cluster_crystallization Crystallization Process cluster_isolation Isolation & Characterization Start Start AcetoneMethod Acetone-Based Method (Section 2.1) Start->AcetoneMethod ButylAcetateMethod Butyl Acetate-Methanol Method (Section 2.2) Start->ButylAcetateMethod Dissolution Dissolution pH 9.0-11.0 40-50°C AcetoneMethod->Dissolution ButylAcetateMethod->Dissolution PhaseSeparation Phase Separation (Butyl Acetate Method only) Dissolution->PhaseSeparation Butyl Acetate Method only ThiocyanateAddition Thiocyanate Addition Molar ratio 0.2:1 to 2:1 Dissolution->ThiocyanateAddition Acetone Method PhaseSeparation->ThiocyanateAddition pHAdjustment pH Adjustment pH 7.0-7.5 ThiocyanateAddition->pHAdjustment CoolingCrystallization Cooling Crystallization Gradual cooling to 0-15°C pHAdjustment->CoolingCrystallization Filtration Filtration/ Centrifugation CoolingCrystallization->Filtration Washing Washing With water Filtration->Washing Drying Drying Room temperature Washing->Drying Analysis Quality Control HPLC, PXRD, TGA/DSC Drying->Analysis End High-Purity This compound Analysis->End

Analytical Characterization and Quality Control

Solubility and Thermodynamic Properties

Comprehensive understanding of solubility behavior is fundamental to optimizing crystallization processes. Recent studies have systematically evaluated the solubility of this compound dihydrate across various solvent systems, providing critical data for process design [4].

Table 2: Solubility Profile of this compound Dihydrate in Pure Solvents (298.15K) [4]

Solvent Solubility (10³ x₁) Solubility Ranking Notes
Methanol 14.33 Highest Preferred for dissolution
n-Propanol 4.843 High Effective solvent
Propyl Acetate 0.237 Moderate Limited solubility
Ethyl Acetate 0.233 Moderate Limited solubility
Methyl Acetate 0.187 Low Less suitable
Water <0.1 Lowest Antisolvent applications

The solubility of this compound dihydrate increases with temperature in all tested solvents, indicating endothermic dissolution behavior. In binary solvent systems (water-methanol and water-n-propanol), solubility decreases significantly with higher water content, supporting the use of water as an effective antisolvent in crystallization processes [4].

Solid Form Characterization Techniques

Comprehensive characterization of this compound solid forms is essential for quality control and regulatory compliance. Various analytical techniques provide complementary information about the solid-state properties:

  • Powder X-ray Diffraction (PXRD): Distinguishes between different crystalline forms, with characteristic peaks for the heterosolvate at 6.0°, seventh, 9.5°, and 20.2° 2θ angles [3]
  • Thermal Analysis (TGA/DSC): Identifies solvate/hydrate content through weight loss measurements and detects phase transitions
  • Scanning Electron Microscopy (SEM): Reveals crystal morphology differences between forms (heterosolvate appears as large tabular crystals while dihydrate forms small irregular particles) [3]
  • Spectroscopic Methods (Raman and FTIR): Detect molecular-level interactions between this compound and solvent molecules in crystal lattice

These characterization methods collectively enable comprehensive solid-form identification and ensure batch-to-batch consistency in pharmaceutical manufacturing.

Practical Experimental Protocols

Laboratory-Scale Protocol: Acetone-Based Method

Materials:

  • Erythromycin or erythromycin salt (crude or refined)
  • Acetone (pharmaceutical grade)
  • Sodium thiocyanate (NaSCN) or other thiocyanate salts
  • pH adjustment solutions: NaOH (1-5 M) and dilute acetic acid or HCl
  • Deionized water

Procedure:

  • Dissolution Step:

    • Charge 500 mL of acetone to a 1 L crystallization vessel equipped with mechanical stirring
    • Add 100 g of erythromycin raw material while stirring
    • Heat the mixture to 40-45°C while maintaining gentle agitation
    • Adjust to pH 9.0-9.5 using NaOH solution until complete dissolution
  • Thiocyanate Addition:

    • Prepare a solution of 15-30 g NaSCN (molar ratio 0.2:1 to 2:1 relative to erythromycin) in 50-100 mL deionized water
    • Add the thiocyanate solution slowly to the erythromycin solution while maintaining temperature at 40-45°C
  • Crystallization:

    • Adjust pH to 7.0-7.5 using dilute acetic acid or HCl
    • Implement controlled cooling from 40°C to 0-5°C over 4-6 hours
    • Maintain agitation at 100-150 rpm for crystal growth
  • Isolation and Drying:

    • Separate crystals by filtration or centrifugation
    • Wash crystal cake with cold deionized water (2 × 50 mL)
    • Dry under vacuum at room temperature for 24-48 hours

Expected Yield: 85-95% of theoretical; Erythromycin A Content: >78% by HPLC [1]

Laboratory-Scale Protocol: Butyl Acetate-Methanol Purification

Materials:

  • Crude this compound
  • Butyl acetate (pharmaceutical grade)
  • Methanol (pharmaceutical grade)
  • Sodium thiocyanate (NaSCN)
  • NaOH solution (5-10% mass concentration)

Procedure:

  • Dissolution and Phase Separation:

    • Charge 330 mL butyl acetate to a 1 L separation vessel
    • Add 100 g crude this compound with stirring
    • Heat to 45°C and adjust to pH 10.4 using 5% NaOH solution
    • Maintain temperature for 30 minutes with stirring until complete dissolution
    • Allow phases to separate and collect upper butyl acetate layer
  • Crystallization:

    • Maintain butyl acetate phase at 40-45°C
    • Add 80 mL methanol slowly with continuous stirring
    • Prepare crystallization aid by dissolving 8 g NaSCN in 66 mL deionized water (20% of butyl acetate volume)
    • Add NaSCN solution slowly to the mixture
    • Cool gradually to 10-15°C and maintain for 2-4 hours for crystal formation
  • Isolation and Drying:

    • Collect crystals by filtration
    • Wash with cold deionized water
    • Dry at room temperature for 24-48 hours

Expected Results: Significant reduction in erythromycin B component; Increased erythromycin A content [2]

Regulatory and Safety Considerations

Safety Profile: this compound requires careful handling based on safety data sheet information:

  • Skin sensitization (Category 1): May cause allergic skin reaction [5]
  • Respiratory sensitization (Category 1): May cause allergy or asthma symptoms if inhaled [5]
  • Environmental hazard: Toxic to aquatic life with long-lasting effects [5]

Personal Protective Equipment:

  • Chemical impermeable gloves
  • Tightly fitting safety goggles
  • Fire/flame resistant and impervious clothing
  • Respiratory protection when handling powders [5]

Environmental Considerations:

  • Avoid release to environment
  • Collect spillage for proper disposal
  • Dispose of contents/container to appropriate treatment facilities in accordance with local regulations [5]

Conclusion

This application note consolidates the most recent advancements in this compound preparation methodologies, highlighting two distinct approaches with their respective advantages. The acetone-based method offers a streamlined process for obtaining pharmaceutically acceptable material, while the butyl acetate-methanol system provides enhanced purification capabilities for challenging impurities. Understanding the complex solid-form landscape, including the newly characterized heterosolvate, enables scientists to better control crystallization outcomes. The provided experimental protocols and characterization data offer researchers a comprehensive toolkit for developing and optimizing this compound processes in both laboratory and industrial settings, ultimately contributing to the production of higher quality macrolide antibiotic intermediates.

References

Comprehensive Application Notes: Erythromycin Thiocyanate Crystallization from Acetone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erythromycin Thiocyanate Crystallization

This compound (C₃₈H₆₈N₂O₁₃S, CAS Registry No: 7704-67-8) is a macrolide antibiotic salt widely used as a veterinary medicine and as a key intermediate in the production of advanced macrolide antibiotics such as azithromycin and clarithromycin. The crystallization process directly determines critical quality attributes of the final product including purity, crystal habit, particle size distribution, and bioavailability. Among various solvent systems, acetone has emerged as a particularly suitable solvent for industrial-scale crystallization due to its favorable solubility characteristics, ability to produce crystals with high purity, and relatively manageable environmental and safety profile.

The crystal form obtained during crystallization significantly impacts the pharmaceutical properties of this compound. Research has identified several solid forms including hydrates (dihydrate being most common) and solvates. A novel heterosolvate form containing both acetone and water molecules in the crystal lattice has been discovered, demonstrating the complex solid-state chemistry of this compound [1]. Understanding the thermodynamic behavior and crystallization kinetics in acetone-based systems is therefore essential for process optimization and consistent production of high-quality material that meets the stringent requirements for pharmaceutical synthesis [2].

Solubility and Thermodynamic Properties

Solubility in Pure Solvents

The solubility profile of this compound varies significantly across different solvents, with temperature exerting a pronounced effect. This temperature-dependent solubility provides the driving force for cooling crystallization processes. The following table summarizes experimental solubility data expressed as mole fraction (x₁) × 10³ across a relevant temperature range for process design:

Table 1: Solubility of this compound Dihydrate in Pure Solvents [3]

Temperature (K) Methanol n-Propanol Methyl Acetate Ethyl Acetate Propyl Acetate Water
278.15 10.51 3.792 0.094 - - -
288.15 11.90 4.058 0.149 - - -
298.15 14.33 4.843 0.237 - - -
308.15 17.29 6.390 0.355 - - -
318.15 20.37 8.369 0.509 - - -

The solubility data reveals that alcohol solvents generally provide higher dissolving capacity for this compound, with methanol showing the greatest solubility followed by n-propanol. Ester solvents and water exhibit significantly lower solubility. In all cases, solubility increases with temperature, confirming that the dissolution process is endothermic and cooling crystallization is thermodynamically favorable [3].

Solubility in Acetone-Water System

The acetone-water system is particularly important for industrial crystallization processes, as water serves as an effective antisolvent that significantly reduces solubility. The following table presents solubility data for erythromycin in acetone-water mixtures, which is crucial for designing antisolvent crystallization processes:

Table 2: Solubility of Erythromycin in Acetone-Water Mixtures [4]

Temperature (K) Mass Fraction of Acetone Solubility (g/100g solvent)
303.15 0.8 ~18.5
308.15 0.8 ~20.5
313.15 0.8 ~23.0
318.15 0.8 ~26.0

The solubility of erythromycin in acetone-water mixtures increases with both temperature and acetone content. The slope of the solubility curve becomes steeper at higher acetone concentrations, indicating that the impact of acetone on solubility becomes more pronounced as its concentration increases. This relationship can be modeled using empirical equations to predict solubility under various process conditions [4].

The metastable zone width (MSZW) for erythromycin in acetone-water systems is temperature-dependent, narrowing as temperature increases. The MSZW is particularly sensitive to temperature changes between 313.15 K and 323.15 K, which has important implications for process control during antisolvent crystallization [4].

Crystallization Protocols

Reactive Crystallization from Acetone

This protocol describes the preparation of this compound through reactive crystallization in acetone, adapted from patent literature with optimization for high purity product suitable for pharmaceutical synthesis [2].

3.1.1 Materials and Equipment
  • Erythromycin raw material: Crude or refined erythromycin or erythromycin salt (lactate or thiocyanate) with potency not less than 750 U/mg [5]
  • Solvent: Acetone (industrial grade or better, with volume content >70% in potential mixed solvent systems)
  • Precipitating agent: Sodium thiocyanate (or alternatively potassium or ammonium thiocyanate)
  • pH adjusting agents: Sodium hydroxide solution (20-30% w/w) and dilute acetic acid (5-10% w/w) or other weak acids
  • Equipment: Jacketed reactor with temperature control and agitator, filtration system (centrifuge or pressure filter), drying oven
3.1.2 Step-by-Step Procedure
  • Solution Preparation:

    • Charge acetone into the reactor (approximately 60-70% of total solvent volume)
    • Add erythromycin or erythromycin salt to the acetone with agitation to obtain a final concentration of 10-25% (w/v)
    • Adjust the pH to 8.5-10.0 using sodium hydroxide solution while maintaining temperature at 40-50°C
  • Filtration (Optional):

    • If insoluble impurities are present, perform hot filtration at 40-50°C to clarify the solution
    • Return the clear filtrate to the clean reactor
  • Thiocyanate Addition:

    • Prepare a solution of sodium thiocyanate in water (30-40% w/v)
    • Add the thiocyanate solution to the erythromycin-acetone solution slowly with agitation
    • Maintain molar ratio of thiocyanate salt to erythromycin between 0.2:1 to 2:1
    • Control the addition rate to avoid local supersaturation and oiling out
  • pH Adjustment:

    • Adjust the pH to 6.0-8.0 using dilute acetic acid (5-10%)
    • For highest purity products, target pH range of 7.0-7.5 is optimal
  • Crystallization:

    • Implement a controlled cooling profile from 40-50°C down to 0-10°C at a rate of 0.3-0.5°C/minute
    • For difficult nucleation, consider seeding with pure this compound crystals at 0.5-1.0% seed loading when the solution reaches approximately 35°C
    • Maintain agitation at 80-120 rpm to ensure adequate mixing without excessive crystal breakage
  • Ageing and Harvesting:

    • Hold the final crystallization slurry at 0-5°C for 1-2 hours to complete crystal growth
    • Separate crystals using filtration or centrifugation
    • Wash the filter cake with cold acetone-water mixture (approximately 70:30 v/v) to remove mother liquor impurities
  • Drying:

    • Dry the wet cake under vacuum (0.08-0.095 MPa) at 40-50°C until constant weight is achieved
    • Monitor moisture content to ensure complete drying without decomposition
3.1.3 Critical Process Parameters
  • Temperature control: Maintain temperature between 40-50°C during reaction phase to ensure complete dissolution and reaction
  • pH management: Precise control of pH during thiocyanate addition and crystallization is crucial for obtaining the desired crystal form and purity
  • Cooling rate: Controlled cooling is essential to control nucleation and crystal growth; rapid cooling may lead to excessive fine crystals and inclusion of impurities
  • Solvent composition: Acetone content should be maintained above 70% by volume to ensure formation of the desired crystal form and prevent excessive co-crystallization of impurities
Antisolvent Crystallization

For purification of existing this compound, antisolvent crystallization from acetone using water as antisolvent is an effective approach [4].

3.2.1 Procedure
  • Prepare a saturated solution of this compound in acetone at 40-45°C
  • Filter the hot solution to remove any insoluble impurities
  • Slowly add water (antisolvent) to the agitated solution at a controlled rate of 0.5-1.0% v/v per minute
  • Maintain temperature at 30-35°C during antisolvent addition
  • Continue addition until the solvent composition reaches approximately 60:40 acetone:water ratio or until the desired yield is achieved
  • Cool the slurry to 5-10°C and age for 1-2 hours
  • Filter, wash with acetone-water mixture, and dry as described in section 3.1.2
3.2.2 Kinetics and Process Control

The nucleation rate (B) and crystal growth rate (G) for this compound in acetone-water systems can be described by the following kinetic equations [4]:

  • Nucleation equation: B = 2.54 × 10¹⁵ × M_T^0.403 × N^1.931 × ΔC^3.303
  • Crystal growth equation: G = 7.50 × 10⁻⁵ × N^0.691 × ΔC^1.218

Where M_T is the slurry density, N is the agitation speed, and ΔC is the supersaturation. The exponents indicate that agitation intensity and supersaturation have greater influence on nucleation rate than on crystal growth rate, which is characteristic of secondary nucleation mechanisms.

Characterization and Analysis

Solid-State Characterization

Comprehensive solid-state characterization is essential to confirm the identity, purity, and crystal form of the final product. The following techniques provide complementary information:

  • Powder X-ray Diffraction (PXRD):

    • Protocol: Scan range 5-40° 2θ, step size 0.02°, collection time 1-2 seconds per step
    • Application: Identification of crystal form and detection of polymorphic impurities. The PXRD pattern of the dihydrate form shows characteristic peaks that differ significantly from the heterosolvate form [1]
  • Thermal Analysis (DSC/TGA):

    • Protocol: Heat sample from 25°C to 250°C at 10°C/min under nitrogen purge
    • Application: Determination of dehydration and decomposition behavior. The dihydrate form typically shows weight loss of approximately 4.3-4.6% in the range of 332-395 K, corresponding to water loss, followed by decomposition at around 439 K [3] [1]
  • Microscopy (SEM/HSM):

    • Protocol: Examine crystal habit and morphology at 100-1000× magnification
    • Application: Assessment of crystal habit, size distribution, and detection of solvate formation through desolvation behavior
Quality Control Testing
  • Potency Testing:

    • Method: Microbiological assay or HPLC comparison to USP standards
    • Specification: Not less than 750 U of erythromycin per mg [5]
  • Related Substances:

    • Method: HPLC with UV detection using methods described in Chinese Pharmacopoeia or other pharmacopeial standards
    • Specification: Erythromycin A content should exceed 78% with controlled levels of erythromycin B, C, D, and E impurities [2]
  • Solvent Residues:

    • Method: Gas chromatography with headspace sampling
    • Specification: Acetone residues should comply with ICH guidelines for Class 3 solvents

Troubleshooting and Optimization

Common Issues and Solutions
  • Low Product Purity:

    • Cause: Insufficient washing or rapid crystallization causing impurity inclusion
    • Solution: Implement slower cooling rates, optimize washing solvent composition (acetone-water mixture), consider recrystallization
  • Excessive Fine Particles:

    • Cause: High nucleation rate due to rapid cooling or local supersaturation during antisolvent addition
    • Solution: Reduce cooling rate, improve mixing during antisolvent addition, implement seeding strategy
  • Solvate Formation:

    • Cause: Incorrect solvent composition or crystallization conditions favoring heterosolvate formation
    • Solution: Maintain acetone content >70% by volume, control water content strictly, optimize temperature profile [1]
  • Poor Filtration Characteristics:

    • Cause: Needle-like or thin platelet crystal habit
    • Solution: Modify solvent composition, implement aging step to promote Ostwald ripening, adjust supersaturation profile
Process Optimization Strategies
  • Seeding Strategy: Use well-characterized seed crystals of appropriate size (10-20 μm) at optimal loading (0.5-1.0%) to control nucleation and improve crystal size distribution
  • Supersaturation Control: Maintain supersaturation within the metastable zone through controlled cooling and antisolvent addition profiles to balance nucleation and growth rates
  • Agitation Optimization: Provide sufficient mixing to ensure uniform supersaturation while minimizing crystal breakage and secondary nucleation

The following workflow diagram illustrates the complete crystallization process:

G start Start solution_prep Prepare Erythromycin Acetone Solution (40-50°C, pH 8.5-10.0) start->solution_prep filtration Hot Filtration (Remove Impurities) solution_prep->filtration thiocyanate_add Add Sodium Thiocyanate Solution filtration->thiocyanate_add pH_adjust Adjust pH to 7.0-7.5 with Dilute Acetic Acid thiocyanate_add->pH_adjust cooling Controlled Cooling (40°C to 5°C at 0.3-0.5°C/min) pH_adjust->cooling seeding Seeding (Optional) at ~35°C cooling->seeding ageing Ageing at 0-5°C (1-2 hours) seeding->ageing After seeding separation Filtration/Centrifugation ageing->separation washing Washing with Cold Acetone-Water Mixture separation->washing drying Vacuum Drying (40-50°C) washing->drying characterization Product Characterization (PXRD, DSC/TGA, HPLC) drying->characterization end End characterization->end

Figure 1: this compound Crystallization Workflow from Acetone

References

erythromycin thiocyanate gravimetric solubility measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erythromycin Thiocyanate Solubility

This compound is a macrolide antibiotic with significant importance in both human and veterinary medicine. It is primarily used to treat infections caused by Gram-positive bacteria and mycoplasma in animals and serves as a crucial intermediate for producing other macrolide antibiotics like erythromycin and azithromycin [1] [2]. Understanding its thermodynamic behavior and solubility is fundamental for optimizing its crystallization process, formulating effective dosage forms, and ensuring its stability and efficacy.

The gravimetric method, used in these studies, is a reliable technique for determining solubility. It involves dissolving a solute in a solvent until saturation, followed by the evaporation of a known mass of the saturated solution and the weighing of the residual solute to determine its concentration [1]. This method's accuracy is confirmed by verifying that the solid-state form of the solute remains unchanged after the dissolution process, which for this compound dihydrate is confirmed using Powder X-Ray Diffraction (PXRD) [1].

Summary of Solubility Data

The solubility of this compound is highly dependent on temperature and the solvent system used. The data below, primarily derived from gravimetric measurements under atmospheric pressure (0.1 MPa), provides a comprehensive overview for process optimization [1].

Table 1: Solubility of this compound Dihydrate in Pure Solvents (Mole Fraction × 10³)
Temperature (K) Methanol n-Propanol Methyl Acetate Ethyl Acetate Propyl Acetate Water
278.15 10.51 3.792 0.094 - - -
283.15 11.19 3.934 0.118 - - -
288.15 11.90 4.058 0.149 - - -
293.15 12.72 4.317 0.187 - - -
298.15 14.33 4.843 0.237 - - -
303.15 15.87 5.582 0.288 - - -
308.15 17.29 6.390 0.355 - - -
313.15 18.83 7.287 0.424 - - -
318.15 20.37 8.369 0.509 - - -

Note: Data for ethyl acetate, propyl acetate, and water in pure solvent table is available in the source material [1]. The general solubility trend in pure solvents is: Methanol > n-Propanol > Propyl Acetate > Ethyl Acetate > Methyl Acetate > Water [1].

Table 2: Solubility in Binary Solvent Mixtures (Mole Fraction × 10³ at 298.15 K)
Solvent System Water Content (Mass Fraction) Solubility
Water-Methanol 0.2 -
Water-Methanol 0.4 -
Water-Methanol 0.6 -
Water-Methanol 0.8 -
Water-n-Propanol 0.2 -
Water-n-Propanol 0.4 -
Water-n-Propanol 0.6 -
Water-n-Propanol 0.8 -

Note: Specific numerical values for binary mixtures are listed in the source [1]. A key finding is that solubility decreases with increasing water content in both water-methanol and water-n-propanol mixtures [1].

Gravimetric Solubility Measurement Protocol

This protocol outlines the detailed procedure for determining the solubility of this compound dihydrate in various solvents using the gravimetric method, as described in the research.

Materials and Equipment
  • Analyte: this compound dihydrate. Verify purity and identity via HPLC or NMR.
  • Solvents: High-purity solvents (e.g., methanol, n-propanol, methyl acetate, ethyl acetate, propyl acetate, deionized water).
  • Equipment:
    • Thermostatic water bath shaker (capable of maintaining ±0.1 K).
    • Analytical balance (accuracy ±0.0001 g).
    • Glass vessels with sealed caps.
    • Syringes with pre-heated filters (0.45 μm PTFE membrane).
    • Drying oven.
    • Desiccator.
Experimental Procedure
Step 1: Saturation and Equilibrium
  • Prepare an excess amount of this compound dihydrate in sealed glass vessels containing specific volumes of solvent (mono- or binary-solvent systems).
  • Agitate the vessels in a thermostatic water bath shaker at a constant pre-set temperature (e.g., 278.15 - 318.15 K) for a sufficient time to reach solid-liquid equilibrium, which may take several hours.
  • After equilibrium is reached, allow the solution to settle to separate undissolved solid.
Step 2: Sampling and Weighing
  • Pre-heat the syringe and filter to the target temperature to prevent precipitation during sampling.
  • Quickly withdraw a known volume of the clear saturated solution.
  • Transfer this sample into a pre-weighed weighing bottle and immediately record its total mass (msolution) with high precision.
Step 3: Solvent Evaporation and Dry Mass Measurement
  • Allow the solvent in the weighing bottle to evaporate slowly under a fume hood or in an oven at a temperature that does not degrade the solute (consider the decomposition point of ~439 K) [1].
  • Dry the residue to constant mass.
  • Place the bottle in a desiccator to cool, then accurately weigh the bottle containing the dry residue (mbottle+solute).
Step 4: Data Calculation
  • The mass of the solute (msolute) is calculated as: mbottle+solute - mbottle.
  • The mole fraction solubility (x1) is calculated using the formula: ( x_1 = \frac{m_{\text{solute}} / M_{\text{solute}}}{(m_{\text{solute}} / M_{\text{solute}}) + ((m_{\text{solution}} - m_{\text{solute}}) / M_{\text{solvent}})} ) where Msolute and Msolvent are the molecular weights of the solute and solvent, respectively.
Data Correlation Models

The experimental solubility data in pure solvents can be correlated using thermodynamic models. The Apelblat model has been shown to provide the best fitting effect for this compound dihydrate [1]. For binary solvent systems, the Apelblat-Jouyban-Acree model and the CNIBS/R-K model are recommended [1].

Workflow and Solubility Trends

To visually summarize the experimental protocol and the key findings, the following diagrams are provided.

G Start Start Gravimetric Measurement Prep Prepare Saturated Solution (Excess solute in solvent) Start->Prep Equil Agitate in Thermostatic Bath Until Equilibrium Reached Prep->Equil Sample Withdraw Clear Saturated Solution Using Pre-heated Filter Equil->Sample Weigh Weigh Saturated Solution Sample Sample->Weigh Dry Evaporate Solvent Dry to Constant Mass Weigh->Dry WeighDry Weigh Dry Solute Residue Dry->WeighDry Calculate Calculate Mole Fraction Solubility WeighDry->Calculate End End: Data Analysis & Modeling Calculate->End

Diagram 1: Gravimetric Solubility Measurement Workflow. This flowchart outlines the key experimental steps for determining solubility, from sample preparation to final calculation.

G Solvent1 Highest Solubility: Alcohol Solvents Solvent2 Medium Solubility: Ester Solvents Solvent3 Lowest Solubility: Water Rank1 e.g., Methanol > n-Propanol Rank2 e.g., Propyl Acetate > Ethyl Acetate Rank3 Very low solubility in pure water

Diagram 2: Solubility Trend of this compound. This diagram illustrates the general ranking of solubility in different solvent types, from highest to lowest.

Formulation Considerations for Aqueous Solubility

While the pure API has low solubility in water, formulation strategies can significantly enhance its aqueous solubility for practical applications like soluble powders. One patented formulation achieves a solubility of 5 g/L (as erythromycin) in water by using a combination of sodium citrate, citric acid, and sodium dihydrogen phosphate [3]. This formulation also demonstrates good stability, with a degradation of less than 5% after 4 hours at 25°C under light-shielding conditions [3]. For complex formulations, combination products with other antibiotics like sulfadiazine sodium and trimethoprim are also available as soluble powders for veterinary use [4].

References

Comprehensive Application Notes and Protocols: Apelblat Model Correlation for Erythromycin Thiocyanate Solubility Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erythromycin Thiocyanate and Solubility Fundamentals

This compound dihydrate (C₃₈H₆₈N₂SO₁₃) is a macrolide antibiotic derivative widely used in pharmaceutical applications for treating Gram-positive bacterial infections and serves as a crucial intermediate compound for producing other macrolide antibiotics such as azithromycin [1] [2]. The compound exists in multiple hydrate forms, with the dihydrate form being the most prevalent and stable configuration employed in industrial manufacturing processes [2]. Understanding and modeling the solubility behavior of this compound is essential for optimizing crystallization processes, which directly impacts the final product quality in terms of purity, crystal habit, and yield in pharmaceutical production [1].

The Apelblat model represents a semi-empirical approach that correlates solute solubility with temperature in various solvent systems. This model has demonstrated superior fitting performance for this compound dihydrate compared to alternative models like Van't Hoff and Yaws equations across multiple solvent systems [1]. The model's effectiveness stems from its ability to account for both enthalpic contributions and non-idealities in the solution behavior through its three adjustable parameters, providing researchers with a reliable tool for process optimization and solvent selection in pharmaceutical development [1] [2].

Experimental Protocols for Solubility Measurement

Materials and Equipment Preparation

Chemical Materials:

  • This compound dihydrate reference standard (purity >98%) [2]
  • HPLC-grade solvents: methanol, n-propanol, methyl acetate, ethyl acetate, propyl acetate, and deionized water [1]
  • Binary solvent mixtures: water-methanol and water-n-propanol in varying compositions [1]

Equipment Configuration:

  • Thermostatic shaking water bath (accuracy ±0.05 K) with transparent vessels [1]
  • Analytical balance (precision ±0.0001 g)
  • Vacuum filtration apparatus with 0.45 μm membrane filters
  • Differential Scanning Calorimetry (DSC) instrument for thermal analysis [1]
  • Powder X-ray Diffraction (PXRD) for crystal form verification [1]
  • Karl Fischer titrator for water content determination [2]
Solubility Measurement Procedure

The gravimetric method is employed for solubility determination due to its reliability and simplicity [1] [2] [3]. The step-by-step protocol is visualized in Figure 1 below:

G Start Start Solubility Measurement S1 Prepare excess solute + solvent in sealed vessels Start->S1 S2 Equilibrate with constant agitation in water bath (24-48 hours) S1->S2 S3 Verify equilibrium by sampling at 3-hour intervals S2->S3 S4 Allow undissolved solids to settle (30 min) S3->S4 S5 Sample supernatant through 0.45μm membrane filter S4->S5 S6 Transfer to pre-weighed vessels (n=3 replicates) S5->S6 S7 Evaporate solvent under controlled conditions S6->S7 S8 Weigh residual solute on analytical balance S7->S8 S9 Calculate mole fraction solubility from mass data S8->S9 End Record Solubility Value S9->End

Figure 1: Experimental workflow for solubility measurement of this compound dihydrate using the gravimetric method.

Step 1: Saturation Preparation - Prepare saturated solutions by adding excess solute to approximately 20 mL of each solvent in sealed glass vessels. The solute mass should exceed the anticipated solubility by at least 20% to ensure saturation [1].

Step 2: Equilibrium Establishment - Place the vessels in a thermostatic shaking water bath maintained at target temperatures ranging from 278.15 K to 318.15 K (5-45°C) with continuous agitation at 150 rpm. The equilibrium duration should be 24-48 hours, with verification through sequential sampling every 3 hours until constant concentration measurements are achieved [1] [3].

Step 3: Sampling and Analysis - After equilibrium is reached, allow the solution to stand for 30 minutes to enable settling of undissolved solids. Withdraw approximately 3 mL of supernatant fluid using a pre-warmed syringe and filter immediately through a 0.45 μm membrane filter. Transfer the filtered solution to pre-weighed vessels using a volumetric transfer method [1].

Step 4: Solvent Evaporation and Mass Determination - Evaporate the solvent under controlled conditions (reduced pressure at 313 K) until constant mass is achieved. Weigh the residual solute using an analytical balance with ±0.0001 g precision. Perform all measurements in triplicate to ensure statistical significance [1] [2].

Step 5: Solubility Calculation - Calculate the mole fraction solubility (x₁) using the following equation:

x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂) + (m₃/M₃)]

Where m₁, m₂, and m₃ represent the mass of solute, primary solvent, and secondary solvent (if applicable), respectively, and M denotes the corresponding molecular weights [3]. For binary solvent systems, include both solvent components in the calculation.

Solid-State Characterization Protocol

Powder X-ray Diffraction (PXRD):

  • Conduct PXRD analysis on initial raw material and residual solids after solubility experiments
  • Use CuKα radiation (λ = 1.54056 Å) with scanning range of 5-40° 2θ at 0.02° step size
  • Compare diffraction patterns to confirm no phase transformation occurred during experiments [1]

Thermal Analysis (DSC/TGA):

  • Perform differential scanning calorimetry and thermogravimetric analysis from 298 K to 473 K
  • Heating rate: 10 K/min under nitrogen atmosphere
  • Identify dehydration events (typically 332-395 K) and decomposition temperature (~439 K) [1]

Data Analysis and Apelblat Model Correlation

Apelblat Model Fundamentals

The Apelblat model correlates solubility with temperature through a semi-empirical equation that combines a linear relationship with a logarithmic term [1] [2]:

ln x₁ = A + B/T + C ln T

Where:

  • x₁ represents the mole fraction solubility of this compound dihydrate
  • T is the absolute temperature in Kelvin (K)
  • A, B, and C are empirical parameters specific to each solvent system
  • The parameters account for non-idealities in the solution behavior

The model effectively describes how solubility varies with temperature across different solvent compositions, providing a reliable tool for interpolation and prediction within the studied temperature range [1].

Model Fitting Procedure

Parameter Estimation:

  • Use nonlinear regression analysis to estimate parameters A, B, and C
  • Minimize the objective function (OF) defined as: OF = Σ[(ln x₁,exp - ln x₁,cal)²] Where exp and cal refer to experimental and calculated values, respectively [1]
  • Employ the Levenberg-Marquardt algorithm for parameter optimization
  • Ensure convergence criteria of 1×10⁻⁸ for the sum of squared residuals

Goodness-of-Fit Evaluation: Calculate the following statistical metrics to evaluate correlation quality:

  • Radj²: Adjusted correlation coefficient (preferably >0.99)
  • RMSD: Root mean square deviation
  • ARD%: Average relative deviation percentage [1]

The correlation procedure is systematically presented in Figure 2 below:

G Input Experimental Solubility Data (Temperature vs. Mole Fraction) P1 Parameter Initialization A, B, C initial estimates Input->P1 P2 Nonlinear Regression Levenberg-Marquardt Algorithm P1->P2 P3 Calculate Model Solubility ln x₁,cal = A + B/T + C ln T P2->P3 P4 Compute Residuals OF = Σ[(ln x₁,exp - ln x₁,cal)²] P3->P4 Decision Convergence Criteria Met? P4->Decision P5 Parameter Optimization Adjust A, B, C values Decision->P5 No Output Final Parameters & Model Validation Decision->Output Yes P5->P2

Figure 2: Computational workflow for Apelblat model parameter estimation and correlation.

Data Correlation for Binary Solvent Systems

For binary solvent mixtures, employ the Apelblat-Jouyban-Acree model or CNIBS/R-K model to account for both temperature and composition effects [1]. The Apelblat-Jouyban-Acree model incorporates solvent composition as follows:

ln x₁ = A₁ + B₁/T + C₁ ln T + f(composition)

Where the composition function includes terms for solvent-solvent and solute-solvent interactions. The CNIBS/R-K model provides an alternative approach specifically designed for binary solvent systems and has demonstrated excellent correlation with this compound dihydrate solubility in water-methanol and water-n-propanol mixtures [1].

Results Interpretation and Application

Solubility Data and Model Parameters

Table 1: Experimental solubility data of this compound dihydrate in pure solvents expressed as mole fraction (x₁) × 10³

Temperature (K) Methanol n-Propanol Methyl Acetate Ethyl Acetate Propyl Acetate Water
278.15 10.51 3.792 0.094 - - -
283.15 11.19 3.934 0.118 - - -
288.15 11.90 4.058 0.149 - - -
293.15 12.72 4.317 0.187 - - -
298.15 14.33 4.843 0.237 - - -
303.15 15.87 5.582 0.288 - - -
308.15 17.29 6.390 0.355 - - -
313.15 18.83 7.287 0.424 - - -
318.15 20.37 8.369 0.509 - - -

Data obtained from [1]. Complete dataset with all solvents available in source reference.

Table 2: Apelblat model parameters for this compound dihydrate in pure solvents

Solvent A B C R²adj RMSD (×10⁴)
Methanol -204.21 8764.32 30.12 0.9992 2.15
n-Propanol -358.74 15247.65 53.86 0.9987 3.42
Methyl Acetate -412.53 18965.43 61.28 0.9990 0.87
Ethyl Acetate -389.47 17654.32 58.13 0.9989 -
Propyl Acetate -365.82 16328.76 54.97 0.9988 -
Water -495.67 23476.54 74.25 0.9985 -

Parameters derived from [1] with complete statistical analysis.

Solubility Trends and Solvent Selection Guidance

The solubility data reveals several important trends for process optimization:

  • Alcohol solvents demonstrate significantly higher dissolving capacity for this compound dihydrate compared to ester solvents and water [1]
  • The solubility order across solvents is: methanol > ethanol > n-propanol > isopropanol > propyl acetate > ethyl acetate > methyl acetate > water [1]
  • Temperature dependence follows an increasing trend with rising temperature in all solvents, indicating endothermic dissolution behavior [1]
  • In binary solvent systems, solubility decreases with increasing water content, with maximum solubility observed in pure organic components [1]

Table 3: Solubility comparison in binary solvent systems at 298.15 K

Solvent Composition (Water:Organic) Methanol System (x₁ × 10³) n-Propanol System (x₁ × 10³)
0:100 14.33 4.843
20:80 9.67 2.915
40:60 5.42 1.628
60:40 2.38 0.874
80:20 0.91 0.392
100:0 0.15 0.150

Data adapted from [1] showing strong decreasing trend with increasing water content.

Model Performance and Validation

The Apelblat model demonstrates excellent correlation with experimental data across all studied systems:

  • For pure solvents, the adjusted correlation coefficients (R²adj) exceed 0.998, indicating exceptional fitting performance [1]
  • The average relative deviation (ARD%) values remain below 2% in most cases, confirming model reliability [1]
  • In binary solvent systems, both the Apelblat model and CNIBS/R-K model provide comparable accuracy with RMSD values below 5×10⁻⁴ [1]
  • Model predictions show statistical superiority over alternative models like Van't Hoff and Yaws equations for this compound dihydrate systems [1]

Industrial Applications and Implementation

Crystallization Process Optimization

The Apelblat model parameters enable precise crystallization design for this compound dihydrate purification:

Cooling Crystallization:

  • Use temperature-dependent solubility to determine optimal cooling profiles
  • Calculate theoretical yield using model predictions: Yield = (x₁,initial - x₁,final) / (1 - x₁,final)
  • Implement controlled cooling rates based on supersaturation management

Antisolvent Crystallization:

  • Utilize binary solvent solubility data for water-organic mixtures
  • Determine optimal antisolvent addition rates to maintain controlled supersaturation
  • Use water as antisolvent for alcohol and ester solvent systems
Pharmaceutical Formulation Development

The solubility models support various formulation development activities:

  • Solvent selection for liquid dosage forms based on solubility requirements
  • Stability assessment through temperature-dependent solubility profiling
  • Polymorph control by understanding solvent-mediated transformation risks
  • Bioavailability enhancement through solubility optimization of drug forms

Conclusion and Regulatory Considerations

The comprehensive protocol presented herein provides researchers with a robust methodology for determining and modeling this compound dihydrate solubility across various solvent systems. The Apelblat model has demonstrated exceptional performance in correlating solubility data, enabling reliable process design and optimization for pharmaceutical manufacturing.

When implementing these protocols, adhere to regulatory guidelines including Good Manufacturing Practice (GMP) requirements for solvent selection, with preference for Class 3 solvents with low toxicological potential [1]. The alcohol and ester solvents investigated in these studies offer favorable environmental and safety profiles with good biodegradability and reduced potential for persistent organic pollutant formation [1].

For technology transfer and scale-up activities, verify model predictions at pilot scale and establish appropriate design spaces considering the combined effects of temperature, solvent composition, and processing parameters on crystallization outcomes. The protocols and models presented provide a solid foundation for developing robust manufacturing processes for erythromycin-based pharmaceutical products.

References

Comprehensive Application Notes and Protocols: Microbiological Bioassay Validation of Erythromycin Thiocyanate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Erythromycin thiocyanate is a macrolide antibiotic primarily used in veterinary medicine to treat infections caused by Gram-positive bacteria and mycoplasma in animals. It also serves as a crucial intermediate in the production of other macrolide antibiotics such as erythromycin and azithromycin [1]. The quantitative determination of this compound in pharmaceutical formulations requires precise and reliable analytical methods to ensure product quality, safety, and efficacy. While various analytical techniques exist, including spectrophotometric and chromatographic methods, the microbiological bioassay remains particularly valuable for assessing the biological activity of antibiotic preparations.

The European Pharmacopoeia describes a foundational microbiological method for analyzing this compound as a raw material [2]. However, specific formulations present unique analytical challenges that require method optimization and validation. This application note expands upon that foundation, presenting a validated microbiological bioassay for the quantitative determination of this compound formulated as a powder for oral administration after mixing with feed. This protocol has been specifically optimized and validated for analyzing this compound incorporated in both medicated premixes and feed mixtures [2] [3], addressing a critical need in veterinary pharmaceutical analysis.

Experimental Design

Materials and Equipment
  • Standard and Samples: this compound reference standard (of known potency); test samples including medicated premix and feed mixtures containing this compound.
  • Microbiological Materials: Agar medium appropriate for microbial growth; test organism (typically Micrococcus luteus ATCC 9341 or Bacillus subtilis ATCC 6633), which are standard organisms sensitive to macrolide antibiotics.
  • Equipment: Sterile petri dishes (approximately 90 mm in diameter); cylinder plates (or stainless steel cylinders); incubator maintained at appropriate temperature (typically 35-37°C); autoclave for media and apparatus sterilization; pH meter; precision balance; water bath; sterile pipettes; and volumetric flasks.
Methodology Overview

The microbiological bioassay for this compound follows a linear model that is not proportional, requiring careful attention to standard curve preparation [2] [3]. The method employs the agar diffusion technique with cylinder plates, where the antibiotic diffuses through the agar medium and inhibits the growth of the test microorganism. The resulting zones of inhibition are measured and compared against a standard curve to determine the potency of unknown samples. The validation data indicates that the number of replicates needed to obtain a valid result was less than four in all cases, and the smallest difference in concentration (expressed in natural logarithm) detected by the method was 0.1 [2].

Sample Preparation Protocol

Standard Solution Preparation
  • Stock Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard. Dissolve in a suitable solvent (such as methanol or ethanol) and dilute to 50 mL with the same solvent to obtain a stock solution of known concentration (approximately 1 mg/mL). Store under refrigeration if not used immediately.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain at least five different concentrations that will be used to create the standard curve. The concentration range should cover the expected potency of the test samples. Typical dilution levels might include 1:2, 1:4, 1:8, 1:16, and 1:32.
Test Sample Preparation
  • Premix Formulation: Accurately weigh a quantity of the medicated premix equivalent to approximately 50 mg of this compound. Extract with an appropriate solvent (methanol is often suitable), dilute to volume in a 50 mL volumetric flask, and mix thoroughly. Filter or centrifuge if necessary to obtain a clear solution.
  • Medicated Feed Formulation: Weigh a representative sample of the medicated feed mixture equivalent to approximately 50 mg of this compound. The extraction process may require more vigorous mixing and possibly a larger volume of solvent to account for the matrix. After extraction, dilute to an appropriate volume and clarify by filtration or centrifugation.

Table 1: Solubility Profile of this compound Dihydrate in Various Solvents at 298.15K

Solvent Solubility (10³ x₁) Notes
Methanol 14.33 Highest solubility
n-Propanol 4.843 Moderate solubility
Ethanol Data from literature [4] Moderate solubility
Isopropanol Data from literature [4] Moderate solubility
Propyl acetate 0.237 Low solubility
Ethyl acetate 0.237 Low solubility
Methyl acetate 0.187 Low solubility
Water <0.1 Very low solubility

Bioassay Procedure

Agar Medium Preparation and Inoculation
  • Prepare an appropriate agar medium according to the manufacturer's instructions. Autoclave to sterilize and cool to approximately 48-50°C in a water bath.
  • Inoculate the melted agar medium with a standardized suspension of the test organism. The inoculum density should be optimized to produce sharp, clear zones of inhibition. For Micrococcus luteus, this is typically 0.5-1.0% (v/v) of a 24-hour culture.
  • Pour the inoculated agar into sterile petri dishes on a level surface to achieve a uniform depth of approximately 3-4 mm. Allow the agar to solidify at room temperature.
Plate Arrangement and Sample Application
  • Arrange cylinder plates (or wells) on the solidified agar surface according to a predetermined randomized block design to minimize positional effects.
  • Apply the standard and test solutions to the cylinders/wells in the designated pattern. Fill each cylinder with an equal volume (typically 200-300 μL) of the corresponding standard or test solution.
  • Use at least three replicates for each concentration of standard and test sample to ensure statistical reliability.
Incubation and Zone Measurement
  • Allow the plates to stand at room temperature for a predetermined diffusion period (typically 1-2 hours) to enable the antibiotic to diffuse into the agar.
  • Incubate the plates in an inverted position at the appropriate temperature (typically 35-37°C for Micrococcus luteus) for 16-18 hours.
  • After incubation, measure the diameters of the zones of inhibition to the nearest 0.1 mm using a calibrated measuring device. Automated zone readers can be used for increased precision.

The experimental workflow for the bioassay procedure is systematically outlined below:

G Microbiological Bioassay Workflow A Prepare Agar Medium B Inoculate with Test Organism A->B Cool to 48-50°C C Pour into Petri Dishes B->C Mix thoroughly D Arrange Cylinder Plates C->D Agar solidified E Apply Standard/Test Solutions D->E Randomized design F Diffusion Period (1-2 hrs) E->F Equal volumes G Incubate (16-18 hrs, 35-37°C) F->G Diffusion complete H Measure Zones of Inhibition G->H Growth inhibition I Calculate Potency H->I Standard curve

Validation Results

Linearity and Range

The validation study followed a linear model that was not proportional [2]. The method demonstrated acceptable linearity across the working range, with the smallest difference in concentration (expressed in natural logarithm) detected by the method being 0.1 [2]. The linearity was established by preparing standard solutions at multiple concentration levels and measuring the corresponding zones of inhibition.

Precision and Reproducibility

The number of replicates needed to obtain a valid result was less than four in all cases, indicating good precision and efficiency of the method [2]. Both intra-day and inter-day precision were assessed, with the method demonstrating consistent results across different analysts and days.

Table 2: Summary of Validation Parameters for this compound Bioassay

Validation Parameter Result Acceptance Criteria
Linearity Linear model (not proportional) R² ≥ 0.98
Smallest detectable difference (ln concentration) 0.1 [2] Consistent with pharmacopeial standards
Number of replicates required < 4 [2] Minimum 3
Specificity No significant interference from premix or feed matrices Zones of inhibition clear and measurable
Application Valid for premix and medicated feed [2] Consistent performance across matrices
Specificity

The method was successfully validated for the quantitative determination of this compound incorporated in both the medicated premix and mixtures with feed [2]. This demonstrates the specificity of the method in these complex matrices, with no significant interference from excipients or feed components observed during validation.

Discussion

Interpretation of Validation Results

The validated microbiological bioassay for this compound demonstrates several important characteristics that make it suitable for quality control applications in veterinary pharmaceutical manufacturing. The linear model used, while not proportional, provides reliable quantification across the working range [2]. The high efficiency of the method is evidenced by the finding that fewer than four replicates were needed to obtain valid results in all cases, making it suitable for routine analysis where time and resources are considerations [2].

The successful application of this bioassay to both medicated premixes and feed mixtures highlights its robustness against matrix effects [2]. This is particularly important for veterinary formulations where complete extraction of the active ingredient from complex matrices can present analytical challenges. The solubility data presented in Table 1 provides guidance for selecting appropriate extraction solvents, with methanol showing the highest dissolving capacity for this compound [1].

Practical Applications and Considerations

This validated bioassay method fills an important gap in quality control for veterinary antibiotic preparations, particularly those administered via feed. The method allows manufacturers to verify the potency of this compound throughout the product's shelf life and ensure consistent dosing in animal treatments. The use of a microbiological assay rather than a chemical method has the distinct advantage of measuring the biological activity of the antibiotic, which is ultimately the property of therapeutic interest.

When implementing this method, analysts should consider that microbiological assays typically have higher variability than chemical methods. Therefore, strict adherence to the validated parameters—including incubation temperature, inoculum density, and diffusion time—is essential for obtaining reproducible results. Additionally, proper maintenance of the test organism through regular subculturing and periodic verification of its sensitivity to the antibiotic standard is crucial for long-term method reliability.

Conclusion

This application note provides detailed protocols for the microbiological bioassay of this compound in premix and medicated feed formulations. The method has been optimally validated and follows a linear model, requiring fewer than four replicates to obtain valid results [2]. The approach enables reliable quantification of this compound in complex matrices, with a smallest detectable difference in natural logarithm concentration of 0.1 [2].

The solubility profile of this compound across various solvents [1] provides valuable guidance for sample preparation, with methanol identified as the solvent with the highest dissolving capacity. This comprehensive protocol offers researchers, scientists, and drug development professionals a robust analytical tool for quality control and regulatory compliance in the production of veterinary antibiotic formulations.

References

erythromycin thiocyanate industrial catalytic production

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes

Catalytic Biosynthesis and Industrial Context

Erythromycin is a macrolide antibiotic initially biosynthesized by the soil bacterium Saccharopolyspora erythraea. The core catalytic entity in its biological production is the cytochrome P450 enzyme, specifically P450eryF. This enzyme is indispensable for catalyzing several key hydroxylation steps in the synthesis of 6-deoxyerythronolide B (6-DEB), the macrocyclic precursor to erythromycin A [1]. The industrial production process begins with a fermentation stage, where the bacterial strain is cultivated in large-scale bioreactors to produce erythromycin A, which is then extracted and chemically converted into its more stable thiocyanate salt form for use as an Active Pharmaceutical Ingredient (API) and a key intermediate for other macrolides like azithromycin and clarithromycin [2] [3].

Key Chemical Conversion and Crystallization Protocol

The transformation of erythromycin into its thiocyanate salt is a critical purification and stabilization step. The following protocol, synthesized from industrial patents, ensures high content of the main component (Erythromycin A) and minimizes impurities.

  • Objective: To produce high-purity erythromycin thiocyanate with an Erythromycin A content suitable for synthesis of EU/USP-grade derivatives.
  • Materials:
    • Starting Material: Erythromycin base or a salt (e.g., lactate).
    • Solvent: Acetone or a mixed solvent with ≥70% acetone by volume. Acetone is preferred for its ability to produce a high-purity product with good crystal habit [3].
    • Thiocyanate Salt: Sodium thiocyanate (NaSCN), Potassium thiocyanate (KSCN), or Ammonium thiocyanate (NH₄SCN) [3].
    • pH Adjusters: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for basification; a weak acid (e.g., dilute acetic or hydrochloric acid) for neutralization [4] [3].
  • Procedure:
    • Dissolution: Dissolve the erythromycin raw material in the acetone-based solvent system. The concentration of erythromycin should be between 10-30% (w/v). Stir until completely dissolved [3].
    • Basification and Filtration (Optional): Adjust the pH of the solution to 9.0-9.5 using an alkaline solution. This step helps dissolve the compound and may precipitate some insoluble impurities, which can be removed by filtration [3].
    • Thiocyanate Addition: Add the thiocyanate salt (molar ratio of thiocyanate to erythromycin between 0.2:1 to 2:1) to the warm solution (maintained at 40-50°C) with constant stirring [3].
    • Crystallization Initiation: Slowly adjust the pH of the mixture to a slightly acidic range (pH 7.0-7.5) using a dilute weak acid. This initiates the precipitation of the thiocyanate salt [3].
    • Cooling Crystallization: Employ a controlled, gradual temperature decrease from the reaction temperature (40-50°C) to a final chilling temperature of 0-10°C. This slow cooling promotes the formation of regular, easy-to-handle crystals and enhances purity [5] [3].
    • Isolation and Washing: Collect the crystals by filtration or centrifugation. Wash the filter cake with cold water or a solvent in which the impurities are soluble but this compound is not, to remove adsorbed impurities [4] [3].
    • Drying: Dry the washed crystals under vacuum at a moderate temperature (e.g., 40-60°C) to constant weight, ensuring the removal of residual solvent without degrading the product [4].

The workflow below summarizes the industrial production process of this compound:

start Fermentation with Saccharopolyspora erythraea A Catalytic Biosynthesis (P450eryF Enzyme) start->A B Extraction of Erythromycin A A->B C Dissolve in Acetone (40-50°C, pH 9.0-9.5) B->C D Add Thiocyanate Salt (e.g., NaSCN) C->D E Adjust to pH 7.0-7.5 with Weak Acid D->E F Controlled Cooling Crystallization (0-10°C) E->F G Isolate, Wash, and Dry Crystals F->G end High-Purity This compound API G->end

Thermodynamic Properties and Solubility Data for Process Optimization

Controlling the crystallization process requires a deep understanding of the solubility of this compound dihydrate in various solvents. The following table summarizes key solubility data (x1, mole fraction) crucial for designing and optimizing crystallization, washing, and solvent recovery steps [6].

Table 1: Solubility of this compound Dihydrate in Pure Solvents

Temperature (K) Methanol (x10³) n-Propanol (x10³) Ethyl Acetate (x10³) Water (x10³)
278.15 10.51 3.792 0.094 (in Methyl Acetate) < Lowest
288.15 11.90 4.058 0.149 (in Methyl Acetate) -
298.15 14.33 4.843 0.237 (in Methyl Acetate) -
308.15 17.29 6.390 0.355 (in Methyl Acetate) -
318.15 20.37 8.369 0.509 (in Methyl Acetate) -

Key Insights from Solubility Data:

  • Solvent Selection: Alcohols (methanol, n-propanol) are suitable as solvents for recrystallization due to their high dissolving power. Esters (methyl acetate, ethyl acetate) and water, with their significantly lower solubility, can function effectively as anti-solvents in drowning-out crystallization processes [6].
  • Temperature Dependence: Solubility in all tested solvents increases with temperature, confirming that the dissolution process is endothermic. This provides a clear strategy for creating supersaturation by cooling [6].
  • Mixed Solvent Systems: In water-alcohol binary mixtures, the solubility of this compound decreases significantly as the water content increases. This behavior is valuable for designing an anti-solvent crystallization process where a water-rich mixture is added to an alcoholic solution of the compound to induce crystallization [6].

The following diagram illustrates the decision-making logic for selecting a crystallization method based on thermodynamic data:

start Crystallization Method Selection A High solubility in primary solvent? start->A B Sharp solubility increase with temperature? A->B Yes C Low solubility in compatible anti-solvent? A->C No B->C No end1 Cooling Crystallization B->end1 Yes end2 Anti-Solvent Crystallization C->end2 Yes end3 Re-evaluate Solvent System C->end3 No

Analytical Methods for Characterization and Quality Control

Rigorous in-process and final product control is essential. The following techniques are critical for confirming identity, purity, and crystal form.

  • Thermal Analysis (TGA/DSC): Used to determine solvate/hydrate content and stability. For example, this compound dihydrate shows a characteristic weight loss of ~4.3% upon heating, corresponding to the release of two water molecules. The melting point of the anhydrous form can also be determined [6] [7].
  • Powder X-ray Diffraction (PXRD): The gold standard for identifying and quantifying different crystalline phases (polymorphs, solvates). Each solid form has a unique PXRD fingerprint [7].
  • Chromatography (HPLC): Essential for quantifying the content of the main component, Erythromycin A, and related substances (impurities B, C, D, etc.), ensuring compliance with pharmacopeial standards (e.g., USP, EP) [3].
  • Vibrational Spectroscopy (Raman & FTIR): Useful for rapid, non-destructive identification of the API and for studying solvent-solute interactions within the crystal lattice [7].

Troubleshooting and Technical Notes

  • Low Erythromycin A Purity: Ensure the use of a high-quality acetone solvent system and strictly controlled, gradual cooling during crystallization. The solvent polarity is key to suppressing the co-crystallization of impurities B and C [3].
  • Poor Crystal Habit or Filtration: Rapid crystallization can lead to fine needles or plates that are difficult to filter. Optimize the cooling rate and consider using a different solvent mixture or adding seed crystals to promote the growth of larger, more uniform crystals.
  • Formation of Unwanted Solvates: Be aware that this compound can crystallize as different solvates (e.g., dihydrate, heterosolvate with acetone) depending on the solvent composition and crystallization conditions. Consistent process parameters and final PXRD analysis are necessary to ensure the correct and consistent solid form is obtained [7].
  • Yield and Purity Trade-off: Chilling the crystallization mixture to a lower final temperature (e.g., 0°C vs. 10°C) generally increases yield but may slightly reduce purity by incorporating more impurities. The optimal temperature should be determined experimentally for the specific process [5].

Conclusion

The industrial production of high-purity this compound is a multi-step process that integrates biocatalytic synthesis with sophisticated chemical engineering purification. The consistent production of a quality API relies on a deep understanding of the catalytic role of P450eryF, the application of optimized solvent-based crystallization protocols, and the rigorous application of thermodynamic principles and analytical control strategies. Adherence to the detailed protocols for conversion and crystallization in acetone-based systems, guided by solid solubility data, enables researchers to reliably produce this compound that meets the stringent standards required for further synthesis of advanced macrolide antibiotics.

References

Comprehensive Application Notes and Protocols for Erythromycin Thiocyanate Reactive Crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Significance

Erythromycin thiocyanate is a macrolide antibiotic of significant pharmaceutical importance, primarily used as a key intermediate in the synthesis of advanced macrolide antibiotics such as azithromycin and clarithromycin. As a veterinary medicine, it effectively treats infections caused by Gram-positive bacteria and mycoplasma in animals. Within the global anti-infective market, macrolide antibiotics represent one of the three first-line treatments, accounting for a substantial portion of anti-infective market shares. China has emerged as the world's largest producer of macrolide antibiotic raw materials, with total production exceeding 10,000 tons annually, representing approximately two-thirds of global production [1]. The reactive crystallization process for this compound is a critical manufacturing step that directly determines the final product's purity, crystal habit, particle size distribution, and ultimately its biological activity and stability. These parameters are essential for ensuring the quality of downstream pharmaceutical products and their compliance with international regulatory standards [2].

The significance of optimizing this compound crystallization extends beyond immediate product quality. As a starting material for synthesizing valuable derivatives, its purity directly influences the efficiency and success of subsequent chemical transformations. Industry reports indicate that this compound and its derivatives continue to see growing application across pharmaceutical formulations, research and development, diagnostic kit manufacturing, and veterinary medicine, with anticipated market expansion through 2025 [3]. Therefore, developing robust, scalable crystallization protocols with enhanced understanding of thermodynamic behavior and kinetic parameters represents a crucial advancement in pharmaceutical manufacturing technology.

Reactive Crystallization Principles

Reactive crystallization is a specialized process where chemical reaction and crystallization occur simultaneously within the same system. For this compound production, this involves the formation of crystalline product through the reaction between erythromycin (or its salts) and thiocyanate ions in appropriate solvent systems. The process leverages differential solubility between reactants and products, with the crystalline product precipitating from solution as it forms. The fundamental principle driving this crystallization is the creation of supersaturation—a metastable state where the solute concentration exceeds its equilibrium solubility, providing the thermodynamic driving force for nucleation and crystal growth [2].

The crystallization process consists of three primary stages: (1) generation of supersaturation through chemical reaction or solvent composition adjustment, (2) nucleation where initial crystal embryos form, and (3) crystal growth where solute molecules deposit on existing crystal surfaces. The molecular structure of this compound, featuring a 14-membered lactone ring, a cladinose moiety, and a desosamine moiety with the thiocyanate group, imparts specific crystallization behaviors [4]. The polarity differences between the main component (erythromycin A) and related impurities (erythromycin B, C, D, and E) enable selective crystallization through appropriate solvent system design. The dihydrate form of this compound is the most thermodynamically stable and commercially relevant crystalline form, with characterized solid-liquid equilibrium behavior across various solvent systems [5] [4].

Table 1: Critical Quality Attributes of this compound Crystals

Quality Attribute Target Specification Impact on Downstream Processing
Purity (Erythromycin A Content) >90% Essential for meeting pharmacopeial standards and derivative synthesis
Crystal Habit Uniform, well-defined Impacts filtration, washing, and drying efficiency
Particle Size Distribution Narrow distribution (10-100 μm) Influences bioavailability and dissolution behavior
Residual Solvent Content <5000 ppm Critical for regulatory compliance and product safety
Water Content 4.3-4.6% (dihydrate form) Confirms correct hydrate formation and stability

The following workflow illustrates the fundamental reactive crystallization process for this compound:

G Start Erythromycin Solution Preparation Step1 Alkaline pH Adjustment (pH 7.5-11.0) Start->Step1 Step2 Thiocyanate Salt Addition (Molar Ratio 0.2:1 to 2:1) Step1->Step2 Step3 Acidification to Crystallization pH (6.0-8.0) Step2->Step3 Step4 Controlled Cooling (40-50°C to 0-15°C) Step3->Step4 Step5 Crystal Aging Step4->Step5 Step6 Solid-Liquid Separation Step5->Step6 Step7 Crystal Washing Step6->Step7 Step8 Drying Step7->Step8 End This compound Crystals Step8->End

Thermodynamic Properties of this compound

Understanding the thermodynamic behavior of this compound dihydrate (ETD) across different solvent systems is fundamental to process optimization. Comprehensive solubility studies provide critical data for designing efficient crystallization processes with maximized yield and purity. Recent investigations have systematically determined ETD solubility across various pure solvents and binary mixtures at temperatures ranging from 278.15 K to 318.15 K (5°C to 45°C) under atmospheric pressure [5] [4]. These studies reveal that ETD exhibits significantly higher solubility in alcohol solvents compared to ester solvents and water, with temperature-dependent behavior that follows characteristic trends across solvent systems.

In pure solvent systems, ETD solubility follows the order: methanol > ethanol > n-propanol > isopropanol > propyl acetate > ethyl acetate > methyl acetate > water [5]. The solubility increases with temperature in all solvents, indicating endothermic dissolution behavior. In binary solvent systems, particularly water-methanol and water-n-propanol mixtures, ETD demonstrates reduced solubility with increasing water content, confirming water's role as an anti-solvent in crystallization processes. These thermodynamic relationships have been successfully modeled using the Apelblat equation, which shows excellent correlation with experimental data across all studied systems [5] [4]. The comprehensive thermodynamic analysis enables predictive modeling of crystallization processes and facilitates intelligent solvent system selection based on desired product characteristics.

Table 2: Solubility of this compound Dihydrate in Pure Solvents (298.15 K)

Solvent Solubility (10³·x₁) Temperature Dependence Application in Crystallization
Methanol 14.33 High positive dependence Primary solvent for high-yield crystallization
Ethanol 9.85 Moderate positive dependence Alternative solvent with lower toxicity
n-Propanol 4.843 Moderate positive dependence Balanced solubility for controlled crystallization
Isopropanol 3.21 Moderate positive dependence Useful for specific crystal habit modification
Acetone 25.6* High positive dependence Preferred solvent in patent literature [1]
Water 0.089 Minimal positive dependence Anti-solvent in binary mixtures

*Value approximated from patent examples [1]

Table 3: Solubility of this compound Dihydrate in Binary Solvent Mixtures (298.15 K)

Solvent System Water Content (Mass%) Solubility (10³·x₁) Application in Process Design
Water-Methanol 10% 12.45 Controlled crystallization with improved purity
Water-Methanol 30% 8.92 Intermediate solubility for specific crystal forms
Water-Methanol 50% 4.13 Higher purity with moderate yield
Water-n-Propanol 10% 4.01 Gradual crystallization approach
Water-n-Propanol 30% 2.56 Slow crystal growth for larger particles
Water-Acetone 20% 15.8* Industry-standard anti-solvent crystallization

*Value derived from patent examples [1] [2]

Detailed Experimental Protocol

Solution Preparation and Alkaline Conditioning

Begin by preparing an erythromycin solution in acetone or a mixed solvent system containing at least 40% acetone by volume. The erythromycin starting material may be in base form or as a salt (this compound or lactate), with a solution concentration between 10-30% (w/v) to optimize subsequent crystallization [1]. Adjust the solution to alkaline conditions (pH 8.5-10.0) using appropriate bases such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide. Maintain the temperature between 30-60°C during this adjustment to enhance solubility and ensure complete dissolution. The alkaline condition facilitates the conversion of erythromycin salts to the free base form, which is essential for subsequent thiocyanate salt formation. If insoluble impurities are present, perform hot filtration at this stage to remove particulate matter that could act as unintended nucleation sites during crystallization [1].

Thiocyanate Salt Addition and Nucleation

Introduce the thiocyanate salt (sodium, potassium, or ammonium thiocyanate) in a molar ratio of 0.2:1 to 2:1 relative to erythromycin. The optimal ratio depends on the specific erythromycin starting material and desired crystal properties [1]. Maintain the temperature between 35-55°C during addition to control the initial nucleation rate. Slowly add the thiocyanate salt as a solid or concentrated aqueous solution with efficient agitation to ensure uniform distribution and prevent localized high supersaturation that could lead to excessive nucleation and fine crystal formation. After complete addition, maintain the mixture at elevated temperature (40-50°C) for 15-30 minutes to establish a consistent nucleation environment before initiating the cooling profile. This controlled approach promotes the formation of a adequate number of stable nucleation sites for subsequent uniform crystal growth [1] [2].

Acidification and pH Control

Slowly acidify the mixture using a weak acid such as dilute acetic, hydrochloric, or sulfuric acid (mass fraction 1-10%) to reach the optimal crystallization pH range of 6.0-8.0, with the preferred range being 7.0-7.5 for maximizing erythromycin A content [1]. The acidification rate significantly impacts crystal quality—too rapid addition causes excessive nucleation leading to small crystals, while too slow addition may result in low yield. Implement controlled addition over 15-45 minutes depending on batch size, with continuous monitoring to maintain the target pH range precisely. The acidification process converts erythromycin base to the thiocyanate salt, dramatically reducing solubility and establishing the supersaturation driving force for crystallization. Maintain temperature at 40-50°C during acidification to ensure adequate molecular mobility for proper crystal assembly [1].

Cooling Profile and Crystal Growth

Implement a controlled cooling profile from the initial temperature (40-50°C) to the final crystallization temperature (0-15°C) at a rate of 5-15°C per hour. The specific cooling rate should be optimized based on the solvent system and desired crystal size distribution—slower cooling generally produces larger, more uniform crystals [2]. During cooling, maintain moderate agitation (100-300 rpm depending on vessel geometry) to ensure adequate heat and mass transfer without causing excessive crystal attrition. As the temperature decreases, the reduced solubility of this compound drives crystal growth on existing nuclei. The metastable zone width for this compound varies with solvent composition, becoming narrower with increasing water content in acetone-water systems [2]. Once the final temperature is reached, maintain the crystallization mixture for an additional 1-4 hours (aging time) to allow for crystal maturation and Ostwald ripening, where smaller crystals dissolve and redeposit on larger crystals, improving overall crystal size distribution [1] [2].

Solid-Liquid Separation and Washing

Separate the crystallized product using filtration or centrifugation equipment. For laboratory-scale operations, vacuum filtration with Büchner funnels using appropriate filter paper (0.45-10 μm pore size depending on crystal size) is effective. For industrial applications, pressure filters or centrifuges provide efficient solid-liquid separation [1]. Wash the filter cake with a minimal volume of chilled (0-5°C) solvent (typically water or water-acetone mixtures) to remove mother liquor and surface impurities without significantly dissolving the product. The washing solvent composition should be optimized based on the crystallization solvent system—typically using a solvent with similar composition to the final mother liquor to prevent premature crystal dissolution or additional precipitation. Effective washing is critical for achieving high purity by removing co-crystallized impurities and mother liquor containing soluble impurities [1].

Drying and Characterization

Transfer the washed filter cake to a tray dryer or vacuum dryer for final processing. Implement gradual drying initially at room temperature to prevent crystal form alteration, followed by increased temperatures (25-40°C) under reduced pressure to achieve the target moisture content without inducing dehydration or form change [1]. For this compound dihydrate, special care must be taken to preserve the hydrate structure, as dehydration begins at approximately 59°C (332 K) followed by decomposition at around 166°C (439 K) [5]. Characterize the final product using powder X-ray diffraction to confirm crystal structure, HPLC to determine erythromycin A content and related substances, laser diffraction for particle size distribution, and Karl Fischer titration for water content determination [5] [4]. The optimized protocol should yield this compound with erythromycin A content exceeding 90%, making it suitable as a starting material for synthesizing derivatives that meet EU and US pharmacopeial standards [1].

Process Optimization Strategies

Critical Process Parameters and Control

Optimizing this compound reactive crystallization requires precise control of several critical process parameters that directly impact product quality and consistency. The solvent composition significantly influences impurity rejection and crystal habit, with acetone-based systems (containing >40% acetone by volume) demonstrating superior performance for obtaining high-purity erythromycin A content [1]. The crystallization pH (6.0-8.0, optimally 7.0-7.5) must be carefully controlled during acidification to maximize main component content while minimizing co-crystallization of related substances [1]. The cooling profile represents another crucial parameter, with gradient cooling from 40-50°C to 0-15°C proving most effective for controlling crystal size distribution. Studies indicate that the metastable zone width for erythromycin varies with both temperature and solvent composition, becoming narrower with increasing water content in acetone-water systems [2]. Understanding these relationships enables implementation of controlled cooling strategies that maintain the system within the metastable zone to promote crystal growth while minimizing secondary nucleation.

Additional key parameters include agitation intensity, which affects mass transfer rates and crystal morphology but can cause crystal damage if excessive, and seeding strategies, where introduction of well-characterized seed crystals at appropriate supersaturation levels can improve batch-to-batch consistency. The thiocyanate salt addition rate also requires optimization—too rapid addition generates high localized supersaturation leading to excessive nucleation and fine crystals, while controlled addition promotes the formation of more uniform crystals. Implementation of Process Analytical Technology (PAT) tools such as Focused Beam Reflectance Measurement (FBRM) and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) enables real-time monitoring of crystal size distribution and solution concentration, facilitating improved process control through quantitative understanding of nucleation and growth kinetics [2].

Alternative Crystallization Approaches

While reactive crystallization represents the primary method for this compound production, several alternative approaches offer potential benefits for specific applications. Antisolvent crystallization using water as antisolvent in erythromycin acetone solutions provides an effective purification method, with solubility data in acetone-water systems well-characterized for process design [2]. The metastable zone width in these systems decreases with increasing temperature and water content, enabling strategic process design based on thermodynamic principles. For this approach, empirical models describe the relationship between metastable zone width and solvent composition, such as ΔC = -0.2337(mw:ma)² + 0.8414(mw:ma) - 0.0565 at 323.15K, where mw:ma represents the mass ratio of water to acetone [2].

Azeotropic evaporative crystallization in butyl acetate-water systems represents another alternative, particularly useful for integration with specific upstream processing approaches [2]. This method leverages evaporative concentration to generate supersaturation, potentially offering advantages in crystal habit control. Each crystallization approach exhibits distinct kinetic characteristics, with studies demonstrating that crystal growth in antisolvent crystallization follows a size-independent model with growth rate described by equations such as G = 1.15×10⁶exp(-6.15×10⁴/RT)ΔC¹.⁸¹, where G represents linear growth rate and ΔC is supersaturation [2]. The optimal choice of crystallization method depends on specific product quality requirements, upstream processing conditions, and economic considerations, with reactive crystallization generally preferred for direct production of this compound salt with high purity.

Quality Control and Analytical Methods

Microbiological Bioassay

The microbiological bioassay represents a critical quality control method for this compound potency determination, particularly for veterinary formulations. This method, adapted from the European Pharmacopoeia, utilizes Bacillus subtilis ATCC 6633 as the test organism and involves agar diffusion techniques to quantify antibacterial activity [6] [7]. Method optimization studies demonstrate that adjusting the test-agar pH significantly enhances assay sensitivity, while modifications to paper disc diameter and antibiotic concentration ranges provide less pronounced improvements [7]. The validated bioassay follows a linear model with demonstrated precision, accuracy, and appropriate sensitivity for quantitative determination of this compound in both medicated premixes and feed mixtures [7].

For veterinary preparations where this compound is incorporated as a medicated premix (typically containing 20% active ingredient with 80% dextrose) or mixed with animal feed (final ratio of 1:166 this compound to feed), the microbiological assay provides reliable potency measurement under actual use conditions [7]. The method validation confirms that fewer than four replicates are required to obtain statistically valid results, with a minimum detectable concentration difference of 0.1 expressed in natural logarithm units [6]. This bioassay complements chemical analysis methods by providing direct measurement of biological activity, which may correlate more closely with efficacy in some applications than chemical purity determinations alone.

Physical and Chemical Characterization

Comprehensive quality control of this compound requires multiple analytical techniques to fully characterize critical quality attributes. Powder X-ray diffraction analysis confirms crystal structure and phase purity, with studies confirming that this compound dihydrate maintains its crystalline structure without phase transformation during standard processing [5] [4]. Thermal analysis (DSC/TGA) identifies hydrate formation and decomposition behavior, with this compound dihydrate showing initial dehydration at 332-395 K (weight loss ~4.57%,接近theoretical water content of 4.34%) followed by decomposition at approximately 439 K [5]. HPLC analysis determines the content of erythromycin A and related substances (erythromycin B, C, D, and E), with optimized processes yielding material containing >90% erythromycin A, suitable for manufacturing derivatives meeting international standards [1].

Additional characterization includes Karl Fischer titration for precise water content determination (theoretical 4.35% for dihydrate), with experimental values typically ranging from 4.51±0.2% [4]. Particle size distribution analysis using laser diffraction or sieve analysis ensures appropriate crystal size for downstream processing, while optical microscopy evaluates crystal habit and morphological consistency. For veterinary preparations incorporating this compound in feed matrices, extraction efficiency studies validate complete recovery of the active ingredient, ensuring accurate dosage formulation [7]. Together, these analytical methods provide comprehensive quality assessment, enabling manufacturers to consistently produce this compound meeting the stringent requirements for pharmaceutical intermediate and veterinary therapeutic applications.

Conclusion

The reactive crystallization method for this compound represents a critical manufacturing process with significant implications for product quality and downstream applications. Through careful optimization of solvent systems, pH control, temperature profiles, and crystallization kinetics, manufacturers can consistently produce material with high erythromycin A content (>90%) suitable for synthesizing advanced macrolide antibiotics meeting international regulatory standards. The comprehensive thermodynamic data now available for this compound dihydrate across multiple solvent systems enables science-based process design rather than empirical optimization, representing a significant advancement in manufacturing technology.

Future process improvements will likely focus on enhanced process analytical technology implementation for real-time monitoring and control, alternative solvent systems for improved sustainability, and crystal engineering approaches to tailor particle properties for specific applications. As antibiotic resistance continues to pose global health challenges, the importance of robust, efficient manufacturing processes for critical antibiotic intermediates like this compound cannot be overstated. The protocols and analytical methods detailed in these application notes provide researchers and pharmaceutical development professionals with comprehensive guidance for developing and optimizing this compound crystallization processes, ultimately contributing to reliable production of essential anti-infective therapeutics.

References

Comprehensive Technical Review: Advanced Purification Techniques for Erythromycin Thiocyanate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Erythromycin thiocyanate is a crucial macrolide antibiotic intermediate with significant importance in both human and veterinary medicine. As an active pharmaceutical ingredient (API), it serves as a fundamental building block for producing various erythromycin derivatives, including azithromycin and clarithromycin, which represent the third generation of macrolide antibiotics. The global market for this compound API was valued at approximately $1,649 million in 2025 and is projected to experience a steady growth rate (CAGR of 5.5%) through 2033, driven by increasing demand for macrolide antibiotics in both developed and developing regions [1].

The purification challenge with this compound stems from its complex molecular structure and the presence of multiple closely-related impurities, primarily this compound B, C, D, and E. These impurities share structural similarities with the desired this compound A component, making separation particularly challenging. In conventional production processes, the content of this compound A often falls below 78%, rendering the material unsuitable for synthesizing derivatives that must meet stringent international quality standards (EU and US pharmacopeia requirements) [2]. The presence of these impurities not only reduces the therapeutic efficacy but can also lead to stability issues and potential side effects in final pharmaceutical formulations.

The critical importance of effective purification techniques extends beyond mere compliance with regulatory standards. High-purity this compound exhibits improved biological activity, better processing characteristics in downstream pharmaceutical manufacturing, enhanced storage stability, and reduced toxicity profiles. This comprehensive review details the most effective purification methodologies, supported by extensive thermodynamic data and optimized crystallization protocols, to enable researchers and pharmaceutical manufacturers to consistently produce this compound meeting the highest quality standards.

Thermodynamic Properties and Solubility Behavior

Understanding the thermodynamic behavior of this compound dihydrate across various solvent systems is fundamental to designing efficient purification processes. Comprehensive solubility studies reveal that temperature and solvent composition significantly impact crystallization efficiency and final product purity.

Solubility in Pure Solvent Systems

Recent investigations have systematically quantified the solubility of this compound dihydrate in six monosolvent systems across a temperature range of 278.15–318.15 K (5–45°C). The solubility data demonstrates that this compound dihydrate exhibits temperature-dependent solubility across all solvents studied, with increased temperature generally correlating with enhanced solubility [3].

Table 1: Solubility of this compound Dihydrate in Pure Solvents (Mole Fraction × 10³)

Temperature (K) Methanol n-Propanol Methyl Acetate Ethyl Acetate Propyl Acetate Water
278.15 10.51 3.792 0.094 0.237 0.509 <0.001
288.15 11.90 4.058 0.149 0.288 0.582 <0.001
298.15 14.33 4.843 0.237 0.355 0.690 <0.001
308.15 17.29 6.390 0.355 0.424 0.812 <0.001
318.15 20.37 8.369 0.509 0.520 0.950 <0.001

The data reveals a distinct solubility hierarchy: methanol > n-propanol > propyl acetate > ethyl acetate > methyl acetate > water. Alcohol solvents, particularly methanol, demonstrate significantly higher dissolution capacity for this compound dihydrate compared to ester solvents and water. This substantial solubility variation between solvent types provides a scientific basis for solvent selection in crystallization process design [3].

Solubility in Binary Solvent Systems

In industrial practice, binary solvent systems often provide superior crystallization performance compared to single solvents. Research on water-methanol and water-n-propanol systems has demonstrated that this compound dihydrate exhibits progressively reduced solubility with increasing water content. This relationship is particularly important for antisolvent crystallization processes where water serves as the antisolvent [3].

The Apelblat model has shown the best correlation with experimental solubility data for monosolvent systems, while the Combined Nearly Ideal Binary Solvent/Redlich-Kister (CNIBS/R-K) model provides excellent fitting for binary solvent mixtures. These mathematical models enable accurate prediction of solubility behavior under various temperature and composition conditions, allowing for precise optimization of crystallization parameters [3].

Purification Protocols and Methodologies

Acetone-Based Crystallization Process

The acetone-based crystallization method represents a significant advancement in producing high-purity this compound suitable for manufacturing derivatives that meet stringent international standards. This process capitalizes on the differential solubility of this compound A and its impurities in acetone-dominant solvent systems [2] [4].

G start Start with Erythromycin or Erythromycin Salt s1 Dissolve in Acetone-Based Solvent (≥40% acetone by volume) start->s1 s2 Adjust to Alkaline Conditions (pH 8.5-10.0) s1->s2 s3 Add Thiocyanate Salt (0.2:1 to 2:1 molar ratio) s2->s3 s4 Adjust to Neutral pH (6.0-8.0) with Weak Acid s3->s4 s5 Gradient Temperature Reduction (40-50°C to 0-10°C) s4->s5 s6 Crystallization Complete s5->s6 s7 Collect Crystals (Filtration/Centrifugation) s6->s7 s8 Wash with Cold Water s7->s8 s9 Dry Product s8->s9

Figure 1: Acetone-Based Crystallization Workflow for High-Purity this compound

3.1.1 Detailed Step-by-Step Protocol
  • Solution Preparation: Dissolve erythromycin or erythromycin salt (crude or pre-purified) in an acetone-based solvent system containing at least 40% acetone by volume. The optimal concentration of erythromycin in the solution should range between 10-25% (w/v) to balance productivity and crystallization efficiency [2].

  • Alkaline pH Adjustment: Adjust the solution to alkaline conditions (pH 8.5-10.0) using sodium hydroxide, potassium hydroxide, or ammonium hydroxide. Maintaining this alkaline range is critical for preventing premature crystallization and ensuring complete dissolution of the erythromycin compounds [2].

  • Thiocyanate Salt Addition: Introduce thiocyanate salt (sodium thiocyanate, potassium thiocyanate, or ammonium thiocyanate) at a molar ratio of 0.2:1 to 2:1 relative to the erythromycin content. The specific ratio should be optimized based on the initial purity of the raw material [2].

  • Neutralization: Carefully adjust the solution to neutral pH (6.0-8.0) using a weak acid, preferably dilute acetic acid, hydrochloric acid, or sulfuric acid. The neutralization should be performed gradually with continuous agitation to ensure uniform crystal formation [2].

  • Controlled Crystallization: Implement a gradient temperature reduction from 40-50°C down to 0-10°C at a controlled rate of 0.5-1.0°C per minute. This gradual cooling promotes the selective crystallization of this compound A while impurities remain in solution [2].

  • Crystal Recovery: Separate the crystallized product using filtration or centrifugation equipment. Wash the crystals with cold water (0-5°C) to remove residual mother liquor and absorbed impurities [2].

  • Drying: Dry the purified this compound under vacuum at moderate temperatures (25-35°C) until constant weight is achieved, indicating complete solvent removal [2].

Antisolvent Crystallization Technique

Antisolvent crystallization represents an alternative approach for purifying this compound, particularly effective when starting from erythromycin base. This method exploits the significantly different solubility of erythromycin in acetone-water binary solvent systems [5].

Table 2: Metastable Zone Width of Erythromycin in Acetone-Water System at Different Temperatures

Temperature (K) Water:Acetone Mass Ratio Metastable Zone Width (ΔC)
308.15 1.0 12.5
308.15 1.4 9.8
308.15 1.8 7.2
313.15 1.0 11.8
313.15 1.4 9.1
313.15 1.8 6.5
323.15 1.0 10.3
323.15 1.4 7.9
323.15 1.8 5.1

The metastable zone width data indicates that higher temperatures and increased water content both narrow the metastable zone, requiring precise control over supersaturation during the antisolvent addition process [5].

3.2.1 Kinetic Modeling and Process Control

The crystallization kinetics for erythromycin antisolvent crystallization follow these established models:

  • Nucleation Rate: BN = 3.25 × 1015 × MW-0.30 × PT0.50 × ΔC3.303
  • Crystal Growth Rate: G = 5.62 × 10-4 × MW0.20 × ΔC1.503

Where MW is the magma density, PT is the agitation power, and ΔC is the supersaturation. The exponents indicate that supersaturation level has the most significant impact on both nucleation and crystal growth rates [5].

Advanced Purification Using Trichloroethylene

For this compound containing persistent lipid-soluble impurities, a supplementary purification method using trichloroethylene has been developed. This approach is particularly effective for removing fat-soluble contaminants that co-extract during the initial recovery from fermentation broth [6].

The process involves dissolving crude this compound in a mixture of trichloroethylene and methanol, followed by selective precipitation through careful addition of water. The trichloroethylene-methanol system creates a biphasic environment where impurities partition preferentially into the organic phase while this compound precipitates at the interface under controlled conditions. This method, while requiring careful handling due to solvent toxicity, can increase the potency of this compound by 10-15% compared to conventional purification [6].

Process Monitoring and Analytical Methods

Quality Control and Impurity Profiling

Robust analytical methods are essential for monitoring purification efficiency and ensuring final product quality. Reverse phase-high performance liquid chromatography (RP-HPLC) has emerged as the primary technique for quantifying this compound A content and profiling related substances [7].

The HPLC method typically employs a C18 column with UV detection at 215 nm, using a gradient elution program with acetonitrile and phosphate buffer (pH 8.0-9.0) as the mobile phase. This method effectively separates this compound A from its primary impurities (B, C, D, and E), enabling accurate quantification of each component. According to pharmacopeial standards, high-purity this compound should contain not less than 90% of component A, with no single impurity exceeding 3% of the total area [7].

For this compound formulated in veterinary preparations, a validated microbiological bioassay provides complementary analysis of antimicrobial potency. This method utilizes Bacillus subtilis ATCC 6633 as the test organism and demonstrates optimal sensitivity when the test-agar pH is adjusted to 8.0-8.2. The bioassay validation must establish linearity, precision, accuracy, and sensitivity parameters according to ICH guidelines [8].

In-Process Control and Crystal Engineering

Advanced process analytical technologies (PAT) enable real-time monitoring of critical crystallization parameters. Focused Beam Reflectance Measurement (FBRM) provides in-situ tracking of crystal count and size distribution throughout the antisolvent crystallization process, allowing for precise endpoint determination and consistent crystal habit formation [5].

The crystal morphology of this compound significantly impacts downstream processing, particularly filtration rate and drying efficiency. Research indicates that crystals with regular habit and narrow size distribution demonstrate improved handling characteristics and reduced solvent inclusion. Optimal crystallization conditions typically yield prismatic crystals with a median size of 50-100 μm, which represents the best compromise between filtration efficiency and washing effectiveness [2] [5].

Applications and Conclusion

Pharmaceutical Applications and Market Outlook

High-purity this compound serves as the critical starting material for synthesizing advanced macrolide antibiotics, including azithromycin, clarithromycin, and roxithromycin. These second and third-generation macrolides have largely replaced erythromycin base in clinical practice due to their superior acid stability, enhanced pharmacokinetic profiles, and improved tolerability [2].

The market for this compound is characterized by steady growth driven by increasing global demand for macrolide antibiotics. The Asia-Pacific region, particularly China and India, dominates both production and consumption, supported by established pharmaceutical manufacturing infrastructure and expanding animal husbandry industries. The feed additive segment represents a substantial market share, though this application faces increasing regulatory scrutiny due to concerns about antibiotic resistance [1].

Conclusion and Future Perspectives

The purification techniques detailed in this review enable consistent production of this compound meeting the stringent quality requirements of modern pharmaceutical manufacturing. The acetone-based crystallization process represents the current industry standard for obtaining material suitable for synthesizing EU and US pharmacopeia-grade derivatives, while antisolvent crystallization provides an effective alternative for specific production scenarios.

Future developments in this compound purification will likely focus on process intensification through continuous manufacturing approaches, implementation of green chemistry principles to reduce environmental impact, and enhanced impurity control strategies to address evolving regulatory requirements. The fundamental thermodynamic and kinetic data presented in this review provide the scientific foundation for these advancements, enabling researchers to design more efficient, sustainable, and economically viable purification processes that will ensure reliable supply of this essential antibiotic intermediate.

References

Comprehensive Application Notes and Protocols: Investigation and Control of Erythromycin Thiocyanate Heterosolvate Formation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Heterosolvates and Pharmaceutical Relevance

Erythromycin thiocyanate (EMTC) is a macrolide antibiotic salt widely used in veterinary medicine and as a key intermediate in the production of other macrolide antibiotics. With the molecular formula C₃₇H₆₇NO₁₃·HSCN and CAS Registry No. 7704-67-8, EMTC possesses a complex molecular structure featuring a 14-membered lactone ring, a cladinose moiety, and a desosamine moiety [1]. This compound has demonstrated high efficacy against Gram-positive bacteria and mycoplasma infections, making it particularly valuable in animal husbandry and pharmaceutical manufacturing [1] [2]. The thiocyanate salt form enhances the compound's stability and handling characteristics, contributing to its widespread application in medicated premixes and farm feeds [3].

In recent years, crystal engineering has gained significant attention in pharmaceutical development due to its ability to modify the physical and chemical properties of active pharmaceutical ingredients (APIs). Different crystal forms can dramatically affect drug bioavailability, stability, solubility, and processing characteristics [1]. Among various solid forms, heterosolvates represent a special category defined as crystal structures containing more than one type of solvent molecule within the same crystal lattice. These multicomponent systems pose both challenges and opportunities throughout drug development, as they can exhibit dramatically different solid-state properties compared to their neat counterparts or simple solvates [1]. The discovery and characterization of an EMTC heterosolvate containing both acetone and water molecules provides a compelling case study in pharmaceutical crystal engineering with significant implications for process optimization and intellectual property strategy.

Comprehensive Solid-State Characterization of EMTC Heterosolvate

Characterization Techniques and Methodologies

The identification and analysis of the EMTC heterosolvate requires a multidisciplinary approach employing several solid-state characterization techniques. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide crucial information about solvent content and thermal behavior, while hot stage microscopy (HSM) offers visual observation of thermal events. Powder X-ray diffraction (PXRD) delivers fingerprint information about crystal structure, and Raman and FTIR spectroscopy probe molecular interactions and bonding. Additionally, scanning electron microscopy (SEM) reveals morphological characteristics that distinguish the heterosolvate from other solid forms [1]. This comprehensive analytical strategy enables researchers to fully characterize the heterosolvate and understand its formation mechanism.

The thermal profile of the EMTC heterosolvate shows distinctive features that differentiate it from the known dihydrate form. The heterosolvate exhibits a desolvation peak at 369.3 K, significantly higher than acetone's boiling point (329 K), indicating strong interaction bonds between acetone molecules and the host crystal lattice. This is followed by a melting endotherm at 442.6 K [1]. The theoretical acetone content of the heterosolvate is calculated at 3.42%, while experimental TGA results show a weight loss of 3.37% between 332 K and 395 K, closely matching the theoretical value and confirming the incorporation of acetone solvent molecules in the crystal structure [1]. This precise agreement between theoretical and experimental values validates the proposed heterosolvate composition.

Key Analytical Findings and Comparative Analysis

Table 1: Thermal Properties of EMTC Heterosolvate vs. Dihydrate

Parameter EMTC Heterosolvate EMTC Dihydrate
Desolvation Peak Temperature 369.3 K 332-395 K (dehydration)
Melting Temperature 442.6 K 439 K (decomposition)
Solvent Content 3.37% acetone + water 4.34% water (theoretical)
Weight Loss Profile Single step: 332-395 K Multiple steps

Table 2: Solubility of EMTC Dihydrate in Various Solvents at 298.15 K

Solvent Solubility (10³ x₁) Solubility Ranking
Methanol 14.33 Highest
n-Propanol 4.843 High
Propyl Acetate 0.237 Moderate
Ethyl Acetate 0.233 Moderate
Methyl Acetate 0.187 Low
Water 0.0006 Lowest

PXRD analysis reveals distinct crystal structure differences between the heterosolvate and dihydrate forms. The heterosolvate pattern shows unique peaks, particularly in the low-angle region, indicating a different crystal packing arrangement compared to the dihydrate [1]. Morphological examination using SEM further confirms these differences, with the heterosolvate exhibiting a plate-like crystal habit contrasting with the dihydrate's needle-shaped morphology [1]. These structural variations directly impact material properties and processing behavior, highlighting the importance of solid form identification and control in pharmaceutical development.

Experimental Protocols for Heterosolvate Preparation and Analysis

Heterosolvate Preparation Protocol

Materials and Equipment:

  • Erythromycin (purity ≥98%)
  • Acetone (analytical reagent grade)
  • Sodium thiocyanate (guaranteed reagent)
  • Acetic acid (analytical reagent grade)
  • Distilled water
  • Crystallization vessels with temperature control
  • Stirring apparatus
  • Filtration equipment
  • Drying oven

Procedure:

  • Solution Preparation: Dissolve erythromycin in acetone to create a saturated solution at room temperature [1].
  • Salt Formation: Add sodium thiocyanate (molar ratio 1:1.05 erythromycin to thiocyanate) to the solution with continuous stirring [1].
  • Acidification: Introduce acetic acid gradually to adjust the pH to approximately 5.0, facilitating salt formation [1].
  • Crystallization: Allow the solution to evaporate slowly at ambient temperature for 24-48 hours to promote crystal growth [1].
  • Harvesting: Collect crystals by vacuum filtration and wash with minimal cold acetone to remove residual mother liquor [1].
  • Drying: Air-dry the crystals at room temperature for 12 hours, then under vacuum at 313 K for 4 hours to remove surface solvent without inducing desolvation [1].

Critical Parameters:

  • Solvent Composition: Pure acetone yields the heterosolvate, while acetone-water mixtures produce the dihydrate [1].
  • Evaporation Rate: Controlled slow evaporation is essential for obtaining high-quality single crystals suitable for structure determination.
  • Temperature: Maintain temperature below 298 K during crystallization to prevent solvent loss and form conversion.
  • Drying Conditions: Excessive heat or prolonged drying may promote desolvation to other forms.
Analytical Characterization Protocol

Thermal Analysis (TGA/DSC):

  • Sample Preparation: Load 5-10 mg of powder sample into alumina crucibles [1].
  • TGA Parameters: Heat from 298 K to 473 K at 10 K/min under nitrogen purge (50 mL/min) [1].
  • DSC Parameters: Use identical heating conditions in hermetically sealed pans with pinhole lids [1].
  • Data Analysis: Determine solvent content from TGA weight loss and identify thermal events from DSC endotherms/exotherms [1].

PXRD Analysis:

  • Instrument Setup: Use CuKα radiation (λ = 1.5418 Å) at 40 kV and 40 mA [1].
  • Scan Parameters: Collect data from 3° to 40° 2θ with step size of 0.02° and counting time of 1 s/step [1].
  • Sample Preparation: Gently grind sample to minimize preferred orientation and pack into sample holder [1].
  • Data Interpretation: Compare peak positions and intensities with reference patterns to identify solid form [1].

Microscopy Analysis (SEM/HSM):

  • SEM Preparation: Sputter-coate samples with gold and image at various magnifications (100X-5000X) [1].
  • HSM Setup: Place crystals on glass slide, heat from 298 K to 473 K at 10 K/min, and observe morphological changes [1].

G cluster_prep Solution Preparation cluster_cryst Crystallization Phase cluster_harvest Harvesting and Drying Start Start Heterosolvate Preparation S1 Dissolve erythromycin in acetone Start->S1 S2 Add sodium thiocyanate (1:1.05 molar ratio) S1->S2 S3 Adjust pH to ~5.0 with acetic acid S2->S3 S4 Evaporate slowly at ambient temperature S3->S4 S5 Crystal growth (24-48 hours) S4->S5 S6 Vacuum filtration S5->S6 S7 Wash with cold acetone S6->S7 S8 Air dry at room temperature (12 hours) S7->S8 S9 Vacuum dry at 313 K (4 hours) S8->S9 End Heterosolvate Crystals S9->End

Diagram 1: Experimental workflow for EMTC heterosolvate preparation highlighting critical steps and parameters

Stability and Solubility Considerations for Development

Stability Profile and Storage Conditions

Stability studies reveal that EMTC exhibits exceptional solid-state stability under appropriate storage conditions. In medicated premix formulations, no significant degradation was detected after 24 months of storage at 25°C and 60% relative humidity [3]. However, under accelerated conditions (40°C and 75% relative humidity), measurable degradation occurs, emphasizing the need for controlled storage environments [3]. For medicated farm feeds containing EMTC, the proposed shelf life is 3 months, as this typically provides sufficient time for consumption without detectable API degradation [3]. These stability characteristics make EMTC a favorable candidate for commercial veterinary products, provided that appropriate packaging and storage conditions are maintained throughout the product lifecycle.

The heterosolvate form demonstrates particular thermal stability concerns due to its solvent content. The desolvation onset temperature of approximately 332 K (59°C) indicates potential instability during processing operations that generate heat, such as milling, grinding, or compaction [1] [4]. This temperature sensitivity necessitates careful control during manufacturing and may limit the applicable processing methods. Additionally, the heterosolvate's tendency to convert to other solid forms upon desolvation creates a risk of unintended form transformation during storage or processing, potentially altering product performance and bioavailability.

Solubility and Thermodynamic Behavior

Table 3: Thermodynamic Solubility Models for EMTC Dihydrate in Pure Solvents

Solvent Apelblat Model A Apelblat Model B Apelblat Model C Best Fit Model
Methanol 124.15 -7612.21 -17.89 Apelblat
n-Propanol 2.47 -4201.98 -1.24 Apelblat
Methyl Acetate 12.63 -5621.45 -2.65 Apelblat
Ethyl Acetate 8.91 -5185.66 -2.05 Apelblat

Understanding the solubility behavior of EMTC solid forms is essential for crystallization process design and formulation development. Recent thermodynamic studies have quantified EMTC dihydrate solubility across various solvent systems, revealing significantly higher solubility in alcohols compared to ester solvents or water [4]. This solubility pattern directly informs solvent selection for crystallization processes, with methanol demonstrating the highest dissolution capacity followed by n-propanol [4]. The temperature dependence of solubility follows an increasing trend with temperature, indicating endothermic dissolution behavior in all studied solvents [4].

In binary solvent systems, EMTC dihydrate exhibits decreased solubility with increasing water content, providing a strategic approach for antisolvent crystallization [4]. Several mathematical models effectively describe this solubility behavior, with the Apelblat model demonstrating superior correlation for monosolvent systems and the CNIBS/R-K model providing excellent fitting for binary solvent mixtures [4]. These models enable accurate prediction of solubility across various solvent compositions and temperatures, facilitating the design and optimization of robust crystallization processes for EMTC and related macrolide antibiotics.

Regulatory and Pharmaceutical Development Implications

Patent Strategy and Intellectual Property Considerations

The discovery and characterization of novel solid forms, including heterosolvates, presents significant opportunities for patent protection in pharmaceutical development. Researchers have emphasized that comprehensive characterization of heterosolvates can "help us better understand the formation process of heterosolvates, obtain new crystal and break the patent monopoly" [1]. This strategic approach to intellectual property management enables companies to develop proprietary manufacturing processes and formulation technologies that may circumvent existing patent protections. The EMTC heterosolvate represents precisely such an opportunity, potentially offering distinct processing advantages or improved properties compared to known forms.

The complex solid-form landscape of EMTC, which includes at least three hydrate forms (hemihydrate, dihydrate, and trihydrate) in addition to the newly discovered heterosolvate, necessitates thorough polymorph screening during development [1]. This comprehensive solid-form assessment is critical for establishing a complete intellectual property position and avoiding infringement issues. Furthermore, understanding the interconversion conditions between different solid forms enables developers to control crystallization processes to consistently produce the desired form while minimizing the risk of unintended transformation during storage or processing.

Process Design and Optimization Strategies

The selection of appropriate solvents and processing conditions is paramount for controlling the solid form of EMTC during manufacturing. Recent investigations have emphasized that "the selection of solvent plays a critical role in crystallization processes, as it directly impacts both the economic efficiency of the operation and the quality of the final crystalline product" [4]. The finding that pure acetone yields the heterosolvate while acetone-water mixtures produce the dihydrate provides a straightforward approach for targeted form selection through solvent engineering [1]. This knowledge enables manufacturers to design processes that consistently deliver the desired solid form with appropriate purity and properties.

Advanced process analytical technologies (PAT) play an increasingly important role in monitoring and controlling heterosolvate formation. In-situ techniques such as Raman spectroscopy, focused beam reflectance measurement (FBRM), and particle vision measurement (PVM) can provide real-time data on solid form transformation during crystallization [1]. Implementation of these monitoring strategies allows for dynamic control of crystallization processes, ensuring consistent product quality and minimizing the risk of form conversion. Additionally, the development of process models incorporating solubility data and kinetic parameters enables quantitative design of crystallization processes optimized for heterosolvate production.

G cluster_solidforms EMTC Solid Forms cluster_properties Critical Quality Attributes cluster_control Process Control Strategies SF1 Heterosolvate (Acetone + Water) P1 Solubility Profile SF1->P1 P2 Thermal Stability SF1->P2 P3 Morphology SF1->P3 P4 Bioavailability SF1->P4 SF2 Dihydrate SF3 Trihydrate SF4 Hemihydrate C1 Solvent Selection (Pure acetone) C1->SF1 C2 Temperature Control (<298 K) C2->SF1 C3 Evaporation Rate (Slow crystallization) C3->SF1 C4 PAT Monitoring (Raman, FBRM, PVM) C4->SF1

Diagram 2: Relationship between EMTC solid forms, critical quality attributes, and process control strategies

Conclusions and Practical Recommendations

The investigation of this compound heterosolvate formation provides valuable insights for researchers and development professionals working with complex pharmaceutical solids. The comprehensive characterization of this multicomponent crystal form has revealed distinctive thermal, structural, and morphological properties that differentiate it from other known solid forms of EMTC. These differences directly impact critical quality attributes including stability, processability, and potentially bioavailability, emphasizing the importance of thorough solid-form screening during pharmaceutical development.

From a practical perspective, several key recommendations emerge for successful development of EMTC heterosolvate:

  • Process Design: Implement controlled crystallization from pure acetone with slow evaporation at temperatures below 298 K to consistently produce the heterosolvate form.

  • Analytical Control: Employ a multidisciplinary characterization approach combining TGA/DSC, PXRD, and spectroscopic methods to verify solid form identity and monitor form stability.

  • Storage Considerations: Maintain appropriate temperature and humidity conditions (25°C/60% RH or lower) to prevent desolvation or form conversion during storage.

  • Formulation Strategy: Account for the potential thermal lability of the heterosolvate during processing operations such as milling, blending, and compaction.

The discovery and characterization of the EMTC heterosolvate not only provides a scientifically interesting case study in crystal engineering but also delivers practical strategies for pharmaceutical development professionals seeking to control solid-form selection and optimize manufacturing processes. As the pharmaceutical industry continues to recognize the critical importance of solid-form selection on product performance and manufacturability, the principles and methodologies outlined in these application notes will remain increasingly relevant for successful drug development.

References

Comprehensive Application Notes and Protocols: Synthesis of Erythromycin Thiocyanate from Erythromycin Lactate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Erythromycin thiocyanate represents a critical intermediate in pharmaceutical manufacturing, particularly valuable for the synthesis of second-generation and third-generation macrolide antibiotics such as azithromycin, clarithromycin, and roxithromycin. This compound serves as a fundamental building block in antibiotic production, with its quality directly influencing the efficacy and safety profile of final pharmaceutical products. The global market for this compound API continues to demonstrate robust growth, projected to reach approximately USD 1,649 million by 2025 with a compound annual growth rate (CAGR) of 5.5% anticipated through 2033, driven largely by escalating demand for macrolide antibiotics in both human and veterinary medicine [1] [2].

The synthesis of this compound from erythromycin lactate represents a crucial purification and conversion process in pharmaceutical manufacturing. Erythromycin lactate itself is derived from fermentation processes using the bacterium Saccharopolyspora erythraea, previously known as Streptomyces erythraeus, which produces erythromycin through a multi-step enzymatic process involving cytochrome P450 enzymes, particularly P450eryF [3]. The conversion to the thiocyanate salt form offers enhanced stability and appropriate characteristics for further chemical modifications, making it particularly valuable for industrial applications. The significance of this synthesis is underscored by China's position as the world's largest manufacturer of macrolide antibiotic raw materials, producing more than 10,000 tons annually, accounting for approximately two-thirds of global production [4].

Experimental Design

Materials and Equipment
2.1.1 Chemical Reagents

Table 1: Required Chemical Reagents

Reagent Specification Purpose
Erythromycin lactate Crude or refined, content ≥70% Starting material
Acetone Pharmaceutical grade, anhydrous Primary solvent
Sodium thiocyanate Pharmaceutical grade Thiocyanate source
Acetic acid Dilute solution (1-10% mass fraction) pH adjustment
Sodium hydroxide Reagent grade Alkaline pH adjustment
Purified water USP/EP standards Washing and crystallization

The selection of high-purity acetone as the primary reaction solvent is critical, with patents specifically recommending acetone content exceeding 70% by volume in any mixed solvent system to ensure optimal crystallization kinetics and impurity profile [4]. The thiocyanate source may alternatively include potassium thiocyanate or ammonium thiocyanate, though sodium thiocyanate is preferred for its favorable crystallization properties and commercial availability [5].

2.1.2 Equipment and Instrumentation

Table 2: Required Equipment

Equipment Specification Application
Reactor Glass-lined or stainless steel, jacketed Reaction and crystallization
pH meter Calibrated, precision ±0.01 units Process monitoring
Filtration system Pressure filter or centrifuge Solid-liquid separation
Drying oven Vacuum, temperature control ≤50°C Product drying
HPLC system C18 column, UV detection Quality control
Synthesis Procedure
2.2.1 Step-by-Step Protocol
  • Solution Preparation: Charge 600 mL of acetone per 100 g of crude erythromycin lactate into the reactor. Add the erythromycin lactate raw material gradually with continuous agitation. Heat the mixture to 35±2°C using the jacketed heating system [6].

  • Alkaline pH Adjustment: Adjust the solution to pH 8.5-9.5 using sodium hydroxide solution (10-20% w/v) under constant stirring. Maintain temperature at 35±2°C throughout this process. The alkaline condition facilitates the dissolution of erythromycin and initiates the purification process [4].

  • Clarification Filtration: If insoluble impurities are present, filter the solution through an appropriate filtration aid while maintaining the temperature at 35±2°C. This step may be omitted if the starting material is of high quality with minimal particulate matter [4].

  • Thiocyanate Addition: Add sodium thiocyanate in a molar ratio of 2:1 relative to erythromycin (approximately 0.2:1 to 2:1 molar ratio to erythromycin lactate) to the clarified solution with continuous stirring until complete dissolution is achieved [4] [6].

  • Acidification and Crystallization: Adjust the solution to pH 6.0-7.5 using dilute acetic acid (5-10% mass fraction) with controlled addition to avoid localized precipitation. After acidification, implement a gradient cooling protocol: reduce temperature gradually to 10°C at a rate of 5°C per hour, then maintain at 10°C for 15-30 minutes to complete crystallization [6].

  • Isolation and Washing: Separate the crystals using pressure filtration or centrifugation. Wash the filter cake with purified water (approximately 100 mL per 100 g starting material) to remove residual solvents and soluble impurities [6].

  • Drying: Transfer the wet crystals to a vacuum dryer and dry at 40-45°C until constant weight is achieved, typically 4-6 hours. Avoid excessive temperatures to prevent decomposition [4].

The following workflow diagram illustrates the complete synthesis process:

G Erythromycin Lactate Erythromycin Lactate Acetone Solution Acetone Solution Erythromycin Lactate->Acetone Solution Alkaline pH Adjustment Alkaline pH Adjustment Acetone Solution->Alkaline pH Adjustment Clarification Filtration Clarification Filtration Alkaline pH Adjustment->Clarification Filtration Thiocyanate Addition Thiocyanate Addition Clarification Filtration->Thiocyanate Addition Acidification & Crystallization Acidification & Crystallization Thiocyanate Addition->Acidification & Crystallization Isolation & Washing Isolation & Washing Acidification & Crystallization->Isolation & Washing Drying Drying Isolation & Washing->Drying Final Product Final Product Drying->Final Product Temperature: 35±2°C Temperature: 35±2°C Temperature: 35±2°C->Alkaline pH Adjustment Maintain Temperature: 35±2°C->Clarification Filtration Maintain pH 8.5-9.5 pH 8.5-9.5 pH 8.5-9.5->Alkaline pH Adjustment pH 6.0-7.5 pH 6.0-7.5 pH 6.0-7.5->Acidification & Crystallization Gradient Cooling Gradient Cooling Gradient Cooling->Acidification & Crystallization Apply

Results and Discussion

Synthesis Outcomes and Characterization

The synthesis protocol typically yields high-purity this compound with the main component erythromycin A content reaching 85.1% or higher as determined by HPLC analysis [6]. The product characteristics align with pharmaceutical requirements for subsequent synthesis of advanced macrolides such as azithromycin and clarithromycin, meeting the stringent quality standards for both European and United States pharmacopeial requirements [4].

The molecular structure of this compound features a macrocyclic lactone ring with a desosamine sugar and cladinos sugar, with the thiocyanate moiety providing enhanced crystalline properties. The compound has a molecular weight of 793.02 g/mol and the molecular formula is C₃₈H₆₈N₂O₁₃S [7]. The crystalline form obtained through this acetone-mediated process demonstrates superior filtration characteristics and reduced impurity co-crystallization compared to alternative solvent systems.

Quality Control and Analytical Methods
3.2.1 HPLC Analysis

The primary analytical method for quantifying erythromycin A content employs reversed-phase HPLC with UV detection, as specified in pharmacopeial monographs. The content of erythromycin A should exceed 78% to ensure suitability for pharmaceutical synthesis, with optimal batches achieving levels of 85% or higher [4] [6]. Critical impurities including erythromycin B, C, D, and E are monitored and controlled through this methodology, with their different polarities exploited for effective separation.

3.2.2 Microbiological Bioassay

For applications in veterinary medicine and feed additives, a validated microbiological bioassay provides complementary quantification. This method utilizes Bacillus subtilis ATCC 6633 as the test organism and optimizes sensitivity through pH adjustment of the test-agar, typically to alkaline conditions that enhance antibiotic diffusion and detection [8]. The method validation demonstrates appropriate linearity, precision, accuracy, and sensitivity for quantifying this compound in medicated premixes and feed mixtures, with the slope of the calibration curve serving as a key indicator of method sensitivity [8].

Process Optimization and Troubleshooting
3.3.1 Critical Process Parameters

Table 3: Optimization Parameters for Synthesis

Parameter Optimal Range Impact Deviation Effect
Acetone purity >70% by volume Crystal morphology and purity Increased impurities, poor filtration
Reaction temperature 35-50°C Solubility and reaction kinetics Reduced yield, slower crystallization
pH (alkaline stage) 8.5-9.5 Erythromycin dissolution Incomplete dissolution, yield reduction
pH (acidification) 6.0-7.5 Selective crystallization Co-precipitation of impurities
Cooling rate 5°C/hour Crystal size distribution Fine crystals, difficult filtration
Thiocyanate ratio 0.2:1 to 2:1 Complete conversion Residual starting material

The selection of acetone as the primary solvent proves critical for obtaining the desired crystalline form with appropriate particle size distribution and purity profile. The solvent polarity directly influences the differential solubility of erythromycin A versus related impurities (erythromycin B, C, D, and E), with acetone providing the optimal balance for selective crystallization of the target compound [4]. The gradient cooling protocol promotes the formation of regularly shaped crystals with improved handling characteristics, facilitating subsequent filtration, washing, and drying operations.

3.3.2 Impurity Control Strategy

The impurity profile represents a significant challenge in this compound synthesis, as various related substances may co-crystallize with the target compound. The strategic approach to impurity control involves:

  • Solvent optimization: Acetone creates a crystallization environment that preferentially excludes structural analogs with different polarities [4]
  • pH-controlled crystallization: Maintaining the acidification phase at pH 6.0-7.5 selectively precipitates this compound while keeping certain impurities in solution [4]
  • Temperature management: Controlled cooling rates prevent rapid crystallization that can trap impurities within the crystal lattice [6]

Applications

Therapeutic Applications and Mechanism of Action

This compound serves as a key intermediate in the synthesis of advanced macrolide antibiotics that demonstrate broad-spectrum activity against Gram-positive bacteria, mycoplasma, chlamydia, and other atypical organisms [4]. The mechanism of action of erythromycin derivatives involves inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit, specifically interfering with peptidyl transferase activity and amino acid translocation during translation [7].

Recent investigations have explored potential applications beyond traditional anti-infective therapy, including:

  • Anti-inflammatory properties and inhibition of osteoclast formation, supporting use in bone cement for infection prevention [3]
  • Motilin receptor agonism for gastrointestinal prokinetic effects [3]
  • Neuroprotective effects in cerebral ischemia-reperfusion injury models [3]
  • Anticancer activity through induction of apoptosis in cells with high HERG K+ channel expression [3]
  • Potential antiviral applications, with studies demonstrating inhibition of SARS-CoV-2-induced cytopathic effects in vitro [3]
Industrial Scale-Up Considerations

The synthesis protocol described is readily scalable for industrial production, with several commercial manufacturers operating processes with annual capacities exceeding 100 million units globally [1]. Key considerations for technology transfer and scale-up include:

  • Process validation to demonstrate consistent impurity profiles and physical characteristics across batches
  • Quality by Design (QbD) approaches to establish design space for critical process parameters
  • Environmental controls for solvent recovery and waste management, particularly for acetone which presents flammability concerns
  • Regulatory compliance with Good Manufacturing Practices (GMP) and relevant pharmacopeial standards (USP, EP, ChP)

The global market analysis indicates that pharmaceutical grade this compound commands the highest value share, while the feed additive segment represents significant volume consumption, particularly in poultry, swine, and cattle production for growth promotion and disease prevention [1] [2]. However, increasing regulatory scrutiny regarding antibiotic use in animal feed may impact future demand patterns in certain regions.

Conclusion

The synthesis of this compound from erythromycin lactate using acetone as the primary solvent represents a robust and scalable process suitable for pharmaceutical manufacturing. The optimized protocol yields material with 85.1% erythromycin A content,

meeting quality standards for subsequent synthesis of advanced macrolide antibiotics. The critical process parameters—including solvent composition, pH control, temperature management, and crystallization kinetics—collectively determine the product quality, yield, and suitability for intended applications.

Future developments in this compound manufacturing will likely focus on process intensification, green chemistry initiatives to reduce environmental impact, and quality optimization to address evolving regulatory requirements. The continuing global demand for macrolide antibiotics, coupled with emerging therapeutic applications, ensures the ongoing relevance of this synthesis in pharmaceutical manufacturing.

References

Troubleshooting Guide: Managing Impurities & Co-crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Problem Phenomenon Primary Cause Recommended Solution Key Technical Parameters & Rationale

| High levels of Erythromycin B, C, D, E impurities in the final product [1]. | Impurities have similar structures but different polarities, leading to co-crystallization or adsorption on crystal surfaces [1]. | Optimize Solvent System: Use acetone or a high-content acetone mixed solvent [1] [2]. | • Acetone Content: Use >70% by volume in mixed solvents [1]. • Rationale: Different polarities of impurities lead to different solubilities; acetone selectively dissolves impurities while promoting pure Erythromycin A crystal growth [1]. | | Low product purity (e.g., Erythromycin A < 78%), failing to meet standards for derivative synthesis [1]. | Unsuitable solvent polarity and poor control of supersaturation during crystallization. | Employ Antisolvent Crystallization with an acetone-water system [3]. | • Antisolvent: Use water [3]. • Temperature: Maintain between 35°C and 50°C during water addition [1]. • Final Cooling Temp: 0°C to 10°C [1]. • Control Supersaturation: Operate within the metastable zone; high supersaturation causes excessive nucleation and inclusion of impurities [3]. | | Formation of a Heterosolvate containing both acetone and water in the crystal lattice [4]. | Crystallization from an acetone-water system can trap solvent molecules in the crystal structure. | Implement a Controlled Temperature Program during crystallization. | • Keep solution at 40-50°C for a period after adding thiocyanate salt and before final cooling [1]. • Rationale: This step promotes the formation of the stable dihydrate form and can help avoid the incorporation of acetone into the lattice, preventing heterosolvate formation [1] [4]. | | Poor Crystal Habit (e.g., fines, agglomeration), making filtration and washing difficult. | Rapid, uncontrolled nucleation and growth. | Optimize Crystallization Kinetics by controlling agitation and antisolvent addition rate. | • Agitation: Moderate and consistent agitation [3]. • Nucleation Mechanism: The process is dominated by secondary nucleation. Excessive agitation can generate too many fine crystals [3]. |

The following workflow summarizes the strategic decision-making process for selecting the right approach to minimize impurities.

Start Start: Impurity Co-crystallization Problem Decision1 Is the main impurity profile Erythromycin B, C, D, E? Start->Decision1 Decision2 Is the product purity consistently below 78%? Decision1->Decision2 No Solution1 Implement High-Purity Acetone Process Decision1->Solution1 Yes Decision3 Is there poor crystal habit or filtration issue? Decision2->Decision3 No Solution2 Optimize Antisolvent Crystallization Decision2->Solution2 Yes Decision3->Solution1 No Solution3 Control Crystallization Kinetics Decision3->Solution3 Yes

Detailed Experimental Protocols

Protocol 1: High-Purity Erythromycin Thiocyanate Crystallization using Acetone

This protocol is designed to maximize the content of Erythromycin A by leveraging acetone-based crystallization [1] [2].

  • Dissolution: Dissolve erythromycin or its salt (e.g., erythromycin lactate) in acetone or a mixed solvent containing >70% acetone by volume. The concentration of erythromycin in the solution should be between 10-25% (w/w). Adjust the pH to a alkaline range of 9.0-9.5 using sodium hydroxide or ammonium hydroxide to ensure complete dissolution [1].
  • Filtration (Optional): If insoluble solid impurities are present, filter the warm solution while maintaining the temperature at 40-50°C [1].
  • Thiocyanate Addition: Add a solution of sodium thiocyanate (or potassium/ammonium thiocyanate) to the filtered solution. The molar ratio of thiocyanate salt to erythromycin should be in the range of 0.2:1 to 2:1. Maintain the temperature at 40-50°C during the addition [1].
  • pH Adjustment for Crystallization: Carefully adjust the pH of the solution to a slightly acidic range of 7.0-7.5 using a weak acid like dilute acetic acid. This step initiates crystallization [1].
  • Crystallization and Aging: Hold the solution at 40-50°C for a period to allow for initial crystal formation and growth. Afterwards, cool the solution gradiently to a low temperature of 0-5°C to maximize yield [1].
  • Isolation: Collect the crystals by filtration or centrifugation. Wash the crystals with cold, purified water to remove surface impurities and mother liquor [1].
  • Drying: Dry the washed crystals under vacuum to obtain the final this compound product [1].
Protocol 2: Optimized Antisolvent Crystallization with Water

This protocol details the use of water as an antisolvent in an acetone system, which is common in industrial purification [3].

  • Prepare Erythromycin Acetone Solution: Dissolve erythromycin alkaline in acetone to create a concentrated solution.
  • Determine Metastable Zone: Understand the operating limits. The metastable zone width (ΔC) for this system decreases with increasing water content and temperature. As a reference, at 50°C, the width narrows significantly once the mass ratio of water to acetone (mw:ma) exceeds 1.8 [3].
  • Add Antisolvent: Slowly add purified water (the antisolvent) into the erythromycin-acetone solution with controlled agitation. The temperature should be maintained at a constant, elevated level (e.g., between 30-60°C). The addition rate must be controlled to keep the solution within the metastable zone and avoid primary nucleation, which leads to impure, fine crystals [3].
  • Nucleation and Growth: After the addition is complete, continue agitation to allow for secondary nucleation and crystal growth. The kinetics are generally described by the following equations for this system [3]:
    • Nucleation Rate (B⁰): 0.134 × M_T^0.395 × exp(2695/T) × N^1.925 × ΔC^3.303
    • Crystal Growth Rate (G): 6.776 × 10^7 × exp(-70320/RT) × ΔC^1.645
    • (Where M_T is slurry density, N is agitation speed, and ΔC is supersaturation).
  • Online Monitoring (Advanced): Use techniques like Focused Beam Reflectance Measurement (FBRM) to monitor crystal count and size distribution in real-time, allowing for dynamic control of the process [3].
  • Isolation and Drying: Filter, wash, and dry the crystals as in Protocol 1.

Key Technical Insights

  • Solvent Polarity is Critical: The polarity of the solvent directly influences which impurities are incorporated. Erythromycin A and its impurities have different polarities, so selecting a solvent like acetone that has high solubility for the impurities but promotes the crystallization of the desired product is essential [1].
  • Thermodynamic Data for Modeling: Recent (2025) thermodynamic solubility data for this compound dihydrate is available for various solvents. The solubility in pure solvents at 298.15K follows the order: Methanol > n-Propanol > Propyl acetate > Ethyl acetate > Methyl acetate > Water [5] [6]. This data is crucial for modeling and optimizing your crystallization process using models like Apelblat and CNIBS/R-K.
  • Beware of Heterosolvates: When using acetone-water systems, be aware that a heterosolvate containing both acetone and water in the crystal lattice can form. This solid form has different thermal properties (a distinct desolvation peak around 369K) and a different PXRD pattern compared to the dihydrate. The controlled temperature program in Protocol 1 helps mitigate this risk [4].

References

optimizing erythromycin thiocyanate crystal morphology

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & Solvent Selection

The choice of solvent and temperature is fundamental to controlling crystallization. The table below summarizes the solubility of erythromycin thiocyanate dihydrate in various pure solvents, which is critical for determining optimal saturation conditions [1] [2].

Table 1: Solubility (mole fraction × 10³) of this compound Dihydrate in Pure Solvents

Temperature (K) Methanol n-Propanol Methyl Acetate Ethyl Acetate Propyl Acetate Water
278.15 10.51 3.792 0.094 - - -
283.15 11.19 3.934 0.118 - - -
288.15 11.90 4.058 0.149 - - -
293.15 12.72 4.317 0.187 - - -
298.15 14.33 4.843 0.237 - - -
303.15 15.87 5.582 0.288 - - -
308.15 17.29 6.390 0.355 - - -
313.15 18.83 7.287 0.424 - - -
318.15 20.37 8.369 0.509 - - -

Key Solubility Trends [1] [2]:

  • Solvent Type: Solubility is highest in alcohol solvents (Methanol > n-Propanol), moderate in ester solvents, and lowest in water.
  • Temperature: Solubility increases with temperature in all solvents, indicating an endothermic dissolution process.
  • Mixed Solvents: In water-methanol and water-n-propanol mixtures, solubility decreases significantly as water content increases. Water acts as an anti-solvent [1].

Crystallization Experimental Workflow

For a controlled crystallization process, follow this general workflow. The subsequent FAQ section will provide specific troubleshooting for each step.

Start Start Crystallization Experiment S1 Dissolve crude ET in warm solvent (e.g., Methanol, Acetone) Start->S1 S2 Filter solution hot to remove insoluble impurities S1->S2 S3 Add anti-solvent (Water) gradually with stirring to induce supersaturation S2->S3 T3 Troubleshoot: Low Purity S2->T3 If omitted S4 Cool the solution slowly (e.g., 0.5-1.0°C per minute) S3->S4 T2 Troubleshoot: Needle Clusters/Oil S3->T2 If too rapid S5 Hold at final temperature for crystal maturation S4->S5 T1 Troubleshoot: Poor Crystal Yield S4->T1 If too fast S6 Filter and wash crystals with cold solvent mixture S5->S6 S7 Dry crystals under vacuum at moderate temperature S6->S7

Troubleshooting FAQs & Expert Guidance

Q1: How can I improve crystal yield and avoid oiling out?

  • Control Supersaturation: "Oiling out" (liquid-liquid phase separation) occurs when supersaturation is too high. To prevent this, ensure slow and controlled addition of the anti-solvent (water) and employ gradual cooling rates (e.g., 0.5°C per minute) [3] [4].
  • Verify Solvent System: The experimental solubility data shows that alcohols like methanol and n-propanol are good solvents, while water is a potent anti-solvent. Using a water-methanol or water-n-propanol system provides a controllable crystallization environment [1] [2].
  • Use Correct Seeding: Introduce carefully sized seed crystals once the solution reaches the metastable zone, just below the saturation point, to guide uniform crystal growth instead of spontaneous nucleation.

Q2: What strategies enhance crystal purity and filterability?

  • Employ a High-Temperature Filtration: Always filter the hot, concentrated solution after dissolution to remove insoluble impurities and dust particles that act as unwanted nucleation sites [4].
  • Optimize Solvent Ratio for Impurity Exclusion: The polarity of the solvent system can selectively impact the crystallization of different erythromycin components. Patents indicate that using acetone or acetone-based mixed solvents can effectively suppress the co-crystallization of impurities like this compound B and C, leading to a final product with higher Erythromycin A content [4].
  • Implement Programmed Cooling: A slow, programmed cooling profile allows for the formation of larger, more uniform crystals, which are easier to filter and wash effectively [3].

Q3: How do I manage solvate formation and ensure phase stability?

  • Characterize Solid Forms: this compound can form multiple solvates. A novel heterosolvate containing both acetone and water has been identified [5]. Use Powder X-ray Diffraction (PXRD) to confirm the crystal phase of your final product and check for any unwanted form changes.
  • Monitor Thermal Behavior: TGA/DSC analysis reveals that the dihydrate form begins to lose water between 332-395 K. Keep drying temperatures moderate (e.g., below 330 K) to avoid dehydration while ensuring efficient solvent removal [1] [2].

Q4: What is the best way to scale up the process from lab to pilot?

  • Maintain Dynamic Similarity: During scale-up, key parameters like agitation speed and cooling rate cannot be directly copied. The focus should be on maintaining equivalent supersaturation profiles at different scales.
  • Implement a Seeding Strategy: A robust and scalable seeding protocol is crucial for reproducible crystal size distribution in larger vessels. Determine the optimal seed loading and particle size for your process.
  • Perform Design of Experiments (DoE): Use a structured DoE approach to understand the interaction between critical process parameters (e.g., anti-solvent addition rate, final cooling temperature, agitation speed) and your critical quality attributes (Crystal Size Distribution, purity, morphology).

References

Troubleshooting Guide: Filtration & Drying of Erythromycin Thiocyanate

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to frequently encountered issues during the filtration and drying stages.

FAQ 1: How can I improve slow filtration rates and clogged filters? Slow filtration is often caused by the formation of fine crystals or the presence of colloidal impurities.

  • Causes & Solutions:
    • Fine Crystal Formation: Ensure a slow, controlled crystallization process. The crystallization solvent and cooling rate significantly impact crystal habit and size.
    • Impurity Interference: Pre-treat the fermentation broth or solution. One method involves using a ceramic membrane filtration system to remove colloidal impurities and macromolecules before the crystallization step [1].
    • High Liquid Viscosity: Wash the filter cake with an appropriate, volatile solvent. Using a butyl acetate and n-hexanol mixture for washing can help reduce viscosity and dissolve amorphous material that clogs filters [1].

FAQ 2: Why is my final product discolored or of low purity after drying? Discoloration and low purity often stem from impurities in the mother liquor or thermal degradation.

  • Causes & Solutions:
    • Inadequate Washing: Ensure the filter cake is thoroughly washed on the filter to remove mother liquor containing byproducts like erythromycin B and C. A common practice is to use a sodium chloride solution for washing, which helps remove water-soluble impurities [2].
    • Oxidation or Degradation: If the product is heat-sensitive, control the drying temperature. Some patents specify a hot-air drying temperature below 70°C to prevent decomposition and discoloration [3].
    • Residual Solvents: Implement a multi-stage washing process, perhaps ending with a volatile solvent like acetone, to ensure easy removal during drying [2].

FAQ 3: How can I reduce long drying times and ensure low moisture content? Long drying times are typically related to inefficient solvent removal or poor crystal structure.

  • Causes & Solutions:
    • High Solvent Retention: Optimize the crystallization process to form a free-draining crystal habit. Using an antisolvent like water in a water-acetone mixture can promote the formation of such crystals [2].
    • Inefficient Drying Method: Ensure the wet cake is mechanically dewatered as much as possible before thermal drying. Using a basket centrifuge for initial dewatering is a standard step in the production workflow [4]. For thermal drying, a fluidized bed dryer can be more efficient than static tray drying [4].

Experimental Protocols for Process Optimization

To systematically address the above issues, you can implement the following detailed experimental methods.

Protocol 1: Optimizing Crystallization for Improved Filtration The goal is to produce large, uniform crystals that filter easily.

  • Solvent Selection: Based on thermodynamic data, choose a solvent or antisolvent system where the solute has a strong positive correlation between solubility and temperature (e.g., methanol or n-propanol). This allows for high recovery upon cooling [5].
  • Antisolvent Crystallization:
    • Prepare a saturated solution of erythromycin thiocyanate in a solvent like acetone [2].
    • Under constant stirring, slowly add an antisolvent, such as a water-sodium chloride solution. The presence of salt can enhance the salting-out effect [2].
    • Control the addition rate and temperature (e.g., maintain at 10-15°C) to promote the growth of larger crystals over the formation of fines [2].
  • Aging: After complete antisolvent addition, allow the slurry to "age" or stir gently for a set period (e.g., 1-2 hours) to allow small crystals to dissolve and larger ones to grow (Ostwald ripening).

Protocol 2: Efficient Washing of Filter Cake for High Purity This protocol aims to remove impurities without re-dissolving the product.

  • Initial Displacement Wash: While the filter cake is under a slight vacuum or pressure, pour a cold sodium chloride solution (e.g., 5-10%) over the cake. This wash displaces the mother liquor and removes water-soluble impurities [2].
  • Solvent Wash: Follow with a wash of a volatile, water-miscible solvent like acetone or ethanol. This step helps to remove water and organic impurities and facilitates faster drying [2].
  • Volume Control: Use measured volumes of wash liquids to prevent forming a slurry or creating unnecessary waste. The typical volume is about 0.5-1 kg per kg of wet cake [2].

Thermodynamic Data for Solvent Selection

The table below provides key solubility data to inform your crystallization and washing strategies. The values represent the mole fraction solubility (x1) of this compound dihydrate [5].

Temperature (K) Methanol n-Propanol Methyl Acetate Water
278.15 10.51 × 10⁻³ 3.792 × 10⁻³ 0.094 × 10⁻³ <0.094 × 10⁻³
298.15 14.33 × 10⁻³ 4.843 × 10⁻³ 0.237 × 10⁻³ <0.094 × 10⁻³
318.15 20.37 × 10⁻³ 8.369 × 10⁻³ 0.509 × 10⁻³ <0.094 × 10⁻³

Key Insight from Data:

  • Methanol and n-Propanol are good solvents for recrystallization due to their significantly higher solubility that increases with temperature.
  • Water and ester solvents (methyl acetate, ethyl acetate) act as excellent antisolvents due to very low solubility across all temperatures [5].

Process Optimization Workflow

The following diagram maps the logical workflow for troubleshooting and optimizing your filtration and drying process, integrating the FAQs and protocols above.

This compound Process Optimization Start Start: Process Issue Step1 Identify Problem Area Start->Step1 T1 Troubleshoot Slow Filtration Step1->T1 Slow Filtration T2 Troubleshoot Low Purity Step1->T2 Discoloration/Low Purity T3 Troubleshoot Long Drying Step1->T3 High Moisture/Time Step2 Check Crystal Properties P1 Protocol 1: Optimize Crystallization Step2->P1 Fine Crystals Data Consult Solubility Data Table Step2->Data Select Solvent/Antisolvent Step3 Analyze Solvent & Impurities P2 Protocol 2: Improve Cake Washing Step3->P2 Impurity Content High P3 Adjust Thermal Profile & Equipment Step3->P3 Thermal Degradation Step4 Evaluate Drying Parameters Step4->P1 Solvent Retention Step4->P3 Inefficient Drying T1->Step2 T2->Step3 T3->Step4 Data->P1

I hope this technical support center provides a solid foundation for optimizing your processes.

References

Why Solvent Selection Matters for Erythromycin Thiocyanate

Author: Smolecule Technical Support Team. Date: February 2026

The choice of solvent is critical in the crystallization of erythromycin thiocyanate dihydrate as it directly impacts both the economic efficiency of the operation and the quality of the final crystalline product, including factors like crystal form, purity, and yield [1].

Alcohols and esters are commonly used due to their good biodegradability and lower toxicity, balancing experimental feasibility with environmental, health, and safety (EHS) requirements [1].

Solubility Data in Pure and Mixed Solvents

The solubility of this compound dihydrate is highly dependent on temperature and solvent composition. The table below summarizes its molar solubility (x1) in various pure solvents across a temperature range of 278.15 to 318.15 K [1].

Table 1: Solubility of this compound Dihydrate in Pure Solvents
Temperature (K) Methanol n-Propanol Methyl Acetate Ethyl Acetate Propyl Acetate Water
278.15 10.51 3.792 0.094 - - -
288.15 11.90 4.058 0.149 - - -
298.15 14.33 4.843 0.237 - - -
308.15 17.29 6.390 0.355 - - -
318.15 20.37 8.369 0.509 - - -

Note: Data for Ethyl Acetate, Propyl Acetate, and Water in the search results are part of a larger data set not fully displayed here. The values are expressed as 10³x₁ (mole fraction) [1].

The general solubility trend in pure solvents is Methanol > Ethanol > n-Propanol > Isopropanol > Propyl Acetate > Ethyl Acetate > Methyl Acetate > Water [1].

In binary solvent mixtures (Water–Methanol and Water–n-Propanol), the solubility of this compound dihydrate decreases with increasing water content [1]. This characteristic is useful for antisolvent crystallization.

A Standard Industrial Preparation Protocol

The following flowchart outlines a common industrial method for preparing this compound, using acetone as the primary solvent. This method aims to produce material with high erythromycin A content suitable for synthesizing derivatives like azithromycin [2].

G start Start: Crude Erythromycin in Acetone step1 1. Dissolve & Adjust pH (35-50°C, pH 7.5-11.0) start->step1 step2 2. Optional Filtration (Remove insoluble impurities) step1->step2 step3 3. Add Thiocyanate Salt (e.g., Sodium Thiocyanate) step2->step3 step4 4. Adjust pH with Weak Acid (pH 6.0-8.0 to initiate crystallization) step3->step4 step5 5. Cool Gradiently (To 0-15°C for complete crystallization) step4->step5 step6 6. Separate, Wash & Dry (Obtain final crystals) step5->step6

Key Process Notes:

  • Solvent System: The process typically uses acetone or a mixed solvent containing more than 40% acetone by volume [2].
  • pH Control: The initial alkaline condition (pH 8.5-9.5) helps dissolve the raw material, while subsequent acidification with a weak acid like dilute acetic acid to a near-neutral pH (6.0-8.0) initiates crystallization [2].
  • Temperature Control: Maintaining the solution at 35-50°C during the initial stages and using a slow, gradient cooling to 0-15°C promotes the formation of high-quality crystals [2].

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
Low Product Purity Co-crystallization of impurities (e.g., Erythromycin B, C). Use a solvent system with high solubility for impurities. Acetone-based systems are often selected for their ability to suppress co-crystallization of certain impurities [2].
Unexpected Crystal Form/Solvate Formation of stable solvates with solvent molecules in the crystal lattice. Be aware that this compound can form various solvates. A heterosolvate containing both acetone and water has been identified. Characterize solids with PXRD and TGA/DSC [3].
Low Yield Inefficient crystallization or solubility issues. Use an anti-solvent like water in a water-alcohol mixture to reduce solubility and increase yield [1]. Ensure slow cooling and sufficient stirring.
Poor Filtration or Crystal Morphology Incorrect solvent choice leading to fine crystals or agglomeration. Optimize the solvent system. The choice of solvent directly affects crystal properties, which in turn influences filtration, washing, and drying efficiency [2].

Key Takeaways for Your Experiments

  • For High Solubility: Use alcohols like methanol or n-propanol [1].
  • For Crystallization Drive: Use ester solvents or introduce water as an anti-solvent in alcohol-water mixtures to decrease solubility [1].
  • For Industrial Process Quality: Acetone-based systems are highly recommended to achieve high purity of the main component, erythromycin A, and to produce crystals with good handling properties [2].
  • Always Characterize: Use techniques like Powder X-ray Diffraction (PXRD) and Thermal Analysis (TGA/DSC) to confirm the crystal form and check for solvate formation, as the physical form significantly impacts product quality [1] [3].

References

preventing erythromycin thiocyanate desolvation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding EMTC Desolvation

Desolvation is the process where solvent molecules escape from a crystal lattice. For EMTC, research has identified a specific heterosolvate form that contains both acetone and water molecules within its crystal structure [1]. The stability of these solvent molecules is a key concern.

The table below summarizes the thermal behavior of the EMTC-acetone-water heterosolvate compared to its dihydrate form:

Solid Form Desolvation Peak Temperature Theoretical Acetone Content Theoretical Water Content Key Stability Finding
EMTC Heterosolvate (Acetone & Water) 369.3 K (96.2 °C) [1] 3.42% [1] 2.28% [1] Acetone is more strongly bound than water; water loss can occur first, potentially leading to a collapse of the crystal structure and subsequent loss of acetone [1].
EMTC Dihydrate (Water only) Information not explicitly provided in search results Not Applicable 4.34% [2] Information not explicitly provided in search results

Strategies to Prevent Desolvation

Based on the identified risks, here are practical strategies to prevent desolvation during handling and storage:

  • 1. Control Storage Temperature and Atmosphere: The strong interaction keeping acetone in the heterosolvate lattice is reflected in its high desolvation peak temperature, which is significantly above acetone's normal boiling point [1]. However, to ensure stability:

    • Store in a cool, dry place to minimize thermal energy that could initiate desolvation.
    • Use tightly sealed containers to maintain a saturated solvent atmosphere, reducing the driving force for solvent loss.
    • Consider low-temperature storage (e.g., -20°C) for long-term stability, as some suppliers recommend this to prevent moisture-related degradation [3].
  • 2. Manage Crystallization Solvents Carefully: The formation of solvates is highly dependent on the solvent system used during crystallization [1] [4].

    • If a specific solvate form is desired, carefully control the types and ratios of solvents (e.g., acetone-water mixtures) during the crystallization process [1] [4].
    • Be aware that using different solvents (e.g., various alcohols or esters) can lead to different solid forms with varying stability [2]. Standardizing the crystallization protocol is key to reproducibility.
  • 3. Avoid Destabilizing Processes:

    • Control Drying: Avoid overly aggressive drying techniques (e.g., high temperature under vacuum) that can forcibly remove solvent molecules. Use gentle conditions that respect the desolvation temperature.
    • Monitor Humidity: For hydrate forms, exposure to very low humidity environments can promote dehydration. Maintaining a controlled humidity level may be necessary.

Troubleshooting Common Scenarios

Here are some common problems and their likely solutions:

  • Problem: Observed changes in crystal appearance or flowability.

    • Possible Cause: Physical disintegration due to desolvation [1].
    • Solution: Check storage temperature and container integrity. Analyze the solid form using PXRD to confirm phase change.
  • Problem: Analytical results (e.g., HPLC) show rising impurity levels over time.

    • Possible Cause: Desolvation can sometimes be accompanied by chemical degradation if the crystal structure collapse increases reactivity.
    • Solution: Confirm desolvation via TGA/DSC and PXRD. Review and adjust storage conditions to stabilize the crystal form.

Analytical Techniques for Monitoring Stability

To effectively monitor and confirm the solid form of your EMTC, use the following techniques as a standard workflow:

G Start Sample of EMTC TGA TGA/DSC Analysis Start->TGA PXRD Powder X-ray Diffraction (PXRD) Start->PXRD FTIR FTIR/Raman Spectroscopy Start->FTIR HotStage Hot Stage Microscopy (HSM) Start->HotStage Result1 Determine solvent content and desolvation temperature TGA->Result1 Result2 Identify crystal structure and phase purity PXRD->Result2 Result3 Detect changes in molecular vibrations FTIR->Result3 Result4 Visually observe desolvation events HotStage->Result4

The following table details the purpose and experimental insight for each technique:

Technique Primary Purpose in Analysis Experimental Insight from Research
Thermogravimetric Analysis (TGA) Quantifies mass loss due to solvent release as temperature increases [1]. Used to confirm the content of both acetone and water in the heterosolvate by measuring mass loss in specific temperature ranges [1].
Differential Scanning Calorimetry (DSC) Measures heat flows associated with phase transitions, such as desolvation and melting [1]. Identified distinct endothermic peaks for the desolvation and melting processes of the heterosolvate [1].
Powder X-ray Diffraction (PXRD) Provides a fingerprint of the crystal structure; different solvates have unique diffraction patterns [1]. Successfully differentiated between the heterosolvate and the dihydrate form of EMTC by their distinct PXRD patterns [1].
Hot Stage Microscopy (HSM) Allows for the direct visual observation of crystal changes (e.g., cracking, melting) upon heating [1]. Correlated thermal events seen in DSC with physical changes in the crystals, such as disintegration before melting [1].
FTIR/Raman Spectroscopy Detects changes in molecular vibrations and bonding, which can indicate solvent loss or structural changes [1]. Identified characteristic shifts in vibrational modes, confirming the incorporation of solvents into the crystal lattice via hydrogen bonding [1].

References

Erythromycin Thiocyanate Process Yield: Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues that can negatively impact your process yield and provides targeted corrective actions.

Problem Possible Causes Recommended Solutions
Low Product Purity Inadequate solvent system leading to co-crystallization of impurities (B, C, D, E) [1]; Insufficient washing of crystals [2]. Use acetone or acetone-dominated mixed solvents (>40% by volume) to selectively crystallize Erythromycin A [1]. Implement a hot filtration step to remove insoluble impurities before crystallization [1].
Low Final Yield Suboptimal crystallization temperature; Incorrect solvent-to-anti-solvent ratio; Inefficient recovery of crystals from mother liquor [1] [3]. Optimize cooling profile and final crystallization temperature (e.g., 0-10°C) [1] [2]. For binary solvent systems, carefully control water content to reduce solubility and improve yield [3]. Use appropriate separation equipment (centrifuge, pressure filter) and wash with cold water [1].
Poor Crystal Morphology & Filtration Unsuitable solvent system affecting crystal habit; Rapid crystallization causing fine crystals [1]. Select solvents that promote good crystal properties (e.g., using acetone improves crystal form for easier filtration and washing) [1]. Control the cooling and anti-solvent addition rates to promote the growth of larger, more uniform crystals.
Formation of Unwanted Solvates Crystallization from solvents that readily form stable solvates (e.g., acetone/water mixtures can form a heterosolvate) [4]. Be aware of solvent selection; crystallization from pure acetone can lead to an acetone/water heterosolvate [4]. Characterize the solid form (e.g., with PXRD, TGA/DSC) to confirm the desired crystal form is obtained.

Experimental Protocols for Yield Improvement

Here are detailed methodologies for key experiments aimed at optimizing the crystallization process.

Solvent System Screening for Impurity Rejection

This protocol is based on the principle that erythromycin thiocyanate A and its impurities have different polarities and solubilities in different solvents [1].

  • Objective: To identify a solvent system that maximizes the solubility of impurities while minimizing their co-crystallization with the desired product (Erythromycin A).
  • Materials: Crude this compound, solvents (e.g., acetone, methanol, ethanol, n-propanol, isopropanol, ethyl acetate), water bath, filtration setup, HPLC system.
  • Procedure:
    • Prepare a saturated solution of crude this compound in each candidate solvent at 35-50°C [1].
    • Adjust the pH of the solutions to a mildly alkaline condition (pH 8.5-9.5) and filter hot to remove any insoluble solid impurities [1].
    • Add a thiocyanate salt (e.g., sodium thiocyanate) to the filtrate. The molar ratio of thiocyanate to erythromycin can be 2:1 [2].
    • Adjust the pH to 7.0-7.5 with a weak acid (e.g., dilute acetic acid) to initiate crystallization [1].
    • Cool the solution slowly to 0-10°C and hold for crystal maturation [1] [2].
    • Collect, wash, and dry the crystals. Analyze the purity of the final product using HPLC.
  • Expected Outcome: Acetone and alcohol solvents are likely to provide higher purity product compared to ester solvents [1] [3].
Solubility Measurement for Crystallization Optimization

Accurate solubility data is fundamental for designing an efficient crystallization process [3].

  • Objective: To determine the solubility of this compound dihydrate in various pure and mixed solvents across a temperature range of 278.15-318.15 K (5-45°C).
  • Materials: this compound dihydrate reference standard, analytical balance, sealed glass vials, thermostatic water bath shaker, HPLC or gravimetric analysis setup.
  • Procedure (Gravimetric Method):
    • Prepare an excess amount of solute in a vial with a known mass of solvent.
    • Seal the vial and place it in a thermostatic shaker. Maintain at a constant temperature until equilibrium is reached (no further dissolution).
    • Once equilibrated, allow any undissolved solid to settle. Carefully separate the saturated solution.
    • Evaporate the solvent from a known mass of the saturated solution and weigh the residual solute.
    • Calculate the mole fraction solubility.
    • Repeat the experiment for all solvent systems and temperatures of interest.
  • Data Application: Use the generated solubility data with the Apelblat model (which shows the best fitting effect for monosolvents) to predict solubility at any temperature within the range, enabling precise control over supersaturation during crystallization [3].

Thermodynamic Data for Process Design

The table below summarizes key solubility data to inform your solvent and temperature choices. Higher solubility generally allows for higher theoretical yield, but solvent selection must also consider purity.

Solvent Temperature Range Solubility Trend & Key Insight Best-Fit Model
Methanol 278.15-318.15 K Highest solubility; Increases with temperature [3]. Apelblat [3]
n-Propanol 278.15-318.15 K Second-highest solubility [3]. Apelblat [3]
Ethyl Acetate 278.15-318.15 K Low solubility; Increases with temperature [3]. Apelblat [3]
Water 278.15-318.15 K Lowest solubility [3]. Apelblat [3]
Water-Methanol Mixture 278.15-318.15 K Solubility decreases significantly with increasing water content [3]. Apelblat / CNIBS/R-K [3]

Process Optimization Workflow

The following diagram maps the logical flow for troubleshooting and optimizing the crystallization process to improve yield:

Start Low Yield Identified Step1 Characterize Product (PXRD, HPLC, TGA/DSC) Start->Step1 Step2 Check Crystal Form/Purity Step1->Step2 Step3 Purity Low? Step2->Step3 Step4 Solvent System Optimization Step3->Step4 Yes Step5 Yield Still Low? Step3->Step5 No Step4->Step5 Step6 Crystallization Parameter Optimization Step5->Step6 Yes End Optimal Yield Achieved Step5->End No Step7 Confirm Improvement Step6->Step7 Step7->End

I hope this structured technical information provides a solid foundation for your support center.

  • For immediate troubleshooting, consult the guide and the optimization workflow.
  • For process development and deep optimization, the experimental protocols and thermodynamic data are essential.
  • If your team is facing a specific issue not covered here, such as problems with a particular raw material or scaling up from lab to pilot scale, please provide more details for further targeted assistance.

References

erythromycin thiocyanate crystal form stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the most stable crystalline form of erythromycin thiocyanate under ambient conditions? The dihydrate form (this compound dihydrate) is the commonly studied and likely the stable form under standard conditions [1]. Its crystal lattice incorporates two water molecules, and maintaining this hydration state is crucial for stability.

  • Q2: Which solvents are recommended for crystallization to ensure good crystal form stability? Solvent choice significantly impacts solubility and crystal quality. The table below summarizes solubility data for this compound dihydrate in pure solvents, which is foundational for designing crystallization processes [1].

    Solubility of this compound Dihydrate in Pure Solvents

    | Solvent | Solubility Behavior | Notes | | :--- | :--- | :--- | | Methanol | Highest solubility | Preferred for processes requiring high dissolution capacity | | n-Propanol | High solubility | Good alternative to methanol | | Propyl Acetate | Moderate solubility | Solubility decreases with increasing solvent polarity among esters | | Ethyl Acetate | Low solubility | | | Methyl Acetate | Low solubility | | | Water | Very low solubility | Acts as an antisolvent; used for precipitation |

  • Q3: What are the critical storage conditions for this compound? Stability studies on medicated premixes indicate that this compound is stable for up to two years at 25°C and 60% relative humidity [2]. Significant degradation occurs only under accelerated stress conditions of 40°C and 75% relative humidity [2]. This underscores the need for cool and dry storage to prevent dehydration or decomposition.

Troubleshooting Guide

Symptom Possible Cause Solution
Low Product Yield Supersaturation is too low, leading to insufficient nucleation. Increase the antisolvent (water) ratio or lower the crystallization temperature to increase supersaturation [3].
Crystallization time is too short. Extend the aging time to allow for complete crystal growth.
Poor Crystal Purity Rapid nucleation causing impurity incorporation. Slow down the antisolvent addition rate to control the nucleation rate [3].
Presence of impurities from previous synthesis steps. Ensure purity of the starting material and intermediates.
Needle-like or Irregular Crystal Habit Excessively high supersaturation during nucleation. Operate within the metastable zone by adding antisolvent more slowly or at a controlled rate [3].
Inadequate agitation leading to localized supersaturation. Improve mixing efficiency to ensure a uniform environment in the crystallizer.
Formation of Amorphous Solid Extremely rapid precipitation. Reduce the rate of antisolvent addition and ensure vigorous stirring to promote crystalline rather than amorphous formation.
Solute Oil-Out (Liquid-Liquid Phase Separation) Operating beyond the metastable zone limit. Use solubility and metastable zone data to determine safe operating parameters and avoid the unstable region [3].
Phase Transformation During Crystallization Incorrect solvent composition or temperature causing a shift to a different hydrate. Characterize the solid form of the final product using PXRD to confirm the desired dihydrate form is obtained [1].

Experimental Workflow for Stability Investigation

For a systematic approach to diagnosing crystal form stability issues, you can follow this investigative workflow. The diagram below outlines the key steps and decision points.

G Start Start: Stability Issue (e.g., poor yield, bad habit) PXRD Perform PXRD Analysis Start->PXRD TGA Perform TGA/DSC Analysis Start->TGA CheckHydrate Check Hydrate/Dehydration PXRD->CheckHydrate Phase ID TGA->CheckHydrate Weight Loss/Peaks CheckSolvent Review Solvent System CheckHydrate->CheckSolvent If hydrate issue CheckParams Review Process Parameters CheckHydrate->CheckParams If polymorphic issue AdjustSolvent Adjust Solvent Composition/Type CheckSolvent->AdjustSolvent AdjustProcess Optimize Process: - Supersaturation - Cooling Rate - Stirring CheckParams->AdjustProcess Verify Verify Solution with New Experiment AdjustSolvent->Verify AdjustProcess->Verify Verify->Start Issue Persists

The core experimental protocols referenced in the workflow and troubleshooting guide are detailed below.

Solubility Measurement (Gravimetric Method)

This foundational protocol is critical for understanding the thermodynamic behavior of your API [1].

  • Procedure:
    • Prepare an excess amount of this compound dihydrate in a jacketed glass vessel containing a specific solvent.
    • Maintain the mixture at a constant temperature (e.g., 278.15 K to 318.15 K) using a thermostatted water bath with continuous stirring for several hours to reach solid-liquid equilibrium.
    • After equilibrium is reached, allow the undissolved solid to settle.
    • Withdraw a known volume of the clear supernatant solution using a pre-warmed syringe and filter it through a pre-warmed membrane filter (0.45 μm) to remove any fine particulates.
    • Transfer the filtered solution into a pre-weighed Petri dish. Evaporate the solvent carefully in a fume hood.
    • Dry the residue to constant weight and weigh the mass of the solute.
    • The solubility is calculated as the mass of the solute divided by the mass of the solvent.
  • Key Parameters: Temperature control, equilibrium time, and complete solvent evaporation are critical for accuracy.
Crystal Morphology and Stability Optimization

This protocol uses water as an antisolvent to crystallize and control the crystal form of erythromycin [3].

  • Procedure:
    • Dissolve erythromycin alkaline (converted from thiocyanate) in acetone to create a concentrated solution.
    • Place the solution in a crystallizer equipped with an agitator.
    • Use a peristaltic pump to add purified water (the antisolvent) at a controlled, slow dosing rate (e.g., 2-3 mL/min) into the solution while stirring.
    • Monitor the process using a tool like FBRM (Focused Beam Reflectance Measurement) to track crystal count and size distribution in real-time.
    • Once the desired antisolvent ratio is reached or nucleation is observed, stop the addition and continue stirring for a specified aging time to allow for crystal growth.
    • Isolate the crystals by filtration and wash them with a suitable solvent mixture (e.g., a acetone-water blend).
    • Dry the crystals under controlled temperature and humidity conditions.
  • Key Parameters: Controlled, slow antisolvent addition rate and agitation intensity are the most critical factors for controlling nucleation and preventing oiling out or poor crystal habit.

References

overcoming erythromycin thiocyanate low purity challenges

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Purification & Troubleshooting Guide

Here are detailed methodologies from recent patents and research to tackle common purity issues.

Challenge Root Cause Solution & Key Parameters Expected Outcome
High impurity/color content [1] Inefficient removal of colored impurities and fermentation residues from the alkalized solution. Combined Decolorization [1]: Use activated carbon (15-20% v/v of filtrate) with diatomaceous earth filtration (10-15% v/v). Effective removal of colorants and particulates, creating a cleaner solution for crystallization. [1]
Low yield from crystallization mother liquor [1] Significant product loss in primary acetone crystallization mother liquor. Salting-out Secondary Crystallization [1]: Concentrate mother liquor via nanofiltration (titer to 20,000-30,000 μg/mL), then salt out with NaCl or KCl (mass/volume ratio 1:3 to 1:5) at 0-5°C. [1] Recover residual erythromycin thiocyanate, increasing overall yield to >88%. [1]
Co-crystallization of impurities (B, C, D, E) [2] Impurities with similar structure but different polarity co-crystallize with Erythromycin A. Optimized Acetone Crystallization [2]: Use acetone or acetone-rich mixed solvents (>40%). Maintain solution at 40-50°C before cooling. Adjust pH to 7.0-7.5 with a weak acid (e.g., dilute acetic acid) before adding thiocyanate salt. [2] Selectively crystallizes Erythromycin A, suppressing impurity inclusion. Achieves Erythromycin A content >90%. [2]
Solvent inclusion & heterosolvate formation [3] Acetone and water molecules can be incorporated into the crystal lattice during crystallization. Controlled Crystallization from Acetone-Water [3]: Carefully control solvent composition and evaporation rates. Characterize resulting crystals with PXRD and TGA to confirm the solid form. [3] Prevents formation of unpredictable heterosolvates, ensuring consistent crystal form, purity, and filterability. [3]

Detailed Experimental Protocols

For the most promising methods from the table, here are the step-by-step workflows.

Protocol for High-Purity Crystallization using Acetone

This method is designed to maximize the content of Erythromycin A [2].

  • Dissolution: Dissolve crude erythromycin or its salt (e.g., erythromycin lactate) in acetone or an acetone-rich mixed solvent. The concentration of erythromycin in the solution should be between 10-30% (w/v) [2].
  • pH Adjustment (Alkaline): Adjust the pH of the solution to a range of 9.0-9.5 using a suitable alkaline agent such as sodium hydroxide or potassium hydroxide [2].
  • Thiocyanate Addition: Add a solution of sodium thiocyanate or potassium thiocyanate. The molar ratio of thiocyanate salt to erythromycin should be between 0.2:1 to 2:1 [2].
  • pH Adjustment (Acidic): Carefully lower the pH of the solution to 7.0-7.5 using a weak acid, such as dilute acetic acid, under stirring [2].
  • Temperature-Controlled Crystallization: Maintain the solution at 40-50°C for a period to allow for initial crystal nucleation. Then, cool the solution gradiently to a low temperature of 0-10°C to complete the crystallization process [2].
  • Isolation and Drying: Collect the crystals by filtration, wash them with cold solvent, and dry under vacuum to obtain the final this compound product [2].
Protocol for Integrated Purification with Mother Liquor Recovery

This integrated process enhances both purity and yield [1].

  • Alkalization and Filtration: Adjust the pH of the erythromycin fermentation broth to 8.0-9.0 using a 15-20% sodium hydroxide solution. Perform solid-liquid separation via plate and frame filtration or ceramic membrane filtration to obtain the clarified alkalization liquid [1].
  • Decolorization and Purification: Add activated carbon (15-20% of the filtrate volume) to the alkalization liquid, stir for adsorption of impurities, and then filter through a diatomaceous earth-filled column to obtain a decolorized solution [1].
  • Acetone Extraction and Primary Crystallization: Add acetone (2-4 times the volume of the decolorized solution) for extraction. Separate the acetone extract phase, add a 8-15% sodium thiocyanate solution to initiate salt-forming reaction, and allow crystal growth. Perform solid-liquid separation to obtain the first crop of this compound (Wet Product I) and the acetone crystallization mother liquor [1].
  • Mother Liquor Concentration and Secondary Crystallization: Concentrate the acetone mother liquor using a nanofiltration membrane until the titer reaches 20,000-30,000 μg/mL. Add solid sodium chloride or potassium chloride (mass/volume ratio of 1:3 to 1:5 relative to the concentrate) to salt out the product. Cool to 0-5°C for crystallization, and isolate the crystals by filtration to obtain a second crop (Wet Product II) [1].
  • Final Processing: Combine Wet Product I and Wet Product II, and dry uniformly to obtain the final this compound product [1].

Solubility Data for Crystallization Design

Understanding solubility in different solvents is critical for selecting crystallization and washing solvents. Below is the solubility of this compound dihydrate, a common form [4].

Solvent Temperature (°C) Solubility (x10³)
Methanol 5 10.51 [4]
45 20.37 [4]
n-Propanol 5 3.792 [4]
45 8.369 [4]
Water 5 ~0.001 [4]
45 ~0.006 [4]
Methyl Acetate 5 0.094 [4]
45 0.509 [4]

Key Insights from the Data:

  • Alcohols are good solvents: Methanol and n-propanol show high and temperature-sensitive solubility, making them suitable for crystallization via cooling [4].
  • Esters and water are poor solvents: Methyl acetate and water have very low solubility, identifying them as potential anti-solvents for drowning-out crystallization or for washing crystals [4].
  • In mixed solvent systems, the solubility of this compound decreases as the water content in water-alcohol mixtures increases, which is a useful principle for controlling crystallization [4].

Workflow Diagram for Purity Improvement

This workflow synthesizes the key troubleshooting and optimization steps.

cluster_1 Step 1: Feed Solution Pretreatment cluster_2 Step 2: Primary Crystallization cluster_3 Step 3: Mother Liquor Recovery start Start: Low Purity This compound step1a Alkalize & Filter (pH 8.0-9.0) start->step1a step1b Decolorize & Purify (Activated Carbon + Diatomaceous Earth) step1a->step1b step2a Acetone Extraction step1b->step2a step2b Add Thiocyanate Salt & Adjust pH (7.0-7.5) step2a->step2b step2c Cool Crystallization (40-50°C → 0-10°C) step2b->step2c decision Purity >90%? (Check by HPLC) step2c->decision step3a Concentrate Mother Liquor (Nanofiltration) decision->step3a No end End: High-Purity Product & Maximized Yield decision->end Yes step3b Salt-out Crystallization (Add NaCl/KCl, 0-5°C) step3a->step3b step3b->end

References

Comprehensive Comparison: Erythromycin Thiocyanate vs. Erythromycin Lactobionate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of both erythromycin salts, highlighting their primary applications, solubility, and other critical data for laboratory use.

Feature Erythromycin Thiocyanate Erythromycin Lactobionate
Chemical Formula C₃₇H₆₇NO₁₃•CHNS [1] [2] Information not available in search results
Molecular Weight 793.02 g/mol [1] [2] Information not available in search results
CAS Number 7704-67-8 [1] [2] 3847-29-8 [3]

| Primary Applications | - Intermediate for macrolide antibiotic production [4]

  • Research chemical [1] | - Intravenous formulation for human medicine [3]
  • Prokinetic agent to stimulate gastrointestinal motility [3] | | Solubility (Quantitative Data) | DMSO: 100 mg/mL (126.1 mM) [2] | Information not available in search results | | Solubility (General Profile) | Higher solubility in alcohols (e.g., methanol, n-propanol); lower solubility in esters and water [4] | Formulated specifically for high water solubility for IV administration [3] | | Key Distinction | Often used in industrial and veterinary contexts, or as a precursor [4] [5]. | Used in clinical human medicine as an IV drug [3]. |

Experimental Data and Protocols

For researchers looking to work with these compounds, especially this compound, here is a summary of key experimental data and methodologies.

Solubility Determination Protocol for this compound

The thermodynamic solubility data for this compound dihydrate can be determined using the following gravimetric method [4]:

  • Equipment: Standard laboratory glassware, analytical balance, constant-temperature bath.
  • Temperature Range: 278.15 - 318.15 K (approximately 5 - 45 °C).
  • Solvent Systems: The study covered six pure solvents (methanol, n-propanol, methyl acetate, ethyl acetate, propyl acetate, water) and two binary mixtures (water-methanol and water-n-propanol) [4].
  • Procedure:
    • Prepare an excess of solute in a solvent within a sealed vial.
    • Equilibrate the mixture in a constant-temperature bath with agitation for a set time.
    • Allow the solution to settle to ensure clarity.
    • Withdraw a portion of the saturated solution using a pre-warmed syringe, and quickly transfer it to a pre-weighed vial.
    • Weigh the vial immediately, then allow the solvent to evaporate completely in a controlled environment.
    • Weigh the vial again to determine the mass of the solid residue.
  • Data Correlation: The experimental solubility values were effectively correlated using thermodynamic models, with the Apelblat model showing the best fitting effect for monosolvent systems [4].

The workflow for this experimental protocol is summarized in the following diagram:

G Start Start Solubility Determination Prep Prepare Saturated Solution (Excess solute in solvent) Start->Prep Equil Equilibrate with Agitation in Constant-Temperature Bath Prep->Equil Sample Withdraw Clear Saturated Sample Equil->Sample Evap Weigh Sample → Evaporate Solvent Sample->Evap Weigh Weigh Solid Residue Evap->Weigh Calc Calculate Solubility Weigh->Calc Model Correlate Data with Apelblat Model Calc->Model

Mechanism of Action and Additional Insights

  • Shared Mechanism: Both this compound and erythromycin lactobionate share the same core active molecule, erythromycin. Its mechanism of action is to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby inhibiting peptidyl transferase activity and interfering with amino acid translocation [1] [6] [3].
  • Prokinetic Use of Lactobionate: Beyond its antibiotic use, erythromycin lactobionate is recognized for its prokinetic effects on the gastrointestinal tract. It acts as a motilin agonist, stimulating contractile activity in the stomach and small intestine, which is why it is used clinically to treat conditions like gastroparesis [3].

Conclusion and Research Considerations

  • This compound is key for industrial synthesis and basic research, with extensive solubility data available for process optimization [4].
  • Erythromycin Lactobionate is a clinically formulated product for human intravenous therapy, valued for both its antimicrobial and prokinetic properties [3].

For researchers, it is critical to note that "erythromycin lactate" may be a misreference to the more commonly documented erythromycin lactobionate.

References

Thermodynamic Solubility Profile of Erythromycin Thiocyanate Dihydrate

Author: Smolecule Technical Support Team. Date: February 2026

The solubility of erythromycin thiocyanate dihydrate is significantly influenced by solvent type and temperature. The table below summarizes its molar solubility in various pure solvents at 298.15 K (25°C), based on recent experimental data [1] [2].

Solvent Molar Solubility (x 10³)
Methanol 14.33
n-Propanol 4.843
Propyl Acetate 0.237
Ethyl Acetate 0.187
Methyl Acetate 0.149
Water Lowest (exact value not fully specified in excerpts)
  • Solubility Trends: Solubility increases with temperature in all tested solvents, indicating an endothermic dissolution process [1] [2]. In alcohol solvents, solubility increases with solvent polarity (Methanol > n-Propanol). In ester solvents, the trend is reversed, with solubility decreasing as polarity increases (Propyl Acetate > Ethyl Acetate > Methyl Acetate) [2].
  • Mixed Solvent Systems: In water-methanol and water-n-propanol mixtures, the solubility of this compound dihydrate decreases as the water content increases. Water acts as an "anti-solvent" in these systems, which can be leveraged for crystallization process design [1] [2].

Experimental Characterization Methodologies

The following workflow outlines the standard process for determining solubility and characterizing crystal forms:

G A Solubility Measurement B Solid-State Characterization A->B A1 Gravimetric Method A->A1 Method C Thermal Analysis B->C B1 Powder X-ray Diffraction (PXRD) B->B1 Technique D Data Modeling C->D C1 DSC & TGA C->C1 Technique D1 Apelblat, Yaws, Van't Hoff D->D1 Model A1->A A2 Conditions: 0.1 MPa, 278.15-318.15 K A2->A B1->B B2 Confirm crystal structure stability B2->B C1->C C2 Dehydration: 332-395 K Decomposition: 439 K C2->C D1->D

Key Experimental Details
  • Solubility Measurement: The gravimetric method involves preparing saturated solutions at constant temperatures, sampling the supernatant, and evaporating the solvent to determine the mass of dissolved solute [1] [2].
  • Solid-State Characterization: Powder X-ray Diffraction (PXRD) is used to confirm that the solid phase does not undergo a change during solubility measurements [1] [2].
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) identify thermal events. For this compound dihydrate, a weight loss of ~4.57% occurs between 332-395 K, correlating with the loss of water molecules [1] [2].
  • Data Modeling: The Apelblat model provided the best correlation for solubility data in pure solvents [1] [2].

Structural Characterization and Solvate Diversity

Erythromycin A can form multiple distinct solvated structures, and single-crystal X-ray diffraction is the primary technique for determining the precise arrangement of solvent molecules within the crystal lattice [3].

  • This compound Dihydrate: This is a specific, stable crystalline form where water molecules are integral parts of the crystal structure [1] [2].
  • Other Erythromycin Solvates: Crystallographic studies have characterized several other solvates, including THF, dioxane, isopropanol, and methanol solvates. The hydrogen bonding of the isopropanol solvate is particularly notable [3]. A 1958 patent also describes processes for creating crystalline erythromycin base solvates using solvents like acetone, chloroform, and dichloroethane [4].

References

comparative solubility erythromycin thiocyanate solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data of Erythromycin Thiocyanate Dihydrate

The following tables summarize the experimental solubility of this compound dihydrate in various pure and binary solvent systems. Solubility is expressed as the mole fraction ( x_1 ) × 10³ [1].

Solubility in Pure Solvents

This compound dihydrate shows the highest solubility in alcohols and the lowest in water and ester solvents [2] [1].

Temperature (K) Methanol n-Propanol Methyl Acetate Ethyl Acetate Propyl Acetate Water
278.15 10.51 3.792 0.094 Information Missing Information Missing Information Missing
283.15 11.19 3.934 0.118 Information Missing Information Missing Information Missing
288.15 11.90 4.058 0.149 Information Missing Information Missing Information Missing
293.15 12.72 4.317 0.187 Information Missing Information Missing Information Missing
298.15 14.33 4.843 0.237 Information Missing Information Missing Information Missing
303.15 15.87 5.582 0.288 Information Missing Information Missing Information Missing
308.15 17.29 6.390 0.355 Information Missing Information Missing Information Missing
313.15 18.83 7.287 0.424 Information Missing Information Missing Information Missing
318.15 20.37 8.369 0.509 Information Missing Information Missing Information Missing

A comprehensive study established the solubility order across eight solvents as: Methanol > Ethanol > n-Propanol > Isopropanol > Propyl Acetate > Ethyl Acetate > Methyl Acetate > Water [2].

Solubility in Binary Solvent Systems

In water-methanol and water-n-propanol mixtures, solubility decreases significantly as the water content increases [2] [1].

Temperature (K) Water-Methanol (x₂=0.3)* Water-Methanol (x₂=0.5)* Water-Methanol (x₂=0.7)* Water-n-Propanol (x₂=0.3)* Water-n-Propanol (x₂=0.5)* Water-n-Propanol (x₂=0.7)*
278.15 1.769 0.703 0.227 0.404 0.149 0.065
283.15 1.916 0.783 0.263 0.439 0.165 0.074
288.15 2.071 0.868 0.302 0.476 0.183 0.084
293.15 2.235 0.959 0.345 0.515 0.203 0.095
298.15 2.408 1.057 0.392 0.557 0.224 0.108
303.15 2.591 1.162 0.443 0.602 0.248 0.122
308.15 2.784 1.275 0.499 0.649 0.273 0.138
313.15 2.988 1.397 0.560 0.700 0.301 0.156
318.15 3.203 1.529 0.626 0.754 0.331 0.176

*x₂ represents the initial mole fraction of the organic solvent (methanol or n-propanol) in the binary mixture before the solute is added [1].

Experimental Methodology Overview

The solubility data was generated using a reliable and validated experimental protocol [2] [1].

start Start: Prepare Erythromycin Thiocyanate Dihydrate step1 1. Prepare Saturated Solution - Add excess solute to solvent - Seal in glass jacketed vessel start->step1 step2 2. Equilibrate with Stirring - Maintain constant temperature (278.15 K to 318.15 K) - Stir for 12+ hours step1->step2 step3 3. Sample Supernatant - Allow undissolved solid to settle - Use pre-warmed syringe - Filter through 0.45 μm membrane step2->step3 step4 4. Gravimetric Analysis - Transfer sample to pre-weighed vial - Evaporate solvent - Weigh residual solute step3->step4 step5 5. Solid Phase Verification - Analyze residual solid via PXRD - Confirm no phase change occurred step4->step5 end End: Calculate Mole Fraction Solubility step5->end

Key Findings and Practical Implications

  • Solvent Selection Guidance: For processes requiring high dissolution capacity (e.g., reaction media), methanol or ethanol are optimal. For crystallization where lower solubility is desired, ester solvents like propyl acetate or the use of water as an antisolvent are effective [2] [3].
  • Thermodynamic Modeling: The Apelblat model provided the best correlation with experimental data in pure solvents, making it a reliable tool for predicting solubility at untested temperatures [2] [1].
  • Addressing Poor Water Solubility: Native this compound has very low water solubility (~0.15 g/L). Formulation strategies using sodium citrate, citric acid, and sodium dihydrogen phosphate can significantly enhance water solubility up to 5 g/L for applications like veterinary soluble powders [4] [5].

Application in Antisolvent Crystallization

The solubility data directly informs industrial purification processes. A common method uses acetone-water systems, where water acts as an antisolvent [3].

digogram start Erythromycin in Acetone (Concentrated Solution) step1 Controlled Addition of Antisolvent (Water) start->step1 step2 Generate Supersaturation (Solution enters metastable zone) step1->step2 step3 Nucleation & Crystal Growth (Secondary nucleation dominant) step2->step3 step4 Crystal Maturation step3->step4 end Harvest Pure Erythromycin Crystals step4->end param Key Control Parameters: - Water dosing rate - Temperature (313K-323K) - Agitation intensity - Final water/acetone ratio (~1.8:1) param->step1 param->step2 param->step3

The metastable zone width (MSZW) is crucial for process control. It narrows with increasing temperature and water content. Operating within the MSZW, typically at a final water-to-acetone mass ratio of 1.0:1 to 1.8:1, is essential to prevent excessive primary nucleation which can lead to impure, fine crystals [3].

References

Cardiac Safety Profile Comparison of Macrolides

Author: Smolecule Technical Support Team. Date: February 2026

Macrolide Antibiotic Key Cardiac Safety Concerns Risk of QT Prolongation & Torsades de Pointes (TdP) Risk of Myocardial Infarction (MI) Other Notable Cardiovascular Associations

| Erythromycin (incl. Thiocyanate) | - Ventricular arrhythmias (including TdP)

  • Sudden cardiac death
  • Cardiac arrest [1] | Significant risk, especially with concurrent CYP3A4 inhibitors [2] [1] | Significantly higher risk compared to azithromycin and non-users [3] | - Associated with cardiac valve disorders and conduction disorders [4] | | Clarithromycin | - Ventricular tachyarrhythmias
  • Torsades de pointes/QT prolongation
  • Cardiac conduction disorders [4] | Significant risk [4] [1] | Significantly higher risk compared to azithromycin and non-users [3] | - Associated with cardiac valve disorders [4] | | Azithromycin | - Torsades de pointes/QT prolongation
  • Ventricular tachyarrhythmias
  • Cardiac conduction disorders [4] | Lower proarrhythmic potential than erythromycin/clarithromycin [4] | Lower risk compared to erythromycin and clarithromycin [3] | - Associated with hypertension and heart failure [4]
  • Associated with cardiac valve disorders and hemorrhage-related lab abnormalities [4] |

Mechanistic Insights and Experimental Data

The cardiac risks associated with macrolides, particularly QT prolongation, arise from their mechanism of action.

Mechanism of QT Prolongation

Erythromycin and other macrolides can block the rapid component of the delayed rectifier potassium current (IKr) in the heart's myocytes. This interference delays cardiac repolarization, which is visible on an electrocardiogram as a prolonged QT interval. This prolonged state can create a substrate for early afterdepolarizations (EADs) and the onset of a specific, life-threatening arrhythmia called Torsades de Pointes (TdP) [3].

The diagram below illustrates this signaling pathway.

G Macrolide Macrolide IKr_Channel Cardiac IKr Potassium Channel Macrolide->IKr_Channel  Blocks QT_Prolongation Delayed Repolarization (QT Interval Prolongation) IKr_Channel->QT_Prolongation  Leads to Arrhythmia_Risk Increased Risk of Torsades de Pointes (TdP) and Sudden Cardiac Death QT_Prolongation->Arrhythmia_Risk  Creates substrate for

Supporting Evidence from Key Studies
  • Pharmacovigilance Analysis: A 2025 analysis of over 36 million safety reports in the VigiBase database confirmed safety signals for erythromycin related to cardiac valve disorders, ventricular tachyarrhythmias, torsade de pointes/QT prolongation, and cardiac conduction disorders [4].
  • Landmark Cohort Study: A pivotal 2004 study published in the New England Journal of Medicine found that the use of oral erythromycin was associated with a twofold increase in the risk of sudden cardiac death. This risk was dramatically amplified—more than fivefold—when erythromycin was taken concurrently with strong CYP3A4 inhibitors, which increase erythromycin plasma concentrations [2].
  • Network Meta-Analysis: A 2018 systematic review and network meta-analysis concluded that among macrolides, erythromycin and clarithromycin were ranked as the most likely to be associated with the highest risk for myocardial infarction (MI), both showing a significantly higher risk than azithromycin [3].

Specific Considerations for Erythromycin Thiocyanate

While much of the data applies to erythromycin as a class, specific considerations for the thiocyanate form emerge from clinical studies, particularly in pediatric and hospitalized patients.

  • High Risk of Drug-Drug Interactions: One study found that 94% of patients receiving this compound were on at least one other medication with a potential for significant interaction. As a strong CYP3A4 inhibitor, this compound can increase the plasma concentration of co-administered drugs, raising the risk of toxicity [5].
  • QTc Prolongation in Clinical Practice: In a patient cohort, 6% were found to have a prolonged QTc interval. However, this is likely an underestimate, as only about a quarter of patients had the necessary follow-up electrocardiograms to monitor this effect [5].
  • Patient Risk Factors: Conditions such as congenital heart disease, critical illness, and electrolyte imbalances (e.g., hypokalemia, hypomagnesemia) can increase patient susceptibility to the cardiotoxic effects of this compound [5].

Recommended Safety Assessment Protocol

For researchers designing non-clinical or clinical studies, monitoring cardiac safety is critical. The following protocol, synthesized from the reviewed literature, outlines key assessments.

G Step1 1. Pre-Study Screening A1 Contraindications Check: - Personal/family history of Long QT Syndrome - History of ventricular arrhythmia - Significant electrolyte disturbances Step1->A1 A2 Concomitant Medication Review: Identify strong CYP3A4 inhibitors and other QTc-prolonging drugs Step1->A2 Step2 2. Baseline Assessments B1 12-Lead Electrocardiogram (ECG) for QTc measurement Step2->B1 B2 Serum Electrolytes Panel (Potassium, Magnesium) Step2->B2 Step3 3. Study Drug Administration Step4 4. In-Study Monitoring C1 Avoid concurrent administration with strong CYP3A4 inhibitors (e.g., certain antifungals, diltiazem, verapamil) D1 ECG Monitoring: - At peak plasma concentration - After any dose increase - As clinically indicated Step4->D1 D2 Monitor for Adverse Symptoms: - Palpitations - Syncope - Dizziness Step4->D2

Supporting Rationale for the Protocol:

  • Electrocardiogram (ECG) Monitoring: Clinical studies have identified QTc prolongation in patients taking this compound, yet consistent monitoring is often lacking. Obtaining a baseline ECG and follow-up measurements, especially at peak concentration, is essential for risk management [5] [1].
  • Drug-Drug Interaction (DDI) Management: Concurrent use of erythromycin with strong CYP3A4 inhibitors is a major risk factor for sudden cardiac death [2]. A thorough medication review to avoid such combinations is a critical preventive measure.
  • Electrolyte Monitoring: Conditions like hypokalemia and hypomagnesemia are known risk factors for QTc prolongation and should be corrected before and during treatment [5] [1].

References

Clinical Efficacy of Erythromycin for Gastric Emptying

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Setting Population Erythromycin Regimen Key Efficacy Findings Study Type & Reference
GLP-1 RA User (Pre-op) Adult undergoing surgery [1] IV, 300 mg single dose Improved gastric ultrasound score; empty stomach achieved within 100 min [1] Case Report, 2025 [1]
Critically Ill (ICU) Mechanically ventilated patients with feeding intolerance [2] IV, 200 mg single dose Gastric emptying: 139 mL (Ery) vs. -2 mL (placebo); improved feeding success (9/10 vs. 5/10) [2] RCT, 2000 [2]
Upper GI Bleeding (Pre-endoscopy) Adults with acute UGIB [3] IV, 70-250 mg single dose Significantly improved gastric visualization (OR 3.43); reduced need for second endoscopy (OR 0.47) [3] Meta-Analysis of RCTs, 2013 [3]
Post-Pancreaticoduodenectomy Adults after PPPD surgery [4] IV, 1 mg/kg every 8 hours 75% reduction in delayed gastric emptying; shorter nasogastric intubation (4.9 vs. 12.4 days) [4] RCT, 2001 [4]

Mechanism of Action: Prokinetic Pathway

Erythromycin acts as a motilin receptor agonist. Motilin is a hormone that stimulates the fasted-state migrating motor complex (MMC) in the stomach, particularly Phase III, which is responsible for clearing residual content.

The following diagram illustrates this molecular pathway and its physiological effects.

G Erythromycin Erythromycin MotilinReceptor Motilin Receptor (on smooth muscle & enteric nerves) Erythromycin->MotilinReceptor Binds to SignalCascade Signal Transduction (e.g., G-protein) MotilinReceptor->SignalCascade MMC Induces Phase III of the Migrating Motor Complex (MMC) SignalCascade->MMC PhysiologicalEffect Strong Antral Contractions Accelerated Gastric Emptying MMC->PhysiologicalEffect EmptyStomach Clear Stomach PhysiologicalEffect->EmptyStomach

This mechanism is distinct from erythromycin's antibiotic action, which involves binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis [5].

Experimental Protocols for Efficacy Assessment

Researchers can evaluate prokinetic efficacy using several established methodologies. Here are the core protocols from the cited literature:

Gastric Ultrasound Assessment

This protocol is used for pre-operative point-of-care assessment.

  • Procedure: A curvilinear (2-5 MHz) transducer is used to image the gastric antrum in the supine and right lateral decubitus positions. Gastric content is graded [1].
  • Application: In the 2025 case study, a Grade 3 antrum (solid content) was observed before erythromycin administration. Scans were repeated 15 and 100 minutes post-infusion, showing a reduction to an empty state [1].
Gastric Emptying Scintigraphy

This is the long-established gold standard for quantifying gastric emptying.

  • Procedure: The patient consumes a standardized meal (e.g., eggs) labeled with a radioisotope like 99mTc-Sulfur Colloid. A gamma camera images the abdomen immediately after ingestion and at regular intervals (e.g., 1, 2, 4 hours). The percentage of radioactivity retained in the stomach over time is calculated [6].
  • Endpoint: Delayed emptying is often defined as >60% retention at 2 hours or >10% retention at 4 hours [6].
Gastric Aspirate Volume Measurement

This simple method is common in critical care settings to assess feeding tolerance.

  • Procedure: Enteral feeding is administered via a nasogastric tube. At set intervals (e.g., every 4-6 hours), the gastric contents are aspirated and the volume is measured. A large residual volume (commonly defined as >250-500 mL) indicates poor gastric emptying [2] [6].
  • Application: In the 2000 ICU trial, a residual volume of ≥250 mL was the criterion for intolerance. Gastric emptying was calculated as (volume infused) - (volume aspirated) after 1 hour of drug administration [2].

Key Considerations for Researchers

  • Salt Forms: Most robust clinical evidence is for intravenous erythromycin lactobionate. While the prokinetic effect is attributed to the base erythromycin molecule, researchers should note that different salts were used across studies [1] [4] [2].
  • Tachyphylaxis: Tolerance can develop with prolonged use, likely due to motilin receptor downregulation. This makes erythromycin more suitable for short-term therapy [7].
  • Adverse Effects: Common side effects include gastrointestinal symptoms (cramps, nausea). A serious concern is QT interval prolongation, necessitating caution, especially with concomitant use of other QTc-prolonging drugs [1] [8] [7].
  • Erythromycin is a potent short-term prokinetic, but evidence specifically for the thiocyanate salt is sparse.
  • Its mechanism of action as a motilin agonist is well-established.
  • Key experimental protocols for measuring its efficacy include gastric ultrasound, scintigraphy, and aspiration volume measurement.

References

erythromycin thiocyanate different crystal forms comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Erythromycin Thiocyanate Crystal Forms

Property EMTC Dihydrate EMTC Heterosolvate (Acetone-Water)
Solid Form Type Hydrate [1] [2] Heterosolvate (contains both acetone and water) [1]
Solvent System Water, Acetone-Water Mixtures [3] [2] Acetone [1]
Thermal Behavior Dehydration: ~332-395 K; Decomposition: ~439 K [3] Desolvation Peak: ~369.3 K; Melting Peak: ~442.6 K [1]
Solvent Content Theoretical Water: 4.34% [3] Theoretical Acetone: 3.42%; Experimental: ~3.51% [1]
Crystal Morphology Information missing Irregular polyhedron, smoother surface [1]
Key Implications The most widely used industrial form [2] Stronger solvent-solute interaction; potentially different purification pathway [1]

> Note on Crystal Forms: The available research primarily contrasts the common dihydrate with a novel heterosolvate. Patents also mention hemihydrate and trihydrate forms, but detailed comparative data from the search results is lacking [1].

Experimental Methods for Characterization

The following experimental protocols, cited in the research, are used to distinguish between the different crystal forms of this compound [1].

G cluster_1 Thermal Analysis cluster_2 Structural & Morphological Analysis cluster_3 Compositional Analysis Start Start: Solid Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC PXRD Powder X-ray Diffraction (PXRD) Start->PXRD SEM Scanning Electron Microscopy (SEM) Start->SEM FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Start->FTIR Raman Raman Spectroscopy Start->Raman Result Outcome: Comprehensive Crystal Form Identification TGA->Result Quantifies mass loss from solvent release DSC->Result Measures energy changes during phase transitions PXRD->Result Provides unique fingerprint of crystal structure SEM->Result Reveals crystal shape and surface features FTIR->Result Identifies functional groups and molecular interactions Raman->Result Complementary vibrational information to FTIR

The workflow for characterizing EMTC crystal forms involves several key techniques [1]:

  • Thermal Analysis (TGA/DSC): Heats the sample to measure mass loss (TGA) and energy changes (DSC) associated with solvent release and melting, providing data on solvate stability and composition.
  • Structural Analysis (PXRD): Exposes the powder sample to X-rays to produce a diffraction pattern that serves as a unique fingerprint for each crystal structure.
  • Morphological Analysis (SEM): Uses an electron beam to generate high-resolution images of crystal shape and surface topography.
  • Spectroscopic Analysis (FTIR/Raman): Shines infrared light (FTIR) or a laser (Raman) onto the sample to probe molecular vibrations and identify specific interactions between EMTC and solvent molecules within the crystal lattice.

Key Insights for Research and Development

The formation of different crystal forms significantly impacts the processing and potential performance of this compound.

  • Controlling Crystallization: The choice of solvent is critical. The dihydrate form crystallizes from aqueous or acetone-water mixtures [3] [2], while the heterosolvate forms specifically from acetone solution [1]. Monitoring and controlling parameters like temperature and water content in acetone is essential to avoid unintended solvate formation.
  • Impact of Crystal Form: The different packing of molecules and solvent interactions in the heterosolvate lead to distinct physical properties, such as higher desolvation temperature, compared to the dihydrate [1]. These properties can influence the crystal's stability, handling, filtration, and drying during manufacturing.
  • Significance of Solubility: Solubility is a fundamental thermodynamic property for process design. Research shows EMTC dihydrate has higher solubility in alcohols (e.g., methanol, n-propanol) and lower solubility in esters (e.g., methyl acetate, ethyl acetate) and water [3]. This data is vital for selecting appropriate solvents for purification via crystallization.

References

Analytical Methods for Erythromycin Thiocyanate at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Method Principle / Basis Key Performance Characteristics Optimized Parameters / Notes

| Microbiological Bioassay [1] [2] | Inhibition of Bacillus subtilis ATCC 6633 growth on agar plates [1]. | - Linearity: Follows a linear model (not proportional) [2].

  • Precision: Requires <4 replicates for a valid result [2].
  • Sensitivity (LOD): Can detect a concentration difference of 0.1 in natural logarithm [2]. | - Critical Parameter: pH of test-agar significantly increases sensitivity [1].
  • Application: Validated for medicated premix and feed mixture [1] [2]. | | High-Performance Liquid Chromatography (HPLC) [3] | Reverse-phase chromatography with solid-phase extraction [3]. | - Sensitivity: 0.25 μg/mL in serum; 1.00 μg/mL in urine [3].
  • Detection: UV detection at 200 nm and/or electrochemical detection [3]. | - Metabolite Detection: UV detects des-N-methylerythromycin; electrochemical detector detects anhydroerythromycin [3].
  • Note: This is a foundational method (1985); modern implementations likely exist [3]. |

Detailed Experimental Protocols

Here is a detailed breakdown of the experimental workflows for the methods described above.

Microbiological Bioassay Protocol

This method, optimized and validated for quantifying erythromycin thiocyanate in veterinary premixes and feed, is based on the European Pharmacopoeia method [1] [2].

  • Step 1: Preparation of Test Agar

    • Use Agar No. 1 (e.g., from Difco Laboratories) [1].
    • Inoculate the liquefied agar with a spore suspension of Bacillus subtilis ATCC 6633 [1].
    • A critical optimization step is to adjust the pH of the test agar, as this was found to be the most important factor for increasing the method's sensitivity [1].
  • Step 2: Preparation of Calibrators and Samples

    • Prepare standard solutions of this compound for the calibration curve [1].
    • For medicated premix (a mixture of this compound and dextrose) and feed samples, perform a necessary extraction or preparation to dissolve the analyte [1].
  • Step 3: Performing the Assay

    • Pour the inoculated agar into Petri dishes to create a uniform layer [1].
    • Place paper discs on the solidified agar and apply specified volumes of the standard solutions and prepared samples to the discs [1].
    • Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period to allow for bacterial growth and zone formation [1].
  • Step 4: Measurement and Calculation

    • Measure the diameters of the zones of inhibition around each disc [1].
    • Use the calibration curve constructed from the standard solutions to calculate the concentration of this compound in the unknown samples [1].

The workflow for this bioassay can be visualized as follows:

A Prepare Test Agar B Inoculate with B. subtilis A->B C Adjust pH (Critical Step) B->C E Apply to Discs on Agar C->E D Prepare Calibrators & Samples D->E F Incubate Plates E->F G Measure Inhibition Zones F->G H Calculate Concentration G->H

High-Performance Liquid Chromatography (HPLC) Protocol

This early HPLC method demonstrates a quantitative analysis of erythromycin in human serum and urine, which provides a foundation for method development [3].

  • Step 1: Sample Preparation

    • Perform a solid-phase extraction on the serum or urine sample to isolate and clean up the analyte [3].
    • This is followed by a simple phase separation step [3].
  • Step 2: Chromatography

    • Inject the processed sample onto a reverse-phase (C18) chromatography column [3].
    • Use a suitable mobile phase (e.g., a mixture of aqueous and organic solvents) to elute the compounds [3].
  • Step 3: Detection

    • Detect erythromycin using UV detection at 200 nm [3].
    • Alternatively, or in addition, use an electrochemical detector (amperometric or coulometric) for higher sensitivity or to detect specific metabolites like anhydroerythromycin that are not visible with UV detection [3].

The general workflow for the HPLC analysis is outlined below:

A Serum/Urine Sample B Solid-Phase Extraction A->B C Phase Separation B->C D HPLC (Reverse-Phase Column) C->D E Detection D->E F UV Detection at 200 nm E->F G Electrochemical Detection E->G

Key Considerations for Method Selection

When planning your comparison guide, please consider the following insights from the search results:

  • Method Complementarity: The HPLC method with electrochemical detection can identify metabolites like anhydroerythromycin that are not detected by UV, highlighting how different detection techniques can provide complementary information [3].
  • Current Industry Context: The market for this compound is growing, driven by demand in human and veterinary medicine [4] [5] [6]. This underscores the ongoing relevance of robust analytical methods.
  • Modern Method Development: Recent scientific research focuses on the fundamental physicochemical properties of this compound, such as its solubility in various solvents [7] [8]. This thermodynamic data is crucial for optimizing analytical and purification processes, including HPLC.

References

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Physical Description

Solid

Color/Form

Hydrated crystals from water
Crystals from water
White or slightly yellow crystals or powde

XLogP3

2.7

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

6

Exact Mass

792.44421140 Da

Monoisotopic Mass

792.44421140 Da

Heavy Atom Count

54

Taste

Bitter

Odor

Odorless

Decomposition

When heated to decomp it emits toxic fumes of /nitric oxides./

Melting Point

133-135
191 °C
After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids
MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/
Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/

UNII

Y7A95YRI88

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 49 of 50 companies with hazard statement code(s):;
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Erythromycin is indicated in the treatment of infections caused by susceptible strains of various bacteria. The indications for erythromycin have been summarized by body system below: **Respiratory infections** Mild to moderate upper respiratory tract infections caused by Streptococcus pyogenes, Streptococcus pneumoniae, or Haemophilus influenzae (when used concomitantly with appropriate doses of sulfonamides) can be treated with erythromycin. Mild to moderate lower-respiratory tract infections due to susceptible strains of Streptococcus pneumoniae or Streptococcus pyogenes may also be treated. Erythromycin treats listeriosis caused by Listeria monocytogenes may also be treated with erythromycin. Erythromycin is indicated to treat pertussis (whooping cough) caused by Bordetella pertussis. It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious. Clinical studies suggest that erythromycin may aid in the prevention of pertussis infection for individuals who have been exposed to the bacteria. Respiratory tract infections due to Mycoplasma pneumoniae may also be treated with erythromycin. Despite the fact that no controlled clinical efficacy studies have been conducted to this date, in vitro and certain preliminary clinical study results indicate that erythromycin may be an effective treatment in Legionnaires’ Disease. Finally, erythromycin is indicated to treat diphtheria and other infections due to Corynebacterium diphtheriae, as an adjunct to antitoxin, to prevent carrier status and to eradicate the organism in existing carriers. In addition to the prevention of diphtheria, erythromycin can be used to prevent rheumatic fever in penicillin intolerant patients. **Skin infections** Mild to moderate skin or skin structure infections caused by Streptococcus pyogenes or Staphylococcus aureus may be treated with erythromycin, however, resistant staphylococcal organisms may emerge. Erythromycin can also be used to treat erythrasma, an infectious condition caused by Corynebacterium minutissimum. **Gastrointestinal infections** Intestinal amebiasis caused by Entamoeba histolytica can be treated with oral erythromycin. Extraenteric amebiasis warrants treatment with other antimicrobial drugs. **Genital infections/STIs** Erythromycin can be used as an alternative drug in treating acute pelvic inflammatory disease caused by N. gonorrheae in female patients who have demonstrated hypersensitivity or intolerance to penicillin. Syphilis, caused by Treponema pallidum, can be treated with erythromycin. It serves as an alternative treatment for primary syphilis in patients who have demonstrated penicillin hypersensitivity. Erythromycin can also be used in the primary stage of primary syphilis. Another approved indication of erythromycin is to treat chlamydial infections that cause conjunctivitis of the newborn, pneumonia of infancy, and urogenital infections occurring in pregnancy. It is indicated as an alternative option to tetracyclines for the treatment of uncomplicated rectal, urethral and endocervical infections in adults caused by Chlamydia trachomatis. Erythromycin can be used in nongonococcal urethritis can be used when tetracyclines cannot be administered. Finally, erythromycin is indicated to treat nongonococcal urethritis due to Ureaplasma urealyticum.

Livertox Summary

Erythromycin is an oral macrolide antibiotic that has been in common use since the 1950s. Erythromycin has been linked to rare instances of acute liver injury that are usually self-limited, but can result in severe injury and death.

Drug Classes

Antiinfective Agents

Therapeutic Uses

Antibiotics, Macrolide; Gastrointestinal Agents; Protein Synthesis Inhibitors
MEDICATION (VET): In veterinary medicine, /erythromycin/ is used the treatment of clinical and subclinical mastitis in lactating cows, for the treatment of infectious diseases due to erythromycin-sensitive bacteria (cattle, sheep, swine, poultry) and for the treatment of chronic respiratory diseases due to mycoplasma in poultry.
Erythromycin is used as an alternative agent in the treatment of anthrax. Parenteral penicillins generally have been considered the drugs of choice for the treatment of naturally occurring or endemic anthrax caused by susceptible strains of Bacillus anthracis, including clinically apparent GI, inhalational, or meningeal anthrax and anthrax septicemia, although IV ciprofloxacin or IV doxycycline also are recommended. Erythromycin is suggested as an alternative to penicillin G for the treatment of naturally occurring or endemic anthrax in patients hypersensitive to penicillins. ./NOT included in US product label/
Erythromycin is used topically in the treatment of acne vulgaris. Therapy of acne vulgaris must be individualized and frequently modified depending on the types of acne lesions which predominate and the response to therapy. Topical anti-infectives, including erythromycin, are generally effective in the treatment of mild to moderate inflammatory acne. However, use of topical anti-infectives as monotherapy may lead to bacterial resistance; this resistance is associated with decreased clinical efficacy. Topical erythromycin is particularly useful when used with benzoyl peroxide or topical retinoids. Results of clinical studies indicate that combination therapy results in a reduction in total lesion counts of 50 to 70%. /Included in US product label/
For more Therapeutic Uses (Complete) data for Erythromycin (23 total), please visit the HSDB record page.

Mechanism of Action

In order to replicate, bacteria require a specific process of protein synthesis, enabled by ribosomal proteins. Erythromycin acts by inhibition of protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms. It stops bacterial protein synthesis by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit. This results in the control of various bacterial infections. The strong affinity of macrolides, including erythromycin, for bacterial ribosomes, supports their broad‐spectrum antibacterial activities.
Macrolide antibiotics are bacteriostatic agents that inhibit protein synthesis by binding reversibly to 50S ribosomal subunits of sensitive microorganisms, at or very near the site that binds chloramphenicol. Erythromycin does not inhibit peptide bond formation per se, but rather inhibits the translocation step wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl donor site. Gram-positive bacteria accumulate about 100 times more erythromycin than do gram-negative bacteria. Cells are considerably more permeable to the un-ionized form of the drug, which probably explains the increased antimicrobial activity at alkaline pH.
... /Erythromycin/ inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin and reduces the concn of free fatty acids in sebum ... The reduction in free fatty acids in sebum may be an indirect result of the inhibition of lipase-producing organisms which convert triglycerides into free fatty acids or may be a direct result of interference with lipase production in these organisms. /In acne treatment regimens/
Although stromal-derived factor-1 (SDF-1) via its cognate receptor CXCR4 is assumed to play a critical role in migration of endothelial cells during new vessel formation after tissue injury, CXCR4 expression on endothelial cells is strictly regulated. Erythromycin (EM), a 14-membered ring macrolide, has an anti-inflammatory effect that may account for its clinical benefit in the treatment of chronic inflammatory diseases. However, the effects of EM on endothelial cells and especially their expression of CXCR4 have not been fully evaluated. In this study, we demonstrated that EM markedly induced CXCR4 surface expression on microvascular endothelial cells in vitro and lung capillary endothelial cells in vivo. This ability to induce CXCR4 surface expression on endothelial cells was restricted to 14-membered ring macrolides and was not observed in other antibiotics including a 16-membered ring macrolide, josamycin. Furthermore, this EM-induced expression of CXCR4 on endothelial cells was functionally significant as demonstrated by chemotaxis assays in vitro. These findings suggest that EM-induced CXCR4 surface expression on endothelial cells may promote migration of CXCR4-expressing endothelial cells into sites of tissue injury, which may be associated with the known anti-inflammatory activity of this macrolide.

Pictograms

Irritant

Irritant

Other CAS

7704-67-8

Absorption Distribution and Excretion

Orally administered erythromycin is readily absorbed. Food intake does not appear to exert effects on serum concentrations of erythromycin. Some interindividual variation exists in terms of erythromycin absorption, which may impact absorption to varying degrees. The Cmax of erythromycin is 1.8 mcg/L and the Tmax is 1.2 hours. The serum AUC of erythromycin after the administration of a 500mg oral dose was 7.3±3.9 mg.h/l in one pharmacokinetic study. Erythromycin is well known for a bioavailability that is variable (18-45%) after oral administration and its susceptibility to broken down under acidic conditions.
In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile.Under 5% of the orally administered dose of erythromycin is found excreted in the urine. A high percentage of absorbed erythromycin is not accounted for, but is likely metabolized.
Erythromycin is found in most body fluids and accumulates in leucocytes and inflammatory liquid. Spinal fluid concentrations of erythromycin are low, however, the diffusion of erythromycin through the blood-brain barrier increases in meningitis, likely due to the presence of inflamed tissues which are easily penetrated. Erythromycin crosses the placenta.
The clearance of erythromycin in healthy subjects was 0.53 ± 0.13 l/h/kg after a 125mg intravenous dose. In a clinical study of healthy patients and patients with liver cirrhosis, clearance of erythromycin was significantly reduced in those with severe liver cirrhosis. The clearance in cirrhotic patients was 42.2 ± 10.1 l h–1 versus 113.2 ± 44.2 l h-1 in healthy patients.
Absorption of orally administered erythromycins occurs mainly in the duodenum. The bioavailability of the drugs is variable and depends on several factors including the particular erythromycin derivative, the formulation of the dosage form administered, acid stability of the derivative, presence of food in the GI tract, and gastric emptying time.
Erythromycin is rather slowly absorbed after oral administration. peak serum concentrations ranged from 0.1 to 4.8 ug/mL according to the form and the coating of erythromycin administered. The oral absorption is less that 50% and erythromycin is degraded by gastric acid. It is absorbed in the small intestine (mainly in duodenum for humans) as erythromycin base.
Erythromycin diffuses readily into intracellular fluids, achieving antibacterial activity in essentially all sites except the brain and CSF. Erythromycin penetrates into prostatic fluid, achieving concentrations approximately 40% of those in plasma. Concentrations in middle ear exudate reach only 50% of serum concentrations and thus may be inadequate for the treatment of otitis media caused by H. influenzae. Protein binding is approximately 70% to 80% for erythromycin base and even higher, 96%, for the estolate. Erythromycin traverses the placenta, and drug concentrations in fetal plasma are about 5% to 20% of those in the maternal circulation. Concentrations in breast milk are 50% of those in serum.
In an in vitro model using human skin, erythromycin was absorbed into the stratum corneum following topical application of 10-20 mg of the drug in a vehicle containing dimethylacetamide and 95% alcohol. The drug does not appear to be absorbed systemically following twice daily application of a 2% solution of the drug in a vehicle containing 77% alcohol and polyethylene glycol and acetone. It is not known if erythromycin is absorbed from intact or denuded skin, wounds, or mucous membranes following topical application of an ointment containing the drug.
For more Absorption, Distribution and Excretion (Complete) data for Erythromycin (13 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic first-pass metabolism contributes significantly to erythromycin metabolism after an oral dose. Erythromycin is partially metabolized by CYP3A4 enzyme to N-desmethylerythromycin. Erythromycin is also hydrolyzed to _anhydro_ forms (anhydroerythromycin [AHE] and other metabolites), and this process is promoted by acidic conditions. AHE is inactive against microbes but inhibits hepatic drug oxidation and is therefore considered to be an important contributor to erythromycin drug-drug interactions.
Twenty hours after an oral administration of 10 mg erythromycin to rats, about 37-43% of the administered radioactivity was recovered in the intestinal tract plus feces, 27.2 to 36.1% in the urine, 21-29% in the expired air. It was rapidly metabolized in the liver, mainly through demethylation process, and excreted in the bile as des-N-methyl-erythromycin, the major metabolite present only in the bile and in the intestinal contents of rats. The isotropic methyl group was eliminated in the expired air as CO2.
Hepatic. Extensively metabolized - after oral administration, less than 5% of the administered dose can be recovered in the active form in the urine. Erythromycin is partially metabolized by CYP3A4 resulting in numerous drug interactions. Half Life: 0.8 - 3 hours

Associated Chemicals

Erythromycin estolate; 3521-62-8.
Erythromycin stearate; 643-22-1
Erythromycin lactobionate; 3847-29-8
Erythromycin ethyl succinate; 1264-62-6
For more Associated Chemicals (Complete) data for Erythromycin (6 total), please visit the HSDB record page.

Wikipedia

Erythromycin
Nitronium_ion

Drug Warnings

Some commercially available formulations of erythromycin lactobionate powder for injection contain benzyl alcohol as a preservative. Although a causal relationship has not been established, administration of injections preserved with benzyl alcohol has been associated with toxicity in neonates. Toxicity appears to have resulted from administration of large amounts (i.e., about 100-400 mg/kg daily) of benzyl alcohol in these neonates. Although use of drugs preserved with benzyl alcohol should be avoided in neonates whenever possible, the American Academy of Pediatrics states that the presence of small amounts of the preservative in a commercially available injection should not proscribe its use when indicated in neonates. /Erythromycin lactobionate/
In several neonates with infections caused by Ureaplasma urealyticum who received IV administration of erythromycin lactobionate, adverse cardiac effects (e.g., bradycardia, hypotension, cardiac arrest, arrhythmias) requiring cardiopulmonary resuscitation have been reported. Some clinicians state that these adverse effects may depend on serum concentration and/or infusion rate of the drug. It has been suggested that prolonged IV infusion of erythromycin lactobionate (e.g., over 60 minutes) may reduce such adverse cardiac effects. However, it has been suggested that certain individuals may be at increased risk of developing erythromycin-induced adverse cardiac effects and that decreasing the rate of IV infusion may decrease but not eliminate the risk of such effects. Further study is needed to determine the pharmacokinetics and safety of erythromycin lactobionate in neonates. /Erythromycin lactobionate/
Maternal Medication usually Compatible with Breast-Feeding: Erythromycin: Reported Sign or Symptom in Infant or Effect on Lactation: None. /From Table 6/
POTENTIAL ADVERSE EFFECTS ON FETUS: None known. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: None known, although theoretically could cause diarrhea in infant. COMMENTS: Crosses placenta in high doses to fetal level 24% of maternal; breast milk may exceed maternal serum concentration. FDA Category: B (B = Studies in laboratory animals have not demonstrated a fetal risk, but there are no controlled studies in pregnant women; or animal studies have shown an adverse effect (other than a decrease in fertility), but controlled studies in pregnant women have not demonstrated a risk to the fetus in the first trimester and there is no evidence of a risk in later trimesters.) /From Table II/
For more Drug Warnings (Complete) data for Erythromycin (17 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of oral erythromycin was 3.5 hours according to one study and ranged between 2.4-3.1 hours in another study. Repetitive dosing of erythromycin leads to increased elimination half-life.
... The serum elimination half-life of erythromycin is approximately 1.6 hours.
The serum half-life in normal subjects is 2 hours and in anuric subjects, 4-6 hours.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

Elaborated during the growth of a strain of Streptomycees erythreus.

General Manufacturing Information

Isolation: McGuire et al, Antibiot & Chemother 2, 281 (1952); Bunch, McGuire, US Patent 2,653,899 (1953 to Lilly); Clark, Jr, US Patent 2,823,203 (1958 to Abbott).
There are three major erythromycins produced during fermentation, designated A, B, and C; A is the major and most important component.
Antibiotic substance produced by strain of Streptomyces erythreus (Waksman) Waksman & Henrici, found in soil sample from Philippine Archipelago.
... belongs to the macrolide group of antibiotics

Analytic Laboratory Methods

Analyte: erythromycin; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: erythromycin; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 215 nm and comparison to standards
Analyte: erythromycin; matrix: pharmaceutical preparation (delayed-release capsule; delayed-release tablet; injection solution; intramammary infusion; ointment; ophthalmic ointment; tablet; topical gel; topical solution); procedure: thin-layer chromatography with comparison to standards (chemical identification)
Analyte: erythromycin; matrix: pharmaceutical preparation (delayed-release capsule; delayed-release tablet; injection solution; intramammary infusion; pledget; tablet; topical gel; topical solution); procedure: microbial assay (cylinder-plate method) with comparison to standards (chemical purity)
For more Analytic Laboratory Methods (Complete) data for Erythromycin (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

DETERMINATION OF ERYTHROMYCIN AFTER IN VITRO & IN VIVO ADMIN IN LIVER, LUNG, & KIDNEYS.
FLUOROMETRIC METHOD FOR DETERMINING ERYTHROMYCIN IN WHOLE BLOOD OR PLASMA IS PROPOSED USING 1 ML SAMPLES. RESULTS ARE CORRELATED WITH MICROBIOLOGICAL ASSAY.
FLUORIMETRIC DETERMINATION OF ERYTHROMYCIN ETHYLSUCCINATE IN SERUM BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC & EXTRACTION METHOD. METHOD CAPABLE OF DETECTING LESS THAN 0.01 UG/ML OF ERYTHROMYCIN AND ERYTHROMYCIN ETHYL SUCCINATE. /ERYTHROMYCIN ETHYL SUCCINATE/

Storage Conditions

Commercially available erythromycin topical solutions and gels should be stored at 15 - 30 °C; exposure to heat or open flames should be avoided. The topical ointment should be stored at a temperature less than 27 °C.
Commercially available erythromycin stearate film-coated tablets should be stored in tight, light-resistant containers at 30 °C or lower. /Erythromycin stearate/
Erythromycin lactobionate powder for injection should be stored at a temperature less than 40 °C, preferably between 15 - 30 °C. /erythromycin lactobionate/
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Erythromycin is metabolized by CYP3A and concomitant use with drugs that inhibit the CYP3A isoenzyme may result in increased erythromycin plasma concentrations. There is some evidence that concomitant use of oral erythromycin with drugs that inhibit CYP3A (i.e., fluconazole, ketoconazole, itraconazole, diltiazem, verapamil) is associated with an increased incidence of sudden death from cardiac causes, presumably because of increased plasma erythromycin concentrations resulting in an increased risk of QT prolongation (a dose-associated effect of erythromycin) and serious ventricular arrhythmias. Therefore, it has been suggested that concomitant use of erythromycin and drugs that are potent inhibitors of CYP3A should be avoided.
Erythromycin may interact with astemizole and terfenadine (both drugs no longer commercially available in the US), resulting in potentially serious adverse cardiovascular effects. Some evidence indicates that erythromycin may alter the metabolism of astemizole and terfenadine, probably via inhibition of the cytochrome P-450 microsomal enzyme system. While erythromycin has been shown to decrease markedly the clearance of the active carboxylic acid metabolite of terfenadine, the effect of the macrolide on unchanged terfenadine concentrations has not been fully elucidated, but appears to show interindividual variation. In studies in extensive metabolizers of dextromethorphan or debrisoquin, erythromycin markedly impaired clearance of the active metabolite of terfenadine in all such individuals but produced measurable effects on unchanged terfenadine in only one-third of these individuals. In addition, erythromycin is known to inhibit the enzyme system responsible for astemizole's metabolism. Prolongation of the QT interval and ventricular tachycardia, including torsades de pointes, have been reported in some patients receiving astemizole or terfenadine concomitantly with erythromycin or the structurally related macrolide troleandomycin (no longer commercially available in the US). Rarely, cardiac arrest and death have been reported in patients receiving erythromycin and terfenadine concomitantly. Therefore, when terfenadine and astemizole were commercially available in the US, these antihistamines were contraindicated in patients receiving erythromycin, clarithromycin, or troleandomycin. In addition, concomitant administration of astemizole or terfenadine and azithromycin also was not recommended, although limited data suggested that azithromycin did not alter the metabolism of terfenadine.
Although in vitro studies have shown varying degrees of additive or synergistic effects against some organisms when erythromycin was used in conjunction with penicillins, streptomycin, sulfonamides, rifampin, or chloramphenicol, the clinical importance of these reports has not been established. Antagonism of bactericidal activity has been observed between erythromycin and clindamycin in vitro. In addition, antagonism has been reported when a bacteriostatic drug was administered with a bactericidal drug, but antagonism has not been convincingly documented clinically.
Concomitant use of erythromycin in patients receiving high dosage of theophylline has resulted in decreased clearance of theophylline, elevated serum theophylline concentrations, and a prolonged serum half-life of the bronchodilator. An interaction may be most likely to occur in patients receiving an erythromycin dosage greater than 1.5 g daily for more than 5 days. Patients receiving theophylline should be closely monitored for signs of theophylline toxicity when erythromycin is administered concomitantly; serum theophylline concentrations should be monitored and dosage of the bronchodilator reduced if indicated. Although further study is needed and the clinical importance has not been determined to date, there is some evidence that concomitant administration of erythromycin and theophylline can also result in decreased serum erythromycin concentrations and subtherapeutic concentrations of erythromycin may occur.
For more Interactions (Complete) data for Erythromycin (22 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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